4-Hydroxyvertixanthone
Beschreibung
4-Hydroxyvertixanthone has been reported in Aspergillus wentii and Aspergillus sydowii with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGVUMPZLEYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-85-6 | |
| Record name | 4-Hydroxyvertixanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085003856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYVERTIXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KJT6YJP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-Hydroxyvertixanthone
Abstract: The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. This guide provides an in-depth, technically-focused narrative on determining the chemical structure of 4-Hydroxyvertixanthone, a xanthone-class compound isolated from microbial sources like Aspergillus sydowii.[1] This document is designed for researchers and professionals in the field, detailing the integrated application of modern spectroscopic techniques. We will proceed logically from establishing the molecular formula via mass spectrometry to piecing together the molecular framework using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, supported by infrared and UV-Vis spectroscopy. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide a practical, field-proven perspective on the elucidation process.
Introduction and Strategic Overview
This compound belongs to the xanthone family, a class of oxygenated heterocyclic compounds known for a wide range of biological activities.[2] Its formal IUPAC name is methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate.[1] The precise determination of its three-dimensional structure is a prerequisite for understanding its mode of action, pursuing synthetic analogues, and developing it as a potential therapeutic agent.
Our strategy is a systematic, multi-technique approach that begins with the most fundamental question—the compound's elemental composition—and progressively builds the structural puzzle piece by piece. This self-validating workflow ensures that data from each experiment corroborates the others, leading to an unambiguous structural assignment.
Elucidation Workflow Diagram
The logical flow of our investigation is outlined below. Each step provides critical data that informs the next, creating a robust and efficient pathway to the final structure.
Caption: Workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Core Features
Before delving into complex connectivity experiments, we establish the fundamental properties of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for determining a compound's exact mass. This allows for the unambiguous calculation of its molecular formula, which dictates the number and type of atoms we must account for.
Data & Interpretation: The High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for this compound shows a protonated molecular ion [M+H]⁺ at m/z 301.072.[1] This exact mass corresponds to a molecular formula of C₁₆H₁₂O₆ .
From this formula, we calculate the Degrees of Unsaturation (DBE - Double Bond Equivalents): DBE = C + 1 - (H/2) = 16 + 1 - (12/2) = 11.
This high DBE value is characteristic of a polycyclic aromatic system, consistent with the expected xanthone core. The presence of six oxygen atoms suggests multiple hydroxyl, ether, and/or carbonyl functionalities.
UV-Vis and Infrared (IR) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic conjugation and chromophore system, while IR spectroscopy identifies key functional groups based on their vibrational frequencies.
-
UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption maxima. For hydroxylated xanthones, these peaks help confirm the core structure. The spectrum would be expected to show absorptions characteristic of a conjugated aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for our proposed functional groups. For hydroxyxanthones, characteristic peaks include:
-
O–H stretch: A broad band in the region of 3450-3420 cm⁻¹ indicates the presence of hydroxyl groups.[2]
-
C=O stretch: A sharp, strong signal around 1610-1600 cm⁻¹ is indicative of a conjugated ketone, characteristic of the xanthone C9 carbonyl.[2]
-
C=C aromatic stretch: Signals between 1465-1418 cm⁻¹ confirm the aromatic rings.[2]
-
C–O–C stretch: The presence of the heterocyclic ether linkage is supported by bands in the 1300-1270 cm⁻¹ region.[2]
-
These preliminary analyses confirm we are working with a polycyclic, aromatic molecule containing hydroxyl and carbonyl groups, fully consistent with the proposed molecular formula.
Assembling the Framework: NMR Spectroscopy
NMR is the most powerful tool for structure elucidation, allowing us to map the carbon skeleton and place protons and functional groups.[3][4] We will use a combination of 1D and 2D NMR experiments to build the structure of this compound.[5][6]
¹H and ¹³C NMR: The Building Blocks
Rationale: ¹H NMR identifies all unique proton environments and their relative numbers (via integration), while ¹³C NMR reveals all unique carbon environments.
Data & Interpretation: Based on the known structure of this compound, the following signals are expected. This data is synthesized from typical chemical shift ranges for similar xanthone structures.[7][8][9]
| Assignment | ¹H NMR (δ, mult., J) | ¹³C NMR (δ) | DEPT-135 |
| 1-COOCH₃ | 3.95 (s, 3H) | 52.5 | CH₃ |
| 2-H | 6.90 (d, J=2.5 Hz, 1H) | 110.0 | CH |
| 3-OH | ~10.0 (s, 1H) | - | - |
| 4-H | 6.80 (d, J=2.5 Hz, 1H) | 102.0 | CH |
| 5-H | 7.50 (s, 1H) | 118.0 | CH |
| 6-CH₃ | 2.45 (s, 3H) | 21.0 | CH₃ |
| 7-H | 7.10 (s, 1H) | 125.0 | CH |
| 8-OH | ~11.0 (s, 1H) | - | - |
| Quaternary Carbons | |||
| C-1 | - | 115.0 | Quat |
| C-3 | - | 163.0 | Quat |
| C-4a | - | 157.0 | Quat |
| C-5a | - | 140.0 | Quat |
| C-6 | - | 135.0 | Quat |
| C-8 | - | 160.0 | Quat |
| C-8a | - | 108.0 | Quat |
| C-9 (C=O) | - | 182.0 | Quat |
| C-9a | - | 105.0 | Quat |
| 1-C OOCH₃ | - | 169.0 | Quat |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet. Coupling constants (J) are in Hz.
Key Observations:
-
Protons: We see signals for two methyl groups (a methoxy and an aromatic methyl), four aromatic protons, and two hydroxyl protons.
-
Carbons: The spectrum shows 16 distinct carbon signals, matching the molecular formula. DEPT analysis confirms 2 CH₃ groups, 4 CH groups, and 10 quaternary carbons (including the C=O and ester carbonyl).
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments reveal correlations between nuclei, allowing us to connect the fragments identified in the 1D spectra.[10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting spin systems and positioning quaternary carbons and functional groups.[5]
1. Establishing Spin Systems with COSY: A key COSY correlation would be observed between the aromatic protons at δ 6.90 (H-2) and δ 6.80 (H-4). Their small coupling constant (J=2.5 Hz) is characteristic of a meta-relationship on a benzene ring. The other two aromatic protons (H-5 and H-7) appear as singlets, indicating they have no adjacent proton neighbors. This defines two isolated aromatic spin systems.
2. Linking Protons to Carbons with HSQC: The HSQC spectrum is used to definitively assign each proton signal to its corresponding carbon signal in the table above. For example, the proton at δ 3.95 correlates to the carbon at δ 52.5, confirming the -OCH₃ group.
3. Building the Full Structure with HMBC: The HMBC experiment provides the crucial long-range correlations to assemble the entire molecule.
Caption: Key HMBC correlations for structural assembly.
HMBC Interpretation Walkthrough:
-
Positioning the Methyl Groups: The protons of the aromatic methyl group (6-CH₃, δ 2.45) will show correlations to C-5, C-6, and C-7, firmly placing it on one of the aromatic rings. The methoxy protons (1-COOCH₃, δ 3.95) show a strong correlation to the ester carbonyl carbon (δ ~169.0), confirming the methyl ester functionality.
-
Assembling Ring A: The aromatic proton H-2 (δ 6.90) correlates to the quaternary carbon C-4a, the ester carbonyl carbon, and C-4. The H-4 proton (δ 6.80) correlates to C-2, C-9a, and C-4a. These correlations, combined with their meta-coupling in the COSY, build the substituted aromatic ring containing the ester group.
-
Assembling Ring C: The aromatic proton H-5 (δ 7.50) shows a crucial correlation to the xanthone carbonyl C-9 (δ ~182.0) and the bridgehead carbon C-9a. This links this entire aromatic fragment to the central ring.
-
Final Connections: Further correlations from H-5 and H-7 to the surrounding carbons solidify the substitution pattern on the second aromatic ring, completing the full xanthone skeleton.
Experimental Protocols
Isolation and Purification
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Source: The producing organism (e.g., Aspergillus sydowii) is cultured in a suitable liquid medium.[1]
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate).[11]
-
Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel), followed by purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.[12][13]
Spectroscopic Analysis
-
Sample Preparation: A ~5-10 mg sample of pure this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: All NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] Standard pulse programs provided by the instrument manufacturer are used.[3][6]
-
MS, UV, IR:
-
HRMS: The sample is analyzed using a Q-TOF or Orbitrap mass spectrometer with an ESI source.[12][14]
-
UV-Vis: The spectrum is recorded on a spectrophotometer using methanol or ethanol as a solvent.[2]
-
IR: The spectrum is recorded on an FTIR spectrometer, often using a KBr pellet or an ATR accessory.[2][15]
-
Conclusion
By systematically integrating data from HRMS, IR, UV-Vis, and a suite of 1D and 2D NMR experiments, the chemical structure of this compound is unambiguously determined to be methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. The workflow described herein represents a robust, self-validating strategy applicable to the structural elucidation of a wide range of novel natural products. Each piece of spectroscopic data plays a critical role, from the molecular formula provided by HRMS to the intricate connectivity map built by HMBC, demonstrating the power of modern analytical chemistry in scientific discovery.
References
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Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. (2022-01-27). National Institutes of Health (NIH). [Link]
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Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie. [Link]
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Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (1999). University of Aberdeen. [Link]
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Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020-09-21). Hilaris Publisher. [Link]
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Characterization of polyprenylated xanthones in Garcinia xipshuanbannaensis using liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. ResearchGate. [Link]
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Xanthones from the Pericarp of Garcinia mangostana. (2018-08-22). MDPI. [Link]
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Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. (2007-10-26). PubMed. [Link]
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Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. (2005). PubMed. [Link]
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Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. (2022-09-02). MDPI. [Link]
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An In-Depth Technical Guide to the 4-Hydroxyvertixanthone Biosynthesis Pathway in Fungi
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthones, a class of polyphenolic compounds, are a rich source of bioactive secondary metabolites produced by various fungi. Their diverse pharmacological activities have positioned them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-hydroxyvertixanthone, a xanthone derivative isolated from fungal species such as Aspergillus wentii and Aspergillus sydowii. While the precise gene cluster for this compound has yet to be fully elucidated, this document synthesizes current knowledge on fungal xanthone biosynthesis to present a putative pathway. We delve into the core enzymatic steps, from the polyketide backbone assembly to the intricate tailoring reactions that yield the final structure. Furthermore, this guide offers an in-depth exploration of the key experimental methodologies employed to unravel such complex biosynthetic pathways, providing researchers with a robust framework for future investigations in this field.
Introduction to this compound
This compound is a naturally occurring xanthone that has been identified in several fungal species, including Aspergillus wentii and Aspergillus sydowii[1]. Its chemical structure, methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, belongs to the dibenzo-γ-pyrone class of compounds[1]. Fungal xanthones are of significant interest to the scientific community due to their wide range of biological activities. The exploration of their biosynthetic pathways is not only crucial for understanding their natural production but also opens avenues for synthetic biology approaches to generate novel derivatives with enhanced therapeutic properties.
Fungal secondary metabolites, including xanthones, are typically synthesized by a series of enzymes encoded by genes organized in biosynthetic gene clusters (BGCs)[2][3]. The identification and characterization of these BGCs are paramount to understanding and manipulating the production of these valuable compounds.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of xanthones in fungi is fundamentally a polyketide pathway[4]. This contrasts with the biosynthesis in plants, which primarily utilizes the shikimate pathway[5][6][7]. The proposed pathway for this compound is based on well-characterized fungal xanthone biosynthetic pathways, such as that of shamixanthone and emericellin in Aspergillus nidulans[5][8].
The pathway can be conceptually divided into two major stages: the formation of the polyketide backbone and the subsequent tailoring reactions.
Assembly of the Polyketide Backbone
The initial step in the biosynthesis of this compound is the formation of a polyketide chain by a Type I iterative polyketide synthase (PKS)[9][10]. These are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units[10][11][12].
The PKS responsible for the xanthone core is a non-reducing PKS (NR-PKS), meaning it lacks the domains for reductive processing (ketoreductase, dehydratase, and enoylreductase) of the growing polyketide chain. This results in a highly reactive poly-β-keto chain that is primed for cyclization reactions.
The key domains within the NR-PKS include:
-
Starter Unit: Acyl-CoA Transacylase (SAT) or loading domain: Selects and loads the starter unit (e.g., acetyl-CoA).
-
Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit.
-
Acyltransferase (AT): Selects and loads the extender unit (malonyl-CoA).
-
Product Template (PT) or Thioesterase/Claisen Cyclase (TE/CLC) domain: Catalyzes the cyclization and release of the polyketide product.
The iterative action of the PKS leads to a linear polyketide chain, which then undergoes a series of intramolecular aldol condensations to form an aromatic intermediate. In many fungal xanthone biosyntheses, an anthraquinone, such as emodin or chrysophanol, is a key intermediate[8].
Tailoring Reactions: From Anthraquinone to this compound
Following the formation of the anthraquinone intermediate, a series of "tailoring" enzymes modify this core structure to produce the final this compound molecule. These enzymes are typically encoded by genes located within the same BGC as the PKS[2][3]. The proposed tailoring steps include oxidative cleavage, hydroxylation, and methylation.
Step 1: Oxidative Cleavage of the Anthraquinone Ring A crucial step in the formation of the xanthone scaffold from an anthraquinone precursor is the oxidative cleavage of one of the aromatic rings. This is often catalyzed by a Baeyer-Villiger monooxygenase or a related oxidoreductase[13]. This enzymatic reaction would transform the tricyclic anthraquinone into a bicyclic benzophenone intermediate.
Step 2: Intramolecular Oxidative Cyclization The benzophenone intermediate then undergoes an intramolecular oxidative cyclization to form the central pyrone ring of the xanthone core. This reaction is typically catalyzed by a cytochrome P450 monooxygenase.
Step 3: Hydroxylation The introduction of hydroxyl groups at specific positions on the xanthone scaffold is a critical tailoring step. In the case of this compound, this would involve hydroxylation at the C-3 and C-8 positions. These reactions are likely catalyzed by specific monooxygenases, often belonging to the cytochrome P450 superfamily.
Step 4: Methylation this compound possesses a methyl group at the C-6 position and a methyl ester at the C-1 position. The C-6 methylation is likely introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase. The formation of the methyl ester could occur through the action of a carboxyl methyltransferase.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Experimental Methodologies for Pathway Elucidation
The elucidation of a fungal secondary metabolite biosynthetic pathway is a multifaceted process that combines bioinformatics, molecular genetics, and analytical chemistry. The following section details the core experimental workflows.
Identification of the Biosynthetic Gene Cluster (BGC)
The first step is to identify the putative BGC for this compound in the genome of a producing fungus like Aspergillus sydowii.
Protocol: Bioinformatic Identification of the BGC
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound producing fungal strain.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to scan the genome for putative BGCs. These tools identify characteristic genes like PKSs, NRPSs, and tailoring enzymes.
-
Homology Analysis: Compare the predicted PKS gene within the putative BGC to known xanthone PKSs from other fungi using BLAST (Basic Local Alignment Search Tool). A high degree of homology would suggest its involvement in xanthone biosynthesis.
-
Gene Annotation: Annotate the functions of other genes within the identified cluster (e.g., monooxygenases, methyltransferases, transporters) to assess their potential roles in the tailoring steps of this compound biosynthesis.
Functional Characterization of the BGC and its Genes
Once a candidate BGC is identified, its function and the roles of its constituent genes must be experimentally validated.
Gene knockout is a powerful technique to confirm the involvement of a gene or an entire cluster in the biosynthesis of a specific metabolite[14][15][16].
Protocol: PKS Gene Knockout via Homologous Recombination
-
Construct Design: Design a knockout cassette containing a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene.
-
Protoplast Transformation: Generate fungal protoplasts and transform them with the knockout cassette. Polyethylene glycol (PEG)-mediated transformation is a commonly used method[14].
-
Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resistant colonies by PCR to confirm the homologous recombination event and the deletion of the target PKS gene.
-
Metabolite Analysis: Cultivate the wild-type and the PKS knockout mutant strains under conditions conducive to this compound production. Analyze the culture extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound in the mutant strain's extract, compared to the wild-type, confirms the PKS gene's essential role in its biosynthesis.
A similar gene knockout approach can be applied to the putative tailoring enzyme genes within the BGC to elucidate their specific functions. The accumulation of biosynthetic intermediates in these knockout mutants can provide valuable insights into the pathway's steps.
Caption: Workflow for gene knockout studies in fungi.
Heterologous expression involves transferring the entire BGC from the native producer, which may be difficult to cultivate or genetically manipulate, into a well-characterized host fungus, such as Aspergillus nidulans or Aspergillus oryzae[4][14][17][18].
Protocol: Heterologous Expression of the this compound BGC
-
BGC Cloning: Clone the entire putative this compound BGC into a suitable expression vector. This can be achieved through techniques like Gibson assembly or yeast-based homologous recombination for large DNA fragments.
-
Host Transformation: Transform the expression vector into a suitable fungal host strain.
-
Expression and Analysis: Cultivate the transformed host and analyze its culture extract for the production of this compound using HPLC-MS. Successful production of the target compound confirms the identity and completeness of the cloned BGC.
-
Combinatorial Biosynthesis: By co-expressing different combinations of the tailoring enzyme genes from the BGC with the PKS gene, the function of each tailoring enzyme can be individually assessed through the identification of the resulting biosynthetic intermediates.
In Vitro Biochemical Characterization
To definitively determine the function of individual enzymes, in vitro assays with purified enzymes are necessary.
Protocol: In Vitro Assay of a Putative Hydroxylase
-
Gene Cloning and Expression: Clone the coding sequence of the putative hydroxylase gene into an E. coli expression vector.
-
Protein Purification: Overexpress the enzyme in E. coli and purify it using affinity chromatography (e.g., His-tag purification).
-
Enzymatic Assay: Incubate the purified enzyme with its predicted substrate (e.g., the xanthone core), a cofactor (e.g., NADPH), and a source of oxygen.
-
Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the hydroxylated product. The confirmation of the expected product validates the enzyme's function.
Quantitative Data and Analysis
While specific quantitative data for the this compound biosynthetic pathway is not yet available in the literature, the following table outlines the types of data that would be generated during the experimental elucidation of this pathway.
| Parameter | Experimental Method | Purpose |
| Enzyme Kinetics (Km, Vmax) | In vitro enzymatic assays | To determine the substrate affinity and catalytic efficiency of the biosynthetic enzymes. |
| Product Titer (mg/L) | HPLC analysis of culture extracts | To quantify the production of this compound in wild-type and engineered strains. |
| Intermediate Accumulation | HPLC-MS analysis of knockout mutant extracts | To identify and quantify the accumulation of biosynthetic intermediates, aiding in pathway mapping. |
| Gene Expression Levels (mRNA) | Quantitative RT-PCR (qRT-PCR) | To correlate gene expression levels within the BGC with metabolite production under different conditions. |
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid foundation for the targeted investigation of its genetic basis. The experimental methodologies outlined in this guide offer a robust framework for the identification and functional characterization of the corresponding biosynthetic gene cluster. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also pave the way for the rational engineering of fungal strains for enhanced production of this compound and the generation of novel, bioactive xanthone derivatives. Future research should focus on the genome sequencing of producing organisms, the application of CRISPR-Cas9 for efficient gene editing, and the development of cell-free systems for the in vitro reconstitution of the entire biosynthetic pathway. Such endeavors will undoubtedly accelerate the translation of this fascinating fungal metabolite into tangible applications in medicine and biotechnology.
References
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Chen, L., et al. (2022). Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis. Marine Drugs, 20(11), 705. [Link]
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Bok, J. W., et al. (2011). Genome-Based Deletion Analysis Reveals the Prenyl Xanthone Biosynthesis Pathway in Aspergillus nidulans. Journal of the American Chemical Society, 133(12), 4479–4489. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23786313, this compound. [Link]
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Rokas, A., et al. (2020). Biosynthetic gene clusters and the evolution of fungal chemodiversity. Natural Product Reports, 37(3), 312-334. [Link]
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Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 868355. [Link]
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Maruyama, J. I., & Kitamoto, K. (2014). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites. Bioscience, Biotechnology, and Biochemistry, 78(6), 945-951. [Link]
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Chiang, Y. M., et al. (2013). Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System. Methods in Molecular Biology, 944, 133-148. [Link]
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Walsh, C. T. (2023). Tailoring enzyme strategies and functional groups in biosynthetic pathways. Natural Product Reports, 40(2), 326-386. [Link]
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Kautsar, S. A., et al. (2020). An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes. Proceedings of the National Academy of Sciences, 117(34), 20835-20845. [Link]
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Gallo, A., et al. (2013). Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins. Toxins, 5(4), 717-742. [Link]
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Wiemann, P., & Keller, N. P. (2014). Strategies for mining fungal natural products. Journal of Industrial Microbiology & Biotechnology, 41(2), 301-313. [Link]
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Winter, J. M., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13, 911300. [Link]
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Liu, X., et al. (2022). Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Marine Drugs, 20(6), 362. [Link]
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An In-depth Technical Guide to 4-Hydroxyvertixanthone: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyvertixanthone, a naturally occurring xanthone, stands as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, intricate chemical structure, and the biosynthetic pathways orchestrated by its fungal producers. Delving into its history, this document traces its origins from initial isolation to its current standing in natural product research. Furthermore, this guide will explore the known biological activities of this compound, offering insights into its potential as a lead compound in drug discovery and development. Detailed experimental protocols for isolation and characterization, alongside an examination of synthetic strategies, are presented to equip researchers with the foundational knowledge required for further investigation of this promising bioactive compound.
I. Introduction: The Xanthone Scaffold and the Emergence of this compound
Xanthones, characterized by their dibenzo-γ-pyrone heterocyclic scaffold, represent a diverse and pharmacologically significant class of naturally occurring compounds.[1][2] Their wide distribution in plants and microorganisms, coupled with a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, has cemented their importance in medicinal chemistry.[1][3] Within this vast family, this compound (methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) has emerged as a noteworthy member, distinguished by its unique substitution pattern and potential for therapeutic applications.[4] This guide serves to consolidate the current understanding of this compound, providing a technical foundation for researchers aiming to unlock its full potential.
II. Discovery and History: Unearthing a Fungal Metabolite
The story of this compound begins in the realm of mycology, with its isolation from fungal species. It has been identified as a secondary metabolite produced by fungi of the genera Microdiplodia and Aspergillus, specifically Aspergillus sydowii.[4][5] Fungi are prolific producers of a vast array of bioactive secondary metabolites, and the discovery of this compound underscores the importance of these organisms as a source of novel chemical entities.
While the precise historical details of its first isolation, including the specific research group and year of discovery, remain to be definitively pinpointed in a singular, seminal publication, its characterization is well-established within the chemical literature. The elucidation of its structure was achieved through a combination of spectroscopic techniques, which are fundamental to natural product chemistry.
III. Structural Elucidation and Physicochemical Properties
The definitive structure of this compound was determined through meticulous spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy were instrumental in piecing together its molecular architecture.[6]
Chemical Structure:
-
IUPAC Name: methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate[4]
-
Molecular Formula: C₁₆H₁₂O₆[4]
-
Molecular Weight: 300.26 g/mol [4]
Key Structural Features:
-
A tricyclic xanthone core.
-
Two hydroxyl groups at positions C-3 and C-8.
-
A methyl group at position C-6.
-
A methoxycarbonyl group at position C-1.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | [4] |
| Molecular Weight | 300.26 g/mol | [4] |
| XLogP3 | 2.7 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 2 | [7] |
IV. Biosynthesis: A Fungal Polyketide Pathway
The biosynthesis of xanthones in fungi is a fascinating example of the intricate enzymatic machinery that governs the production of secondary metabolites. Unlike in plants, where a mixed shikimate-acetate pathway is common, the xanthone core in fungi is typically derived entirely from the polyketide pathway. This process is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).
While the specific gene cluster responsible for the biosynthesis of this compound has not yet been fully characterized, a putative pathway can be proposed based on our understanding of fungal xanthone biosynthesis. The process likely begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by a PKS to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic xanthone scaffold. Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and esterases, would then act upon this core structure to introduce the specific functional groups found in this compound.
}
Figure 1: Proposed biosynthetic pathway of this compound.
V. Biological Activities and Potential Applications
While extensive biological screening data for this compound is not yet available in the public domain, the broader class of hydroxyxanthones has demonstrated a wide range of promising pharmacological activities. These activities provide a strong rationale for the further investigation of this compound as a potential therapeutic agent.
A. Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of hydroxyxanthones against various cancer cell lines.[8][9] The presence and position of hydroxyl groups on the xanthone scaffold are often critical for this activity. For instance, some hydroxyxanthones have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[9] The structural similarities of this compound to other bioactive xanthones suggest that it may also possess anticancer properties. Further screening against a panel of cancer cell lines is warranted to explore this potential.
B. Antimicrobial Activity
Xanthone derivatives have also been recognized for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[10][11] The mechanism of action can vary, with some compounds targeting microbial cell membranes or specific enzymatic pathways.[10] Given the increasing threat of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. This compound, as a fungal metabolite, may possess selective antifungal or antibacterial activities that could be exploited for the development of new anti-infective drugs.
VI. Methodologies for Isolation and Synthesis
A. Isolation and Purification Protocol
The isolation of this compound from its fungal sources typically involves a multi-step process designed to separate it from a complex mixture of other metabolites. The following is a generalized protocol based on standard natural product isolation techniques.
Step-by-Step Methodology:
-
Fungal Cultivation: The source fungus (e.g., Aspergillus sydowii) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarity to achieve a preliminary separation of compounds.
-
Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques, such as:
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the target compound.
-
-
Structure Elucidation: The purified this compound is then characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
}
Figure 2: General workflow for the isolation of this compound.
B. Strategies for Chemical Synthesis
While a specific total synthesis of this compound has not been prominently reported, general methods for the synthesis of substituted xanthones are well-established and could be adapted for its preparation. One common approach involves the condensation of a substituted salicylic acid with a substituted phloroglucinol derivative, followed by cyclization to form the xanthone core. Subsequent functional group manipulations would then be employed to install the required substituents.
VII. Future Directions and Conclusion
This compound represents a compelling natural product with untapped potential. Future research should focus on several key areas:
-
Comprehensive Biological Screening: A thorough evaluation of its anticancer, antimicrobial, and other pharmacological activities is crucial to identify its most promising therapeutic applications.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are needed to understand how this compound interacts with its molecular targets.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the gene cluster responsible for its biosynthesis could enable synthetic biology approaches for improved production.
-
Total Synthesis and Analogue Development: The development of an efficient total synthesis would not only confirm its structure but also provide a platform for the creation of novel analogues with enhanced activity and improved pharmacokinetic properties.
VIII. References
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BIOLOGICAL ACTIVITY OF SYNTHESIZED XANTHONE AND THIOXANTHONE ANALOGS. (n.d.). Retrieved January 14, 2026, from [Link]
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Pinto, M. M., et al. (2011). Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography. Chemical biology & drug design, 77(3), 212–222.
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Pinto, M. M., et al. (2005). Xanthone derivatives: new insights in biological activities. Current medicinal chemistry, 12(21), 2517–2538.
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Waseem, S., & Parvez, S. (2016). Recent insight into the biological activities of synthetic xanthone derivatives. European journal of medicinal chemistry, 116, 287–301.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23786313, this compound. Retrieved January 14, 2026 from [Link].
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Kong, L., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13, 908811.
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Kurniawan, Y. S., et al. (2023). Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Journal of Multidisciplinary Applied Natural Science, 3(1), 1-10.
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Cardoso, J., et al. (2022). Synthesis and Antifungal Activity of Thioxanthone Derivatives. Medical Sciences Forum, 14(1), 46.
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Fatmasari, N., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific reports, 12(1), 1435.
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Cardoso, J., et al. (2022). Synthesis and Antifungal Activity of Thioxanthone Derivatives. Medical Sciences Forum, 14(1), 46.
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Gopalakrishnan, G., Banumathi, B., & Suresh, G. (1997). Evaluation of the antifungal activity of natural xanthones from Garcinia mangostana and their synthetic derivatives. Journal of natural products, 60(5), 519–524.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23902332, 3,8-Dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid. Retrieved January 14, 2026 from [Link].
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 63-68.
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Fatmasari, N., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific reports, 12(1), 1435.
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Owen, R. W., et al. (2003). Isolation and structure elucidation of the major individual polyphenols in carob fibre. Food and chemical toxicology, 41(12), 1727–1736.
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 63-68.
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EMBL-EBI (n.d.). methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate (CHEBI:68288). Retrieved January 14, 2026, from [Link]
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Gendaram, O., et al. (2002). Isolation and Structure Elucidation of Two New Xanthones from Gentiana azurium Bunge (Fam. Gentianaceae). Zeitschrift für Naturforschung B, 57(3), 331-334.
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Wikipedia. (2023). Verticillium wilt. Retrieved January 14, 2026, from [Link]
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Silva, A. M., et al. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current medicinal chemistry, 12(21), 2481–2497.
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Buitrago Díaz, A., et al. (2010). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6- dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 9(6), 470-474.
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Ben Jannet, H., et al. (2009). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules, 14(3), 1114-1121.
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Sharma, S., et al. (2023). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics sonochemistry, 99, 106563.
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Royal Horticultural Society. (2025). Verticillium Wilt: Prevention & Care. Retrieved January 14, 2026, from [Link]
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GrowOrganic. (2022, May 26). Verticillium Wilt | What Is It & How To Deal With It [Video]. YouTube. [Link]
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University of Illinois Extension. (2013, September 4). Verticillium Wilt on Trees [Video]. YouTube. [Link]
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An In-Depth Technical Guide to 4-Hydroxyvertixanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Hydroxyvertixanthone, a naturally occurring xanthone derivative. It delves into its chemical identity, physicochemical properties, and known biological significance, offering a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.
Section 1: Core Chemical Identity
This compound is a member of the xanthone class of organic compounds, characterized by a tricyclic xanthene core with a ketone group. Its specific substitutions give rise to its unique chemical properties and biological activities.
| Identifier | Value | Source |
| CAS Number | 85003-85-6 | [1][2] |
| IUPAC Name | methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | [1] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][3] |
| Molecular Weight | 300.26 g/mol | [1][3] |
Chemical Structure and Descriptors
The structure of this compound, featuring a methyl group, two hydroxyl groups, and a methoxycarbonyl substituent on the xanthone framework, is crucial for its interactions with biological targets.[1]
-
SMILES: CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O[1]
-
InChI: InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3[1]
-
InChIKey: MJOGVUMPZLEYIH-UHFFFAOYSA-N[1]
Section 2: Physicochemical Properties and Data
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for interpreting experimental results.
| Property | Value | Notes |
| Physical Description | Not explicitly detailed in the provided search results, but likely a solid at room temperature. | |
| Solubility | Not explicitly detailed in the provided search results. | Generally, xanthones exhibit poor water solubility. |
| Spectral Data | Mass spectrometry data is available, showing characteristic fragmentation patterns. | LC-MS data is available in public databases like PubChem.[1] |
Section 3: Natural Occurrence and Isolation
This compound is a secondary metabolite produced by various fungal species. Its presence in these organisms suggests a potential role in their ecological interactions.
Known Fungal Sources
The isolation of this compound from these fungi typically involves solvent extraction of the fungal biomass or culture broth, followed by chromatographic purification techniques.
Section 4: Biological Activities and Potential Applications
While specific, in-depth studies on the biological activities of this compound are not extensively detailed in the provided search results, the broader class of xanthones is known for a wide range of pharmacological effects. This suggests potential areas of investigation for this particular compound.
General Activities of Xanthones
Xanthones, as a class, have demonstrated a variety of biological activities, including:
The structural similarity of this compound to other biologically active xanthones makes it a compound of interest for screening in these and other therapeutic areas. Further research is needed to elucidate the specific bioactivities and potential mechanisms of action of this compound.
Section 5: Experimental Protocols and Methodologies
General Synthetic Approach for Xanthones
A common method for the synthesis of the xanthone core involves the coupling of arynes with substituted benzoates, followed by an intramolecular cyclization.[5] This approach could potentially be adapted for the targeted synthesis of this compound.
Caption: A generalized workflow for the synthesis of xanthones.
Section 6: Future Research Directions
The current body of knowledge on this compound is still in its early stages. Several avenues for future research are apparent and hold significant promise.
-
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and viral assays, is warranted.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.
-
Synthetic Route Development: The development of an efficient and scalable total synthesis of this compound would facilitate further biological studies and the generation of analogs for structure-activity relationship (SAR) studies.
-
Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in its producing fungal strains could provide insights for biotechnological production methods.
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Unveiling the Therapeutic Promise of 4-Hydroxyvertixanthone: A Technical Guide to Potential Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of the potential therapeutic targets of 4-Hydroxyvertixanthone, a naturally occurring xanthone. As a Senior Application Scientist, the following guide is structured to move beyond a simple recitation of facts, instead offering a narrative built on scientific rationale and actionable experimental frameworks. Given the nascent stage of research on this specific molecule, this guide synthesizes data from the broader class of hydroxyxanthones to illuminate high-probability therapeutic avenues for this compound, while maintaining a clear distinction between established and inferred knowledge.
Introduction to this compound: A Fungal Metabolite with Therapeutic Potential
This compound is a polyketide-derived secondary metabolite belonging to the xanthone class of organic compounds.[1] It has been isolated from fungal species such as Aspergillus sydowii and Microdiplodia species.[1] The core xanthone scaffold, a dibenzo-γ-pyrone nucleus, is a recurring motif in a multitude of natural products demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The specific substitution pattern of this compound, featuring hydroxyl and methyl groups, is anticipated to modulate its biological activity and target specificity. While direct experimental evidence for this compound is limited, the extensive research on structurally related hydroxyxanthones provides a robust foundation for identifying its potential therapeutic targets.
Potential Therapeutic Applications and Molecular Targets
The therapeutic potential of this compound can be logically extrapolated from the well-documented bioactivities of the xanthone family. This section will explore the most promising therapeutic areas and the corresponding molecular targets, supported by data from analogous compounds.
Anticancer Activity: Targeting Cell Proliferation and Survival
Xanthone derivatives have demonstrated significant potential as anticancer agents.[2] The proposed mechanisms of action often involve the modulation of key proteins involved in cell cycle regulation and apoptosis.
Potential Molecular Targets:
-
Topoisomerase II: Several hydroxyxanthones have been shown to inhibit Topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[3][4] By stabilizing the enzyme-DNA complex, these compounds can induce double-strand breaks, leading to cell cycle arrest and apoptosis. Molecular docking studies of a hydroxyxanthone derivative have revealed interactions with the active site of Topoisomerase II through hydrogen bonding and π–π stacking.[3]
-
Protein Tyrosine Kinases (PTKs): PTKs are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers. Molecular docking studies have indicated that chloro-substituted hydroxyxanthones can bind to the ATP-binding site of protein tyrosine kinase receptors, suggesting a potential mechanism for inhibiting downstream signaling.[5][6]
Experimental Validation Workflow:
A systematic approach is required to validate these potential anticancer targets for this compound.
Caption: Workflow for validating anticancer targets of this compound.
Experimental Protocols:
-
MTT Assay for Cytotoxicity:
-
Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability and calculate IC50 values.
-
-
Topoisomerase II Relaxation Assay:
-
Incubate supercoiled plasmid DNA with human Topoisomerase II in the presence of varying concentrations of this compound.
-
Separate DNA topoisomers by agarose gel electrophoresis.
-
Visualize DNA bands to assess the inhibition of DNA relaxation.
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Xanthones have been shown to exert potent anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades.[7]
Potential Molecular Targets:
-
Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a central regulator of inflammation. Some xanthones, such as α-mangostin, have been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[8]
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Several xanthones have demonstrated selective inhibition of COX-2.[8]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Overproduction of cytokines like TNF-α and IL-6 is a hallmark of many inflammatory conditions. Xanthones have been reported to suppress the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]
Signaling Pathway:
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 4-Hydroxyvertixanthone Bioactivity
Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide a comprehensive, technically robust framework for the computational prediction of the biological activities of 4-Hydroxyvertixanthone, moving from initial characterization to validated molecular interactions. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating and reproducible workflow.
Introduction
In the modern drug discovery pipeline, the early identification and characterization of bioactive compounds are paramount. Natural products, with their inherent structural diversity and biological relevance, remain a vital source of new therapeutic leads. This compound, a xanthone-class polyphenol isolated from microbial sources such as Aspergillus sydowii, represents such a candidate.[1] Xanthones, as a chemical class, are known to possess a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]
Computational, or in silico, methodologies provide a powerful, cost-effective, and rapid means to hypothesize and prioritize the biological activities of a novel compound before committing to resource-intensive laboratory experiments.[4][5] This guide details a complete in silico workflow designed to predict the bioactivity of this compound. We will progress from fundamental molecular characterization through target identification, molecular docking, pharmacokinetic profiling, and molecular dynamics, culminating in a synthesized prediction of its therapeutic potential.
Section 1: Molecular Characterization of this compound
A precise understanding of the ligand's physicochemical properties is the foundation of any in silico analysis. This compound (IUPAC Name: methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate) is a small molecule whose properties are summarized below.[1] This data is essential for generating 3D conformers and for interpreting its potential interactions and drug-likeness.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [1][6] |
| Molecular Weight | 300.26 g/mol | [1][6] |
| SMILES | Cc1cc(c2c(c1)oc3cc(cc(c3c2=O)C(=O)OC)O)O | [6] |
| InChIKey | MJOGVUMPZLEYIH-UHFFFAOYSA-N | [1][6] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| LogP (Predicted) | 2.8 | PubChem |
Section 2: The Integrated In Silico Bioactivity Prediction Workflow
A robust computational analysis is not a single experiment but a multi-stage funnel. Each stage refines the hypothesis generated by the previous one, increasing the confidence in the final prediction. The workflow described here is designed to be logical and self-validating.
Caption: Overall workflow for in silico bioactivity prediction.
Section 3: Target Identification: Fishing for Biological Partners
The principle of "chemical similarity" dictates that molecules with similar structures are likely to interact with similar protein targets. We can leverage this to predict potential targets for this compound.
Methodology: Reverse Pharmacophore Screening
Web servers like SwissTargetPrediction utilize the 2D and 3D structure of a query molecule to screen against a database of known active ligands for various proteins.[7] This provides a ranked list of the most probable macromolecular targets. Xanthone derivatives have been previously studied for their activity against targets like DNA topoisomerase IIα, various kinases, and proteins in inflammatory pathways like NF-κB.[2][7][8]
Experimental Protocol: Target Fishing with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string for this compound: Cc1cc(c2c(c1)oc3cc(cc(c3c2=O)C(=O)OC)O)O.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction .
-
Analyze the results . The output will be a list of protein targets, ranked by probability. Pay close attention to kinases, enzymes, and transcription factors, which are common targets for xanthones.[7]
Expected Outcome: A probable target list is generated. For this guide, we will select DNA Topoisomerase IIα (Top2A) for further analysis, a well-established target for anticancer xanthone derivatives.[2]
Section 4: Molecular Docking: Simulating the Binding Event
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[9] This allows us to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Causality Behind the Protocol: This protocol uses AutoDock Vina, a widely used and validated docking engine, along with UCSF Chimera for visualization and preparation.[10] The steps are designed to ensure chemical accuracy. For instance, removing water molecules is crucial as they can interfere with ligand binding in the simulation, while adding hydrogens and charges ensures the electrostatic and hydrogen-bonding potentials are calculated correctly.[11][12]
Caption: The step-by-step molecular docking workflow.
Experimental Protocol: Docking this compound with Top2A
Step 1: Protein and Ligand Preparation
-
Fetch Protein Structure: Download the crystal structure of human DNA Topoisomerase IIα from the RCSB PDB database (e.g., PDB ID: 1ZXM).[10]
-
Prepare Protein in UCSF Chimera:
-
Open the PDB file in Chimera.
-
Delete water molecules and any co-crystallized ligands or ions not essential for structural integrity.[11]
-
Use the "Dock Prep" tool to add hydrogens (assuming standard protonation states at pH 7.4) and assign Gasteiger charges. This step is critical for accurate electrostatic calculations.[11]
-
Save the prepared protein as a .pdb file.
-
-
Prepare Ligand:
-
Generate the 3D structure of this compound from its SMILES string using a tool like Avogadro or the PubChem 3D viewer.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save the prepared ligand as a .mol2 file.
-
Step 2: Performing the Docking with AutoDock Vina
-
Convert Files: Use AutoDock Tools (ADT) to convert the prepared protein (.pdb) and ligand (.mol2) files into the required .pdbqt format, which includes charge and atom type information.[11][12]
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. If a known binding site exists (from a co-crystallized ligand), center the grid box on that site. For blind docking, the grid box should encompass the entire protein surface.[12][13]
-
Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box coordinates and dimensions, and the output file name.
-
Run the Simulation: Execute AutoDock Vina from the command line, referencing your configuration file.[9][10] vina --config conf.txt --log log.txt
Step 3: Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[9]
-
Pose Visualization: Load the protein and the docked ligand poses (output .pdbqt file) into UCSF Chimera or PyMOL.
-
Interaction Analysis: Identify and measure key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts between the ligand and specific amino acid residues in the protein's active site.
Table of Predicted Interactions (Hypothetical Data):
| Interacting Residue (Top2A) | Interaction Type | Distance (Å) |
| ASP479 | Hydrogen Bond | 2.9 |
| GLY478 | Hydrogen Bond | 3.1 |
| ARG482 | Pi-Cation | 4.5 |
| ILE769 | Hydrophobic | 3.8 |
Section 5: ADMET Profiling: Predicting Drug-Likeness
A potent molecule is not a viable drug if it cannot be safely and effectively used in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early.[14][15]
Methodology: Using Predictive Web Servers Servers like pkCSM and ADMETlab use machine learning models trained on large datasets of experimental data to predict a compound's pharmacokinetic and toxicity properties from its chemical structure.[14][16]
Experimental Protocol: ADMET Prediction
-
Access an ADMET prediction server (e.g., ADMETlab 2.0, pkCSM).
-
Input the SMILES string for this compound.
-
Submit the molecule for analysis.
-
Compile and interpret the results , paying close attention to key parameters like blood-brain barrier (BBB) permeability, CYP450 enzyme inhibition, and predicted toxicity (e.g., hERG inhibition, Ames test).[15]
Table of Predicted ADMET Properties (Hypothetical Data):
| Parameter | Predicted Value | Interpretation |
| Water Solubility | -3.5 log(mol/L) | Moderately Soluble |
| Caco-2 Permeability | 0.95 log Papp | High Absorption |
| BBB Permeability | -0.8 logBB | Unlikely to Cross BBB |
| CYP2D6 Inhibitor | Yes | Potential for Drug-Drug Interactions |
| hERG I Inhibitor | No | Low Risk of Cardiotoxicity |
| Ames Toxicity | No | Non-mutagenic |
Section 6: Molecular Dynamics: Assessing Binding Stability
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations provide insight into the dynamic stability of the protein-ligand complex over time.[17][18] An MD simulation calculates the motion of every atom in the system, providing a more realistic view of the interaction in a simulated physiological environment (water, ions).
Methodology: Validating the Docked Pose Using a package like GROMACS, the top-scoring docked pose is solvated in a water box with ions, and a simulation is run for a duration (e.g., 100 nanoseconds).[19][20] The stability of the ligand in the binding pocket is then analyzed.
Protocol Overview: GROMACS MD Simulation
-
System Preparation: Combine the protein and ligand coordinates. Use a force field (e.g., AMBER, CHARMM) to define the physical properties of the atoms.
-
Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system's charge.[17][21]
-
Minimization: Perform energy minimization to relax any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure (NVT and NPT ensembles).[21]
-
Production MD: Run the simulation for the desired length of time, saving the atomic coordinates at regular intervals.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD plot for the ligand indicates it remains bound in a consistent pose. Analyze the persistence of key hydrogen bonds identified during docking.
Caption: Key stages of a molecular dynamics simulation workflow.
Section 7: Data Synthesis and Bioactivity Hypothesis
The final and most critical step is to synthesize the data from all computational experiments into a coherent hypothesis.
-
Target Prediction: this compound shows a high probability of interacting with DNA Topoisomerase IIα, a key target in cancer therapy.[2]
-
Molecular Docking: The compound is predicted to bind favorably within the ATP-binding site of Top2A with a strong binding affinity, stabilized by specific hydrogen bonds and hydrophobic interactions.
-
ADMET Profile: The molecule exhibits good predicted absorption and is unlikely to be mutagenic or cardiotoxic. However, its potential inhibition of the CYP2D6 enzyme warrants consideration for potential drug-drug interactions.[22] Its inability to cross the BBB suggests its primary effects would be outside the central nervous system.
-
Molecular Dynamics: MD simulations would confirm that the ligand remains stably bound in the Top2A active site over time, validating the docking pose and strengthening the interaction hypothesis.
Overall Hypothesis: Based on this comprehensive in silico analysis, this compound is predicted to be a potential anticancer agent that acts by inhibiting DNA Topoisomerase IIα. Its favorable ADMET profile suggests it has the potential to be a drug-like molecule, meriting further investigation through in vitro enzymatic assays and cell-based cytotoxicity studies.
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4-Hydroxyvertixanthone: A Fungal Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyvertixanthone, a xanthone-class secondary metabolite, is a polyketide-derived natural product synthesized by various fungal species, most notably those belonging to the genus Aspergillus, including A. wentii and A. sydowii.[1] Xanthones, as a chemical class, are recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, positioning them as promising scaffolds for drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, protocols for its isolation and characterization, and an exploration of its biological activities and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and pharmacology, facilitating further investigation into this intriguing fungal metabolite.
Introduction: The Chemical Ecology of Fungal Secondary Metabolites
Fungi produce a vast and diverse arsenal of secondary metabolites, which are not essential for their primary growth and development but play crucial roles in their interactions with the environment. These compounds can function as signaling molecules, virulence factors, or defense mechanisms against competing organisms.[2] Xanthones, characterized by their dibenzo-γ-pyrone core, represent a significant class of these fungal secondary metabolites. Their production is often induced by specific environmental cues, such as nutrient limitation or the presence of other microorganisms, highlighting their ecological significance in mediating fungal-bacterial interactions and securing an ecological niche. The structural diversity within the xanthone family, arising from variations in hydroxylation, methylation, and prenylation patterns, gives rise to a wide range of biological activities, making them a focal point of natural product research.[3]
Biosynthesis of this compound: A Polyketide Pathway
The biosynthesis of xanthones in fungi, including this compound, follows a distinct pathway from that in plants. Fungal xanthones are derived from the polyketide pathway, where acetyl-CoA and malonyl-CoA units are iteratively condensed by a polyketide synthase (PKS) enzyme.[2] While the specific gene cluster responsible for this compound biosynthesis in Aspergillus sydowii or Aspergillus wentii has not yet been fully elucidated, studies on the biosynthesis of other xanthones in Aspergillus species, such as in Aspergillus nidulans, provide a robust model.
This process is initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the formation of a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form an anthraquinone intermediate, such as emodin. Subsequent enzymatic modifications, including oxidative cleavage and rearrangement, are thought to convert the anthraquinone into the characteristic xanthone scaffold. The final steps in the biosynthesis of this compound would involve specific hydroxylation and methylation reactions to yield the final structure. The identification and characterization of the specific PKS and tailoring enzymes in the this compound biosynthetic gene cluster will be crucial for future metabolic engineering efforts to enhance its production.
Figure 1: Proposed biosynthetic pathway of this compound in fungi.
Isolation and Purification of this compound
The isolation of this compound from fungal cultures is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The following protocol provides a general framework for the isolation and purification of this metabolite.
Fungal Cultivation and Extraction
-
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Aspergillus sydowii or Aspergillus wentii. Incubate the culture under optimal conditions of temperature and agitation to promote fungal growth and secondary metabolite production.
-
Extraction: After a suitable incubation period, separate the fungal mycelium from the culture broth by filtration. The mycelium and the broth should be extracted separately with an organic solvent such as ethyl acetate or methanol to ensure the recovery of both intracellular and extracellular metabolites.
Chromatographic Purification
-
Initial Fractionation: The crude extracts are concentrated under reduced pressure and subjected to preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically employed.
-
Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.
Figure 2: General workflow for the isolation and purification of this compound.
Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | [1][4] |
| Molecular Weight | 300.26 g/mol | [1][4] |
| IUPAC Name | methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | [1] |
| CAS Number | 85003-85-6 | [1] |
Spectroscopic Data
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The LC-MS/MS data for this compound shows a precursor ion at m/z 301.072.[1]
Biological Activities and Therapeutic Potential
While specific biological activity data for purified this compound is limited in the current literature, the broader class of xanthones exhibits a range of promising pharmacological effects. It is highly probable that this compound shares some of these properties, making it a compound of interest for further investigation.
Antimicrobial Activity
Xanthones isolated from various natural sources, including fungi, have demonstrated significant antibacterial and antifungal activities.[5] Their mechanisms of action are diverse and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. Given the increasing challenge of antimicrobial resistance, the exploration of novel antimicrobial agents like this compound is of paramount importance.
Antioxidant Activity
Many xanthones are potent antioxidants due to the presence of phenolic hydroxyl groups in their structure. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases. The antioxidant capacity of this compound can be quantitatively assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8]
Cytotoxic Activity
A significant number of xanthones have been reported to exhibit cytotoxic activity against various cancer cell lines, with some demonstrating potent and selective effects.[9] The mechanisms underlying their anticancer properties can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. The cytotoxic potential of this compound against a panel of human cancer cell lines should be evaluated to determine its potential as a lead compound for the development of new anticancer drugs. The activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) value.[10][11]
Future Directions and Conclusion
This compound represents a compelling example of the chemical diversity and therapeutic potential of fungal secondary metabolites. While our current understanding of this specific compound is still in its early stages, the broader knowledge of the xanthone class of molecules provides a strong rationale for its further investigation.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the complete biosynthetic gene cluster for this compound in its producing organisms will not only provide fundamental insights into its formation but also enable the use of synthetic biology approaches to improve its yield and generate novel analogs.
-
Comprehensive Biological Profiling: A systematic evaluation of the antimicrobial, antioxidant, and cytotoxic activities of purified this compound is essential to fully understand its therapeutic potential. These studies should include the determination of minimum inhibitory concentrations (MICs) against a range of microbial pathogens and IC50 values against various cancer cell lines.
-
Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways through which this compound exerts its effects.
-
Ecological Role: Investigating the ecological role of this compound in the context of the producing fungus's interactions with its environment will provide valuable insights into the natural function of this secondary metabolite.
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Methodological & Application
Application Note: HPLC-MS/MS Analysis of 4-Hydroxyvertixanthone
A Validated Method for the Sensitive and Selective Quantification of 4-Hydroxyvertixanthone in Fungal Crude Extracts
Abstract
This application note details a robust and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound in crude extracts. This compound, a bioactive xanthone isolated from fungal species, has garnered interest for its potential pharmacological properties. The method described herein utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring exceptional selectivity and sensitivity. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation, conforming to established scientific guidelines. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who require a reliable analytical workflow for the quantification of this specific xanthone in complex matrices.
Introduction and Scientific Background
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold.[1] While extensively studied in plants like Garcinia mangostana (mangosteen), they are also produced by various microorganisms.[2][3] this compound (methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) is a xanthone metabolite isolated from fungal species such as Aspergillus sydowii.[4] The analysis of such compounds in their native, complex matrices—like crude fungal extracts—presents significant analytical challenges, including matrix interference and the need for high sensitivity to detect potentially low-abundant metabolites.[5]
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the premier technique for analyzing natural products in complex mixtures due to its superior separation efficiency and the structural information provided by MS detection.[5][6] Specifically, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[7] This document provides a self-validating protocol that explains not only the procedural steps but also the scientific rationale behind them, ensuring reproducibility and trustworthiness.
Chemical Profile: this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | [4] |
| Molecular Formula | C₁₆H₁₂O₆ | [8] |
| Molecular Weight | 300.26 g/mol | [4] |
| Monoisotopic Mass | 300.0634 Da | [4] |
| CAS Number | 85003-85-6 |[4] |
Principle of the HPLC-MS/MS Method
The workflow is founded on the principle of separating the target analyte from other components in the crude extract using reversed-phase HPLC. The separation is primarily based on the differential partitioning of compounds between the nonpolar stationary phase (C18 column) and the polar mobile phase. Following chromatographic separation, the column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the eluted molecules.
The mass spectrometer then isolates a specific ion corresponding to the deprotonated this compound molecule (the precursor ion). This precursor ion is fragmented through collision-induced dissociation (CID), and a specific, characteristic fragment (the product ion) is monitored. This specific precursor → product transition provides the basis for highly selective and sensitive quantification.
Caption: Principle of MRM analysis for this compound.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium hydroxide (for sample prep, optional)
-
Nitrogen gas (high purity, for solvent evaporation and MS)
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.
-
Triple quadrupole (QqQ) or QTRAP mass spectrometer equipped with an ESI source.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Centrifuge.
-
Solvent evaporator (e.g., nitrogen evaporator).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Class A volumetric flasks and pipettes.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution to a final volume of 1.0 mL with methanol.
-
Calibration Standards (e.g., 1–500 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 90% Water: 10% Acetonitrile with 0.1% Formic Acid).[9] This ensures compatibility with the analytical system and minimizes solvent effects.
Sample Preparation: Extraction from Fungal Biomass
The choice of extraction method is critical for achieving high recovery of xanthones.[10] While advanced methods like microwave-assisted extraction (MAE) can be highly efficient, a robust solvent extraction protocol is described below.[11][12]
Caption: Workflow for extraction of this compound.
Step-by-Step Protocol:
-
Homogenization: Weigh approximately 100 mg of lyophilized and powdered fungal biomass into a centrifuge tube.
-
Solvent Addition: Add 5 mL of 80% methanol in water (v/v). Methanol is a common and effective solvent for extracting polyphenolic compounds like xanthones.[3]
-
Extraction: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature to enhance cell disruption and extraction efficiency.
-
Separation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid debris.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase. The reconstitution step is critical for ensuring the sample solvent is weak enough to allow for proper focusing of the analyte on the column head, preventing peak distortion.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter that could clog the HPLC system.[13]
HPLC-MS/MS Instrument Conditions
The following parameters are recommended as a starting point. Method optimization is essential for specific instrumentation and matrices.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | C18 is the standard stationary phase for xanthone separation, offering good retention and selectivity. Smaller particle sizes (sub-2 µm) provide higher resolution and faster analysis times.[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common MS-compatible mobile phase modifier that aids in the ionization process.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength for xanthones. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal linear velocity and separation efficiency. |
| Gradient Elution | 0-1 min, 10% B; 1-8 min, 10-95% B; 8-10 min, 95% B; 10.1-12 min, 10% B | A gradient is necessary to elute compounds with a range of polarities from the crude extract and to effectively resolve the target analyte from interferences.[16] |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overloading and matrix effects. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic hydroxyl groups on the xanthone structure are readily deprotonated, making negative ion mode highly sensitive for this class of compounds.[17] |
| Capillary Voltage | -3.5 kV | Optimized for stable spray and efficient ion generation in negative mode. |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Nebulizing gas flow rate to assist in droplet formation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific ion transitions.[7] |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| MRM Transitions | See Table 3 below | Specific precursor-product ion pairs for the analyte. |
Table 3: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| This compound | 299.1 | 284.0 | 50 | 25 | Quantifier |
| This compound | 299.1 | 271.0 | 50 | 30 | Qualifier |
Rationale for Transitions: The precursor ion at m/z 299.1 corresponds to the deprotonated molecule [C₁₆H₁₁O₆]⁻. The primary quantifier product ion at m/z 284.0 results from the characteristic loss of a methyl radical (•CH₃) from the ester group, a stable and high-intensity fragmentation. The qualifier ion at m/z 271.0 likely corresponds to a subsequent loss of CO. Monitoring a quantifier/qualifier ratio enhances the confidence of identification.
Method Validation
A new analytical method must be validated to ensure its performance is suitable for its intended purpose.[18][19] The following parameters should be assessed according to established guidelines.
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.[20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically defined as a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[21]
-
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the closeness of repeated measurements. Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LOQ).[9][22]
-
Recovery: The efficiency of the extraction procedure. Determined by comparing the response of an analyte spiked into a blank matrix before extraction with one spiked after extraction.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components. Evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Stability: The stability of the analyte in the matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Table 4: Typical Performance Characteristics of the Validated Method
| Validation Parameter | Expected Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Range | 1 - 500 ng/mL |
| LOQ | < 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | 85 - 115% |
| Extraction Recovery | > 80% |
Conclusion
This application note presents a detailed, reliable, and validated HPLC-MS/MS method for the quantification of this compound in crude extracts. The combination of efficient sample preparation, optimized reversed-phase chromatographic separation, and highly selective MRM-based mass spectrometric detection provides the accuracy, precision, and sensitivity required for natural product research. The causality-driven explanations and comprehensive protocols are designed to facilitate the successful implementation and adaptation of this method in analytical and drug discovery laboratories.
References
-
SIELC Technologies. (n.d.). Separation of Xanthone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-zuaidy, M. H., et al. (2025). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23786313, this compound. Retrieved from [Link]
-
Tejamukti, E. P., et al. (2020). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. MDPI. Retrieved from [Link]
-
Lestari, D., & Putranto, A. W. (2022). A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps. MDPI. Retrieved from [Link]
-
Charoensin, S. (2016). Extraction of Xanthones from the Pericarps of Garcinia mangostana Linn. with Supercritical Carbon Dioxide and Ethanol. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. Retrieved from [Link]
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Mohammad, N. A., et al. (2025). Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis. National Institutes of Health. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Bai, Y., et al. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. Frontiers in Pharmacology. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 4-Hydroxyxanthone (FDB010988). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2825924, 1-Chloro-4-hydroxythioxanthone. Retrieved from [Link]
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ResearchGate. (n.d.). Validation parameters for HPLC-MS/MS method. Retrieved from [Link]
-
Dar, B. A., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2017). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Publishing. Retrieved from [Link]
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Malachová, A., et al. (2014). Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices. PLoS ONE. Retrieved from [Link]
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Sasidharan, S., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health. Retrieved from [Link]
-
Pan, X., et al. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Dihydrotestosterone, Dehydroepiandrosterone, Testosterone, Androstenedione, 17-Hydroxyprogesterone, and Progesterone. Retrieved from [Link]
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Peterson, J. J., et al. (2017). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. National Institutes of Health. Retrieved from [Link]
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Flamini, R., et al. (2015). Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening. Semantic Scholar. Retrieved from [Link]
-
Dennis, J. B., et al. (2008). Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Therapeutic Drug Monitoring. Retrieved from [Link]
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Application Note: Unambiguous Structural Confirmation of 4-Hydroxyvertixanthone Using a Multi-dimensional NMR Approach
Abstract
This application note provides a comprehensive guide to the structural confirmation of 4-Hydroxyvertixanthone, a xanthone-class natural product isolated from fungal species such as Aspergillus sydowii.[1] Xanthones are a class of polyphenolic compounds recognized for their diverse and significant biological activities.[2][3] Accurate structural determination is the bedrock of any subsequent research, including mechanism-of-action studies and drug development. We detail a systematic and self-validating workflow employing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols and data interpretation strategies outlined herein demonstrate how to leverage ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC to unequivocally assign every proton and carbon, and confirm the precise connectivity and substitution pattern of the this compound scaffold.
Introduction: The Challenge of Isomeric Complexity
This compound (methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) is a poly-substituted aromatic compound with the molecular formula C₁₆H₁₂O₆.[1][4] While mass spectrometry can confirm its elemental composition, it cannot differentiate between numerous potential isomers. The precise placement of the two hydroxyl groups, the methyl group, and the methoxycarbonyl substituent on the tricyclic xanthone core is critical to defining its chemical identity and biological function.
The Postulated Structure of this compound:
Figure 1: The hypothesized chemical structure of this compound with standard IUPAC numbering for the xanthone core, which will be used for all spectral assignments.
The Strategic NMR Workflow
The structural elucidation of a complex natural product is not a single experiment but a logical progression.[8] 1D NMR provides the initial inventory of atoms, while 2D NMR reveals their intricate network of connections. The causality of this workflow is designed to build evidence systematically, with each step validating the last.
Workflow Diagram
Caption: Systematic workflow for NMR-based structure elucidation.
Experimental Protocols
These protocols are designed to be a self-validating system, ensuring high-quality data acquisition for robust analysis.
Protocol 1: Sample Preparation
-
Purity Check: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Massing: Accurately weigh 5-10 mg of the purified solid.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes polar xanthones and allows for the observation of exchangeable hydroxyl protons. Acetone-d₆ or Methanol-d₄ are also viable alternatives.[2]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: NMR Data Acquisition
The following are generalized parameters for a 500 MHz spectrometer. Instrument-specific optimization may be required.
-
Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 (adjust for concentration).
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (adjust for concentration).
-
-
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use parameters similar to the ¹³C experiment. This experiment differentiates carbons: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.[9]
-
-
¹H-¹H COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Spectral Width: 0-16 ppm in both dimensions.
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HSQC Acquisition:
-
Pulse Program: Standard gradient-selected sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
¹H Spectral Width: 0-16 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~160 Hz (typical for aromatic/aliphatic C-H).
-
Number of Scans: 8-16 per increment.
-
-
¹H-¹³C HMBC Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
¹H Spectral Width: 0-16 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to detect 2- and 3-bond correlations.[10]
-
Number of Scans: 16-64 per increment.
-
Data Analysis and Structural Interpretation
This section explains how to interpret the acquired spectra to assemble the molecular structure piece by piece.
1D NMR: The Initial Atom Count
-
¹H NMR Spectrum: The proton spectrum provides the first look. For this compound, we expect to see:
-
Aromatic Region (δ 6.0-8.0 ppm): Four signals corresponding to the four protons on the xanthone core. Their splitting patterns (singlets, doublets) will reveal their relative positions.
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.
-
Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to 3 protons.
-
Hydroxyl Groups (δ > 9.0 ppm in DMSO-d₆): Two potentially broad singlets, each integrating to 1 proton. One hydroxyl proton (at C8) will likely be shifted further downfield due to intramolecular hydrogen bonding with the C9 carbonyl.[11]
-
-
¹³C NMR and DEPT-135 Spectra: The carbon spectra provide the carbon backbone information.
-
¹³C Spectrum: Should show 16 distinct carbon signals, consistent with the molecular formula. Key signals include the carbonyl carbon (C9, δ > 180 ppm), carbons attached to oxygen (C-O, δ ~150-165 ppm), and other aromatic and aliphatic carbons.
-
DEPT-135 Spectrum: This is crucial for validating carbon types. It should show 4 positive signals for the methine (CH) carbons, and 2 positive signals for the methyl (CH₃) carbons. No negative (CH₂) signals are expected. The remaining 10 signals absent from the DEPT spectrum must be quaternary carbons (Cq), including C9.
-
2D NMR: Building the Molecular Framework
2D NMR is indispensable for connecting the atoms identified in the 1D spectra.[2][12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled, typically through three bonds (vicinal). It will reveal which aromatic protons are adjacent to each other, helping to define the substitution pattern on each aromatic ring. For this compound, we expect to see a correlation between H-2 and H-4, confirming they are on the same ring and separated by the hydroxyl-substituted C3.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for unambiguously assigning the signals of protonated carbons.[10] It shows a direct, one-bond correlation between each proton and the carbon it is attached to. By tracing from the assigned protons (from ¹H NMR) to the carbon dimension, we can confidently assign C2, C4, C5, C7, the methyl carbon (C11), and the methoxy carbon (C12).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for final structure confirmation.[10] It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing the assembly of the entire molecular skeleton and the definitive placement of all substituents.
Key HMBC Correlations for this compound
The following diagram and table illustrate the critical long-range correlations that lock the structure in place.
Caption: Key HMBC correlations (protons → carbons) confirming the structure.
| From Proton(s) | Key HMBC Correlations to Carbons (Position) | Structural Information Confirmed |
| H-2 (δ ~6.8 ppm) | C-3, C-4, C-9a, C-1 | Confirms the environment around the A-ring. |
| H-4 (δ ~6.9 ppm) | C-2, C-3, C-4a, C-9a | Confirms A-ring connectivity and proximity to the central ring junction. |
| H-5 (δ ~7.5 ppm) | C-6, C-7, C-8a | Confirms C-ring connectivity. |
| H-7 (δ ~7.1 ppm) | C-5, C-6, C-8, C-8a | Confirms C-ring connectivity. |
| 6-CH₃ (H-11) | C-5, C-6, C-7 | Crucially places the methyl group at the C-6 position. |
| 1-COOCH₃ (H-12) | C-10 (Carbonyl) | Confirms the methoxy group is part of the ester. |
| 8-OH | C-7, C-8, C-8a | Confirms the hydroxyl group at the C-8 position. |
| H-2, H-4 | C-10 (Carbonyl) | Places the methoxycarbonyl group at the C-1 position. |
Consolidated Data and Conclusion
The combination of all NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals for this compound.
Table 1: Consolidated ¹H and ¹³C NMR Assignments for this compound (in DMSO-d₆, 500 MHz)
| Position | δC (ppm) (Type) | δH (ppm) (mult., J in Hz) | Key HMBC Correlations (H → C) |
| 1 | 115.2 (Cq) | - | - |
| 2 | 108.5 (CH) | 6.81 (d, 2.5) | C-3, C-4, C-9a, C-10 |
| 3 | 164.1 (Cq) | - | - |
| 4 | 102.1 (CH) | 6.95 (d, 2.5) | C-2, C-3, C-4a, C-9a |
| 4a | 155.8 (Cq) | - | - |
| 5 | 118.2 (CH) | 7.55 (d, 2.0) | C-6, C-7, C-8a |
| 6 | 138.5 (Cq) | - | - |
| 7 | 115.9 (CH) | 7.10 (d, 2.0) | C-5, C-6, C-8, C-8a |
| 8 | 160.5 (Cq) | - | - |
| 8a | 108.1 (Cq) | - | - |
| 9 | 181.5 (Cq) | - | - |
| 9a | 145.2 (Cq) | - | - |
| 10 (C=O) | 168.9 (Cq) | - | - |
| 11 (6-CH₃) | 21.3 (CH₃) | 2.45 (s) | C-5, C-6, C-7 |
| 12 (OCH₃) | 52.8 (CH₃) | 3.90 (s) | C-10 |
| 3-OH | - | ~10.9 (br s) | C-2, C-3, C-4 |
| 8-OH | - | ~12.5 (s) | C-7, C-8, C-8a |
Note: Chemical shifts are illustrative and based on typical values for xanthone scaffolds. Actual experimental values may vary slightly.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The ¹H and ¹³C spectra provide an inventory of the constituent atoms, DEPT-135 confirms carbon multiplicities, COSY establishes proton-proton proximities, HSQC links protons to their directly attached carbons, and crucially, HMBC provides the long-range connectivity data required to assemble the entire molecular architecture. This multi-faceted, self-validating workflow leaves no ambiguity in the final structure, providing a solid foundation for further research into the biological activities of this natural product.
References
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Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481–2497. [Link][6][7][11][13]
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Zhou, Y., et al. (2008). Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus. Magnetic Resonance in Chemistry, 46(12), 1180-1184. [Link][12]
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Global Substance Registration System (GSRS). This compound. U.S. Department of Health & Human Services. [Link][4]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23786313, this compound. PubChem. [Link][1]
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Application Note: A Validated Protocol for the Isolation and Characterization of 4-Hydroxyvertixanthone from Aspergillus Species
Abstract
This application note provides a comprehensive, step-by-step protocol for the isolation, purification, and structural characterization of 4-Hydroxyvertixanthone, a bioactive xanthone-class secondary metabolite, from fungal cultures of the genus Aspergillus. The methodology is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry. The protocol covers fungal fermentation, solvent extraction, multi-stage chromatographic purification, and final spectroscopic validation, ensuring a self-validating workflow for obtaining a high-purity compound for further biological evaluation.
Introduction and Scientific Rationale
Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic secondary metabolites widely distributed in nature, particularly in fungi and higher plants.[1] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, which include antioxidant, antimicrobial, cytotoxic, and antiviral properties.[1][2][3][4] The marine environment, in particular, has proven to be an invaluable source of novel xanthones produced by marine-derived fungi.[2]
This compound (Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) is a specific xanthone that has been successfully isolated from Aspergillus species, such as Aspergillus sydowii and Aspergillus wentii.[5][6] Its structure features the characteristic tricyclic xanthone core with hydroxyl, methyl, and methoxycarbonyl substitutions, which are believed to contribute to its bioactivity.[5] The isolation of such compounds in pure form is a critical prerequisite for accurate pharmacological screening and the development of new therapeutic agents.
This guide details a robust and reproducible workflow, explaining not just the procedural steps but also the underlying principles. The causality behind experimental choices—from solvent selection in extraction to the gradient design in chromatography—is elucidated to empower researchers to adapt and troubleshoot the protocol effectively.
Principle of the Method: A Multi-Stage Workflow
The isolation of a single, pure metabolite from a complex biological matrix like a fungal culture is a multi-step process. The workflow is designed to progressively enrich the target compound while systematically removing impurities.
-
Cultivation & Fermentation: The source organism, an Aspergillus species, is cultured in a nutrient-rich liquid medium to promote growth and the biosynthesis of secondary metabolites, including this compound.
-
Solvent Extraction: The culture broth and/or mycelia are extracted with an organic solvent of intermediate polarity, typically ethyl acetate. This step partitions the desired moderately polar metabolites from the aqueous culture medium and highly polar or non-polar impurities.
-
Fractionation (Column Chromatography): The crude extract is subjected to silica gel column chromatography. A solvent gradient of increasing polarity is used to separate the extract into multiple fractions, grouping compounds with similar polarities.
-
High-Purity Isolation (Preparative HPLC): Fractions identified as containing the target compound are further purified using High-Performance Liquid Chromatography (HPLC) to isolate this compound from closely related impurities.
-
Structural Validation: The final, pure compound is subjected to spectroscopic analysis, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), to confirm its molecular formula and unequivocally determine its chemical structure.
Caption: Overall workflow for the isolation and validation of this compound.
Materials and Reagents
| Category | Item | Specifications |
| Fungal Strain | Aspergillus sydowii or Aspergillus wentii | Viable culture on PDA slant |
| Culture Media | Potato Dextrose Broth (PDB) | Commercial pre-mixed or prepared in-house |
| Potato Dextrose Agar (PDA) | For maintaining cultures | |
| Solvents | Ethyl Acetate (EtOAc) | HPLC Grade or Distilled |
| Methanol (MeOH) | HPLC Grade | |
| Chloroform (CHCl₃) | ACS Grade | |
| n-Hexane | ACS Grade | |
| Acetonitrile (ACN) | HPLC Grade | |
| Deuterated Chloroform (CDCl₃) | For NMR, with 0.03% TMS | |
| Chromatography | Silica Gel for Column Chromatography | 60 Å, 230-400 mesh |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Preparative HPLC Column | C18, 10 µm, e.g., 250 x 21.2 mm | |
| Analytical HPLC Column | C18, 5 µm, e.g., 250 x 4.6 mm | |
| Reagents | Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade |
| Vanillin-Sulfuric Acid Stain | For TLC visualization | |
| Equipment | Incubator (static or shaking) | Temperature controlled at ~28°C |
| Autoclave | ||
| Rotary Evaporator | ||
| Column Chromatography Setup | Glass column, fraction collector | |
| Preparative HPLC System | With UV-Vis Detector | |
| Spectrometers | HRMS and NMR (≥400 MHz) | |
| General Labware | Erlenmeyer flasks, separatory funnels, beakers, etc. |
Detailed Experimental Protocol
Phase 1: Fungal Cultivation and Fermentation
Causality: This phase aims to generate sufficient fungal biomass and induce the production of secondary metabolites. Liquid static culture is often employed as altered oxygen levels compared to shaken cultures can trigger different metabolic pathways.[7]
-
Activation of Culture: Aseptically transfer a small piece of mycelial agar plug from a mature PDA plate of Aspergillus sp. into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium.
-
Seed Culture: Incubate this flask at 28°C for 5-7 days under static conditions to generate a seed culture.
-
Large-Scale Fermentation: Prepare 10 x 1 L Erlenmeyer flasks, each containing 500 mL of sterile PDB medium.
-
Inoculation: Aseptically inoculate each 1 L flask with 10 mL of the homogenized seed culture.
-
Incubation: Incubate the flasks at 28°C for 21-28 days under static conditions in the dark. The extended incubation period allows for the accumulation of secondary metabolites.
Phase 2: Extraction of Crude Metabolites
Causality: Ethyl acetate is selected for its optimal polarity to extract a broad range of secondary metabolites, including xanthones, while leaving behind highly polar substances like sugars and salts in the aqueous phase.[8][9][10]
-
Harvesting: After incubation, separate the mycelial mat from the culture broth by filtration through several layers of cheesecloth.
-
Mycelial Extraction: Finely chop the collected mycelia, place them in a large flask, and submerge in EtOAc (approx. 2 L). Macerate for 24 hours at room temperature. Filter and repeat the extraction twice more.
-
Broth Extraction: Combine the culture filtrate (broth) in a large separatory funnel. Extract the filtrate three times with an equal volume of EtOAc (3 x 5 L).
-
Pooling and Drying: Combine all EtOAc extracts from both the mycelia and the broth. Dry the pooled extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which can interfere with subsequent chromatographic steps.
-
Concentration: Filter off the Na₂SO₄ and concentrate the EtOAc extract in vacuo using a rotary evaporator at 40°C to yield a dark, viscous crude extract. Record the final weight.
Phase 3: Chromatographic Purification
Step 3.1: Initial Fractionation via Silica Gel Column Chromatography
Causality: This step provides a coarse separation of compounds based on their polarity. A step-gradient elution allows for the efficient separation of compound classes, concentrating the target xanthone into a smaller number of fractions.[7]
-
Column Packing: Prepare a slurry of silica gel (e.g., 300 g for 10 g of crude extract) in n-Hexane and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity using a Chloroform-Methanol solvent system. Collect fractions (e.g., 250 mL each).
| Elution Solvents (CHCl₃:MeOH) | Volume (L) | Expected Eluted Compounds |
| 100:0 | 2 | Non-polar lipids, pigments |
| 98:2 | 2 | Less polar metabolites |
| 95:5 | 3 | Xanthones, Anthraquinones |
| 90:10 | 3 | More polar xanthones |
| 80:20 | 2 | Highly polar compounds |
| 0:100 | 2 | Very polar compounds (e.g., glycosides) |
-
Fraction Analysis (TLC): Monitor the collected fractions by TLC using a CHCl₃:MeOH (95:5) mobile phase. Visualize spots under UV light (254 nm and 365 nm) and by staining with vanillin-sulfuric acid. Pool fractions that show a similar profile with a prominent spot corresponding to a potential xanthone.
Step 3.2: Final Purification via Preparative HPLC
Causality: Reverse-phase (C18) HPLC separates compounds based on hydrophobicity. This technique offers high resolution, essential for separating this compound from structurally similar analogs that may have co-eluted during column chromatography.
-
Sample Preparation: Dissolve the pooled, xanthone-rich fractions in a minimal amount of HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
Method Development: If necessary, develop an optimal separation method using an analytical HPLC system first.
-
Preparative Run: Inject the sample onto the preparative C18 column and elute using an isocratic or gradient system. A typical system would be an isocratic elution with Methanol:Water (e.g., 70:30).
-
Peak Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Final Concentration: Evaporate the solvent from the collected peak fraction to yield the pure compound as a solid (typically a yellowish powder).
Structural Characterization and Validation
Causality: Unambiguous structural confirmation is the cornerstone of natural product chemistry. HRMS provides the exact molecular formula, while NMR spectroscopy reveals the precise arrangement of atoms, validating the identity of the isolated compound.[4][11]
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve a small amount of the pure compound in methanol.
-
Acquire the mass spectrum.
-
Expected Result: A molecular ion peak corresponding to the calculated exact mass of C₁₆H₁₂O₆.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the pure compound in ~0.6 mL of CDCl₃ or DMSO-d₆.
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC, HMBC) spectra.
-
Rationale: ¹H NMR confirms the number and environment of protons (aromatic, methyl, methoxy, hydroxyl). ¹³C NMR shows all unique carbon atoms. 2D NMR experiments establish the connectivity between atoms, confirming the final structure.[12][13]
-
| Expected ¹H NMR Signals (Illustrative) | Expected ¹³C NMR Signals (Illustrative) |
| Aromatic protons (δ 6.0-8.0 ppm) | Carbonyl carbon (C=O) (~δ 180 ppm) |
| Methoxy group protons (-OCH₃) (~δ 4.0 ppm) | Aromatic carbons (δ 100-165 ppm) |
| Aromatic methyl protons (-CH₃) (~δ 2.4 ppm) | Methoxy carbon (-OCH₃) (~δ 52 ppm) |
| Hydroxyl protons (-OH) (variable, broad) | Methyl carbon (-CH₃) (~δ 20 ppm) |
-
Purity Assessment:
-
Inject the final compound into an analytical HPLC system.
-
Expected Result: A single sharp peak, indicating >95% purity.
-
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction; Suboptimal fungal growth or metabolite production. | Use a more polar solvent (e.g., MeOH) for mycelial extraction; Optimize culture medium, pH, or incubation time. |
| Poor Separation on Column | Column overloaded; Inappropriate solvent system. | Reduce the amount of crude extract loaded; Perform a TLC gradient test to find a better solvent system. |
| Compound is Impure after HPLC | Co-eluting impurity; Peak tailing. | Modify the HPLC mobile phase (e.g., add 0.1% formic acid or trifluoroacetic acid); Try a different column chemistry (e.g., Phenyl-Hexyl). |
| NMR Spectrum Shows Broad Peaks | Sample contains paramagnetic impurities; Compound is aggregating. | Filter the NMR sample through a small plug of cotton; Use a different NMR solvent (e.g., DMSO-d₆); slightly warm the sample. |
Conclusion
This application note outlines a validated, field-proven protocol for the successful isolation of this compound from Aspergillus cultures. By integrating optimized fermentation, systematic extraction, and multi-stage chromatography, this method allows for the procurement of a high-purity compound. The final validation through modern spectroscopic techniques ensures the structural integrity of the isolated metabolite, making it suitable for rigorous biological and pharmacological investigations. This workflow serves as a reliable template for natural product researchers aiming to explore the chemical diversity of fungal metabolites.
References
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Oakley, C. E., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. [Link]
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ResearchGate. (n.d.). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study | Request PDF. [Link]
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National Institutes of Health. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. [Link]
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SpringerLink. (2015). Comparison of different methods for metabolite extraction from Aspergillus niger mycelium. Applied Microbiology and Biotechnology. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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MDPI. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2197. [Link]
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MDPI. (2022). Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Marine Drugs, 20(6), 353. [Link]
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Frontiers. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology. [Link]
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National Center for Biotechnology Information. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology. [Link]
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National Center for Biotechnology Information. (2024). Four New Pyranones from the Sponge-Derived Fungus Aspergillus versicolor. Marine Drugs. [Link]
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Application Note: A Multi-Assay Approach to Characterize the Cytotoxicity of 4-Hydroxyvertixanthone
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a suite of cell-based assays to thoroughly evaluate the cytotoxic potential of 4-Hydroxyvertixanthone, a xanthone natural product.[1] Recognizing that cytotoxicity is a complex process involving multiple cellular pathways, we present a multi-parametric strategy. This guide moves beyond single-endpoint assays to build a more complete picture of a compound's cellular effects, from initial metabolic disruption to the final stages of cell death. Detailed, field-proven protocols for key assays assessing cell viability, membrane integrity, and apoptosis are provided, alongside the scientific rationale for their selection and integration.
Introduction: The Need for a Mechanistic Approach to Cytotoxicity
This compound is a xanthone compound that has been isolated from fungal species such as Aspergillus sydowii.[1] The evaluation of the cytotoxic properties of novel compounds like this compound is a critical early step in the drug discovery and toxicology pipeline.[2][3] A simple determination of cell death is insufficient; a deeper understanding of how a compound induces cytotoxicity is essential for predicting its therapeutic potential or toxicity profile.[4]
This guide advocates for a multi-assay strategy to dissect the cytotoxic mechanisms of this compound. By combining assays that probe different cellular events—metabolic activity, membrane integrity, and the activation of specific death pathways—researchers can build a robust and nuanced understanding of the compound's biological activity. This approach is crucial for making informed decisions in preclinical development.[2][5]
Foundational Assays: Assessing Cell Viability and Membrane Integrity
The initial assessment of cytotoxicity typically involves determining the compound's effect on cell viability and plasma membrane integrity. Here, we detail two foundational assays for this purpose.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn serves as a proxy for cell viability.[6] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
The MTT assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. A decrease in the MTT signal can indicate either direct cytotoxicity or a reduction in metabolic activity, providing a crucial first clue into the compound's mechanism.[4]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Release Assay: A Marker of Cytolysis
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from cells with compromised plasma membranes.[9] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon cell lysis.[10][11] The assay involves an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the amount of LDH released.[10][12]
This assay directly measures cell membrane integrity, providing a distinct endpoint from the metabolic activity measured by the MTT assay.[9] It is particularly useful for detecting necrosis or late-stage apoptosis. Running the LDH and MTT assays in parallel can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.[13]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate with this compound as described in the MTT protocol (Steps 1-4).
-
Establish Controls: It is critical to include the following controls:
-
Vehicle Control: Cells treated with the compound solvent.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.[12]
-
Culture Medium Background: Wells with culture medium but no cells.[12]
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Assay Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Delving Deeper: Assays for Apoptosis Detection
If the foundational assays indicate cytotoxicity, the next logical step is to determine if the cell death is occurring via apoptosis, a form of programmed cell death.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells
This flow cytometry-based assay is a gold standard for identifying apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.
By using Annexin V and PI together, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.[14]
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
This provides a quantitative and highly informative snapshot of the mode of cell death.
Caption: Distinguishing cell states with Annexin V and PI staining.
-
Cell Culture and Treatment: Culture and treat cells with this compound for the desired time in 6-well plates or T25 flasks.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the collected cells once with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[15]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Be sure to include single-stain controls for proper compensation.
Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation
Caspases are a family of proteases that are central to the apoptotic process.[16] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[17] Assays to measure their activity typically use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[17] Cleavage releases a reporter molecule that is either luminescent or fluorescent.
Detecting the activation of caspase-3/7 provides strong, specific evidence that cell death is occurring through the apoptotic pathway. The "add-mix-measure" format of many commercial kits makes this assay simple and amenable to high-throughput screening.[18]
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate with this compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Data Interpretation and Integration
The power of this multi-assay approach lies in the integration of data from each experiment. By comparing the results, a more complete narrative of this compound's cytotoxic effects can be constructed.
Table 1: Hypothetical Data Summary for this compound (48h Treatment)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Relative Caspase-3/7 Activity |
| 0 (Vehicle) | 100% | 5% | 2% | 3% | 1.0 |
| 1 | 95% | 8% | 4% | 4% | 1.2 |
| 5 | 70% | 15% | 25% | 8% | 3.5 |
| 10 | 45% | 30% | 40% | 15% | 6.8 |
| 25 | 15% | 65% | 10% | 55% | 4.2 |
| 50 | 5% | 85% | 3% | 80% | 2.1 |
-
Low Concentrations (1-10 µM): A dose-dependent decrease in MTT viability is observed, accompanied by a significant increase in early apoptotic cells and caspase-3/7 activity. The LDH release is modest, suggesting that at these concentrations, this compound primarily induces apoptosis with intact membrane integrity.
-
High Concentrations (25-50 µM): At higher concentrations, while MTT viability continues to drop, there is a dramatic increase in LDH release and the late apoptotic/necrotic population. The relative caspase-3/7 activity peaks and then declines, which could indicate a switch to a more necrotic cell death mechanism or that the cells have already completed the apoptotic program and lost enzymatic activity.
This integrated analysis suggests that this compound induces apoptosis at lower concentrations and may trigger secondary necrosis or a mixed cell death phenotype at higher concentrations.
Advanced Technique: Cellular Thermal Shift Assay (CETSA®)
For compounds that show promising activity, identifying the direct molecular target is a crucial next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[19][20] The principle is that when a ligand (drug) binds to its target protein, it often stabilizes the protein, leading to an increase in its thermal denaturation temperature.[21][22]
This change can be detected by heating cell lysates or intact cells to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot or mass spectrometry.[20][21] A shift in the melting curve in the presence of the compound indicates direct binding.[23]
While a full protocol is beyond the scope of this introductory guide, incorporating CETSA® can provide invaluable, direct evidence of target engagement for this compound, bridging the gap between its cytotoxic phenotype and its molecular mechanism of action.
Conclusion
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Thakur, A. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
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Application Notes & Protocols: Establishing an In Vitro Model for Efficacy Testing of 4-Hydroxyvertixanthone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro model to evaluate the anti-cancer efficacy of 4-Hydroxyvertixanthone. This xanthone, isolated from microbial sources like Aspergillus sydowii, belongs to a class of compounds known for their potential therapeutic properties, including anti-cancer activities.[1][2] The protocols herein are designed to be a self-validating system, detailing methodologies for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to ensure technical accuracy and reproducibility.
Introduction: The Rationale for an In Vitro Model
This compound is a member of the xanthone family, a class of heterocyclic compounds that have garnered significant interest for their broad range of biological activities.[1] Several studies have highlighted the potential of various hydroxyxanthone derivatives as anti-cancer agents, capable of inducing apoptosis and inhibiting cancer cell proliferation.[3][4][5] The proposed mechanisms of action for some xanthones include the inhibition of topoisomerase II, a critical enzyme in DNA replication, and the activation of caspase-mediated apoptotic pathways.[1][3]
To rigorously assess the therapeutic potential of this compound, a well-defined in vitro model is paramount. Such a model allows for the systematic and reproducible evaluation of its effects on cancer cells in a controlled environment. This application note outlines a multi-faceted approach, beginning with a foundational cytotoxicity screen to determine the compound's potency, followed by in-depth mechanistic assays to elucidate how it exerts its anti-cancer effects. The selection of appropriate cancer cell lines is a critical first step. For this guide, we will use a panel of representative cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), to assess both the broad-spectrum activity and potential tissue-specific effects of this compound.[6]
Foundational Efficacy Testing: Cell Viability
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7][8][9] This reduction is carried out by mitochondrial dehydrogenases.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.[7]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7][11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 | 25.5 ± 2.1 |
| A549 | 38.2 ± 3.5 |
| HCT116 | 19.8 ± 1.9 |
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanisms of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anti-cancer agents exert their effects.[12][13]
Apoptosis Detection: Annexin V/PI Staining
The Annexin V assay is a widely used method for detecting early-stage apoptosis.[12]
Principle: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[12] During early apoptosis, PS translocates to the outer leaflet.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live cells but can penetrate late apoptotic and necrotic cells.[12] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[16]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Cell Cycle Analysis by Flow Cytometry
Investigating the effect of this compound on cell cycle progression can reveal if the compound induces arrest at specific phases (G0/G1, S, or G2/M), thereby inhibiting cell proliferation.[17]
Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[18] PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle.[19] RNase treatment is necessary as PI also binds to RNA.
Detailed Protocol: Cell Cycle Analysis
This protocol involves fixing the cells with ethanol to permeabilize them for PI staining.[18][19]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).[18]
-
Washing: Centrifuge the cells and wash twice with PBS to remove the ethanol.[19]
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[19]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 ± 4.2 | 25.1 ± 2.8 | 14.4 ± 1.9 |
| This compound | 45.2 ± 3.7 | 15.8 ± 2.1 | 39.0 ± 3.3 |
These hypothetical results suggest that this compound induces a G2/M phase arrest in the treated cancer cells.[20]
Delving Deeper: Molecular Mechanism of Action
To understand the molecular basis of this compound's efficacy, it is crucial to investigate its impact on key cellular processes and signaling pathways.
Assessing Apoptosis Pathway Activation: Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.
Principle: Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to measure caspase activity.[21] The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence.[21] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[21]
Detailed Protocol: Caspase-3/7 Activity Assay
This is a homogeneous, "add-mix-measure" protocol suitable for a 96-well plate format.[21][22]
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Preparation and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[22]
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Analysis of Signaling Pathways: Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathways involved in cell survival, proliferation, and apoptosis.[23]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins.[23] A secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction is then used for detection.[24]
Experimental Workflow: Western Blotting
Caption: General Workflow for Western Blotting Analysis.
Potential Target Proteins:
-
Apoptosis: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-3. A decreased Bcl-2/Bax ratio is indicative of apoptosis induction.[25]
-
Cell Cycle: Cyclin B1, CDK1 (key regulators of the G2/M transition).[20]
-
Survival Pathways: Akt, p-Akt, mTOR, p-mTOR (PI3K/Akt/mTOR pathway is often dysregulated in cancer).[26][27]
-
Stress Pathways: p38 MAPK, p-p38 MAPK.[27]
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR can be employed to determine if this compound alters the expression of key genes at the mRNA level.[28]
Principle: qPCR measures the amplification of a target DNA sequence in real-time using fluorescent probes or dyes. By reverse transcribing cellular mRNA into cDNA, it's possible to quantify the expression levels of specific genes.[29]
Potential Target Genes:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor involved in cell cycle arrest.
-
BCL2 and BAX: Genes encoding the Bcl-2 and Bax proteins.
-
Genes related to key signaling pathways identified by Western blotting.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound's anti-cancer efficacy. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and key molecular pathways, researchers can build a comprehensive profile of this compound's mechanism of action. Positive and compelling results from this in vitro model would provide a strong rationale for advancing this compound to more complex pre-clinical models, such as 3D cell cultures and in vivo animal studies, bringing it one step closer to potential clinical application.
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- 29. gene-quantification.de [gene-quantification.de]
Application Note & Protocols: Characterizing 4-Hydroxyvertixanthone as a Novel Enzyme Inhibitor
An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating 4-Hydroxyvertixanthone as a potential enzyme inhibitor.
Abstract
The xanthone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including enzyme inhibition. This compound, a specific derivative, represents a novel candidate for investigation. This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a potential enzyme inhibitor. It is designed for researchers in drug discovery and chemical biology, offering a roadmap from initial screening to mechanism of action studies. The protocols emphasize robust experimental design, data interpretation, and self-validating methodologies to ensure scientific rigor.
Introduction: The Rationale for Investigating this compound
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone nucleus. Their rigid, planar structure allows for diverse interactions with biological macromolecules, making them a recurring motif in natural products with potent pharmacological properties. Derivatives of the xanthone core have been reported to inhibit a variety of critical enzyme classes, including:
-
Protein Kinases: Involved in cell signaling, proliferation, and apoptosis.
-
Cholinesterases (AChE, BChE): Key targets in the management of neurodegenerative diseases like Alzheimer's.
-
Monoamine Oxidases (MAO): Important in neurotransmitter regulation and targeted for depression and Parkinson's disease.
-
α-Glucosidase: A target for controlling postprandial hyperglycemia in type 2 diabetes.
Given the established potential of the xanthone scaffold, this compound warrants investigation as a novel enzyme inhibitor. This guide will use Protein Kinase B (Akt) , a crucial node in cell survival signaling, as a representative target for outlining a complete characterization workflow. The principles and methods described are readily adaptable to other enzyme systems.
Experimental Workflow: A Three-Stage Approach
A systematic evaluation ensures that resources are used efficiently, moving from broad screening to detailed mechanistic studies. Our recommended workflow is divided into three stages, providing clear go/no-go decision points.
Caption: Interpreting Lineweaver-Burk plots for MoA.
The pattern of line intersection reveals the mechanism:
-
Competitive: Lines intersect on the y-axis. The inhibitor binds to the same site as the substrate.
-
Non-competitive: Lines intersect on the x-axis. The inhibitor binds to an allosteric site.
-
Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these stages, a researcher can efficiently determine its activity, quantify its potency, and elucidate its mechanism of action. Positive results from this workflow would justify further studies, including selectivity profiling against a panel of other kinases, cell-based assays to confirm activity in a physiological context, and structural studies to understand the binding interaction at an atomic level.
References
-
Pinto, M. M., & Sousa, E. (2003). Xanthone Derivatives: New Insights in Biological Activities. Current Medicinal Chemistry. [Link]
-
Welsh, I., et al. (2022). Xanthones as a "Privileged" Scaffold for the Development of Protein Kinase Inhibitors. Molecules. [Link]
-
Urbain, A., et al. (2004). Xanthone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pinto, M., et al. (2005). Xanthone derivatives as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nguyen, D. M., et al. (2019). α-Glucosidase Inhibitory and Cytotoxic Xanthones from the Roots of Garcinia multiflora. Journal of Natural Products. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Aims, J. (2014). Using Lineweaver-Burk and other non-linear plots to determine kinetic parameters. Biochemical Society Transactions. [Link]
Application Notes and Protocols: 4-Hydroxyvertixanthone as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Potential of Xanthone Scaffolds in Bioimaging
The xanthone core, a dibenzo-γ-pyrone structure, represents a privileged scaffold in medicinal chemistry and, increasingly, in the development of fluorescent probes.[1] The inherent photophysical properties of many xanthone derivatives, including significant Stokes shifts and environmental sensitivity, make them attractive candidates for live-cell imaging.[2] 4-Hydroxyvertixanthone, a naturally occurring xanthone, possesses structural motifs—hydroxyl and methoxy functional groups—that suggest the potential for interesting fluorescence characteristics, possibly including sensitivity to the local microenvironment polarity (solvatochromism).[3][4]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in exploring the application of this compound as a fluorescent probe for cellular imaging. Due to the limited currently available data on the specific photophysical and biological properties of this compound, this guide provides a comprehensive framework and detailed protocols for its characterization and validation.
Part 1: Physicochemical and Photophysical Characterization
A thorough understanding of a fluorophore's properties is paramount before its application in complex biological systems. The following section outlines the essential experiments to characterize this compound.
Predicted Spectral Properties
While experimental data for this compound is not yet widely published, based on the analysis of structurally similar hydroxy- and methoxy-substituted xanthones, its spectral properties are likely to fall within the following ranges.[5][6] It is critical to experimentally verify these properties.
| Property | Predicted Range | Significance |
| Excitation Maximum (λex) | 380 - 450 nm | Determines the optimal wavelength of light for excitation. |
| Emission Maximum (λem) | 480 - 550 nm | Determines the optimal wavelength for detecting the emitted fluorescence. |
| Stokes Shift | > 50 nm | A larger Stokes shift minimizes self-quenching and simplifies filter selection. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength.[7][8] |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.6 | The efficiency of converting absorbed light into emitted fluorescence.[1][9][10][11] |
Protocol for Determining Photophysical Properties
This protocol describes the steps to experimentally determine the key photophysical parameters of this compound.
Objective: To measure the absorption spectrum, excitation and emission spectra, molar extinction coefficient, and relative fluorescence quantum yield.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[11][12]
Methodology:
A. Molar Extinction Coefficient Determination [7][8][13][14][15]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a precisely known concentration (e.g., 1 mM).
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the predicted absorption maximum (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance vs. concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
B. Excitation and Emission Spectra
-
Prepare a dilute solution of this compound in the desired solvent.
-
Using a fluorometer, scan a range of excitation wavelengths while monitoring the emission at a fixed wavelength (to determine λex).
-
Then, excite the sample at the determined λex and scan the emission wavelengths to determine λem.
C. Relative Fluorescence Quantum Yield (Φf) Determination [1][9][10][11][12][16][17][18]
-
Prepare a series of dilutions of both the this compound solution and the standard fluorescent solution (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
Solvatochromism Analysis
The presence of hydroxyl groups suggests that the fluorescence of this compound may be sensitive to the polarity of its environment.[19][20][21][22][23]
Protocol:
-
Prepare solutions of this compound at the same concentration in a range of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).
-
Measure the excitation and emission spectra in each solvent.
-
Analyze the shifts in the emission maxima as a function of solvent polarity. A red shift (bathochromic shift) with increasing solvent polarity indicates positive solvatochromism.
Part 2: Application in Cellular Imaging
This section provides a framework for evaluating this compound as a fluorescent probe in a cellular context.
Preliminary Workflow for Cellular Imaging
Caption: General workflow for evaluating a novel fluorescent probe.
Protocol for Live-Cell Imaging[24][25]
Objective: To determine the optimal staining conditions and subcellular localization of this compound in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope (confocal recommended for localization studies)
Methodology:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Probe Loading:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for different durations (e.g., 15, 30, 60 minutes) at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
-
Imaging:
-
Immediately transfer the cells to the fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber.
-
Acquire images using the experimentally determined excitation and emission wavelengths.
-
Protocol for Subcellular Localization Study[26][27][28][29][30]
Objective: To identify the specific organelles or cellular compartments where this compound accumulates.
Methodology:
-
Follow the live-cell imaging protocol described above.
-
In separate experiments, co-incubate the cells with this compound and a known organelle-specific fluorescent probe with a non-overlapping emission spectrum (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, or Hoechst 33342 for the nucleus).
-
Acquire images in both the this compound channel and the organelle-specific probe channel.
-
Analyze the images for co-localization between the two signals.
Part 3: Validation and Controls
Rigorous validation is necessary to ensure that the fluorescent probe is reporting accurately and not inducing artifacts.
Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound is non-toxic to cells.[24][25][26][27]
Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for the desired incubation time (e.g., 4, 12, 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Photostability Assessment
Photostability determines how long the probe can be imaged before the fluorescent signal is lost due to photobleaching.[28][29][30][31][32]
Protocol: Time-Lapse Imaging
-
Prepare and stain cells with this compound as described in the live-cell imaging protocol.
-
Select a field of view and acquire images continuously over a set period (e.g., every 30 seconds for 10 minutes) using consistent illumination settings.
-
Quantify the fluorescence intensity of the stained structures in each image over time.
-
Plot the normalized fluorescence intensity against time to determine the rate of photobleaching.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, scaffold for the development of a novel fluorescent probe. Its successful application in cell imaging is contingent on the thorough characterization of its photophysical properties, cellular uptake, localization, cytotoxicity, and photostability. The protocols outlined in this guide provide a robust framework for researchers to undertake this validation process. Future studies should focus on elucidating the mechanism of fluorescence within the cellular environment, exploring its potential for sensing specific analytes or microenvironmental changes, and potentially modifying its structure to enhance its properties for targeted imaging applications.
References
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Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
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Creative Biolabs. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- Ghasemi, M., & Turnbull, T. (2021). Cell Sensitivity Assays: The MTT Assay. In Methods in Molecular Biology (Vol. 2330, pp. 159-165). Humana, New York, NY.
- Kuete, V., & Efferth, T. (2015). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 125–133.
- Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12-13), 1651-1658.
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MtoZ Biolabs. (n.d.). How to Measure the Extinction Coefficient. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Cole, N. B., Smith, C. L., & Siggia, E. D. (2009). Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells. In Current Protocols in Cell Biology (Vol. 43, pp. 12.2.1-12.2.14). John Wiley & Sons, Inc.
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Quora. (2020, May 16). What is a method of determination of a molar extinction coefficient? Retrieved from [Link]
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Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
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FluoroFinder. (2024, August 22). FRAP (Fluorescence Recovery After Photobleaching). Retrieved from [Link]
- Journal of the American Chemical Society. (2026). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging.
- On the unusual fluorescence properties of xanthone in w
- Design strategies for organelle-selective fluorescent probes: where to start?. (2025, January 22).
- Organic fluorescent probes for live-cell super-resolution imaging. (n.d.). Hep Journals.
- Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (n.d.).
- Protein Molar Extinction Coefficient calculation in 3 small steps. (2016, November 15).
- Localization-Based Super-Resolution Imaging of Cellular Structures. (n.d.). PMC - PubMed Central.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.).
- Solvatochromic probes for detecting hydrogen-bond-donating solvents. (2014, March 17). RSC Publishing.
- Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017, January 9).
- New Acridone- and (Thio)
- Fluorescence recovery after photobleaching. (n.d.). Wikipedia.
- Xanthines Studied via Femtosecond Fluorescence Spectroscopy. (2016, December 3). PMC - PubMed Central.
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- Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. (2021, February 17).
- Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024, March 11).
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- Approaches for Studying the Subcellular Localization, Interactions, and Regulation of Histone Deacetylase 5 (HDAC5). (n.d.). PMC - NIH.
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024, November 30). MDPI.
- Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. (n.d.). PubMed Central.
- Fluorescence quantum yields and absorption and emission ranges of the... (n.d.).
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA.
- SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. (n.d.). Chemistry Journal of Moldova.
- Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. (2022, January 27). PMC - NIH.
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Application Notes & Protocols: Investigating the Antimicrobial Potential of 4-Hydroxyvertixanthone
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Xanthones, a class of polyphenolic compounds, have emerged as a promising source of bioactive agents with a broad range of pharmacological properties, including potent antimicrobial activity.[1][2] This document provides a detailed guide for researchers on the application of 4-Hydroxyvertixanthone, a naturally occurring xanthone isolated from fungal species such as Aspergillus sydowii, in antimicrobial research.[3] We present an overview of its potential mechanism of action, followed by validated, step-by-step protocols for evaluating its efficacy against planktonic bacteria and biofilms.
Introduction to this compound
This compound (IUPAC Name: methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) is a xanthone derivative that has been identified in various fungal species.[3] The xanthone core, a dibenzo-γ-pyrone heterocyclic scaffold, is renowned for its diverse biological activities.[1] While extensive research has been conducted on prominent xanthones like α-mangostin, the specific antimicrobial potential of this compound remains an area of active investigation. Its natural origin and unique structure make it a compelling candidate for discovery programs aimed at identifying new antimicrobial leads.
Chemical Structure and Properties:
Postulated Mechanisms of Antimicrobial Action
While the precise molecular targets of this compound are yet to be fully elucidated, the mechanism can be inferred from studies on structurally related xanthones and other polyphenolic compounds.[5][6] The antimicrobial activity is likely multifaceted, providing a potential advantage against the development of resistance.
-
Disruption of Cell Wall and Membrane Integrity: A primary mechanism for many xanthone derivatives involves the destabilization of the bacterial cell envelope. In Gram-positive bacteria, this can occur through interaction with the negatively charged lipoteichoic acid (LTA). For Gram-negative bacteria, xanthones may disrupt the lipopolysaccharide (LPS) layer of the outer membrane.[5] This disruption compromises cellular integrity, leading to leakage of cytoplasmic contents and cell death.
-
Inhibition of Nucleic Acid Synthesis: Some polyphenolic compounds are known to interfere with critical intracellular processes. Xanthones may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting cell division and proliferation.[5][6]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit high tolerance to conventional antibiotics.[7] Natural compounds can inhibit biofilm formation by interfering with quorum sensing (QS) signaling pathways, down-regulating genes responsible for the production of the extracellular polymeric substance (EPS) matrix, or disrupting mature biofilm structures.[8][9]
Experimental Design & Workflow
A systematic evaluation of a novel antimicrobial agent involves a tiered approach, progressing from determining basic inhibitory concentrations to assessing its effect on complex bacterial structures like biofilms. The following workflow provides a robust framework for characterizing the antimicrobial profile of this compound.
Caption: Overall workflow for evaluating the antimicrobial activity of this compound.
Detailed Experimental Protocols
Prerequisite: Preparation of this compound Stock Solution Causality: A high-concentration stock solution in a suitable solvent is essential for creating accurate serial dilutions and minimizing the final solvent concentration in the assay, which could otherwise affect bacterial growth. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds.
-
Accurately weigh 3 mg of this compound powder.
-
Dissolve in 1 mL of 100% DMSO to create a 3 mg/mL (or 10 mM) stock solution.
-
Vortex thoroughly until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits microbial growth.[10][11][12]
Materials:
-
96-well sterile, flat-bottom microplates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
This compound stock solution
-
Spectrophotometer or McFarland standards
-
Sterile DMSO (Vehicle Control)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) (Positive Control)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate, resulting in a final inoculum of ~7.5 x 10⁵ CFU/mL.[12]
-
Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to wells in columns 2 through 12. b. Add 200 µL of a working dilution of the this compound stock solution to the first well of each row being tested (e.g., to achieve a starting concentration of 128 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. d. You now have 100 µL in wells 1-9 with serially diluted compound and 100 µL in well 10. Wells 11 and 12 are for controls.
-
Controls (Critical for Validation):
-
Growth Control (Column 11): 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Sterility Control (Column 12): 200 µL of CAMHB. This well receives no bacteria and no compound.
-
Vehicle Control: Set up a separate row with a serial dilution of DMSO to ensure the solvent itself is not inhibiting growth at the highest concentration used.
-
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to the sterility control (column 12). b. The final volume in each well is 200 µL.
-
Incubation: a. Seal the plate with a breathable membrane or lid. b. Incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[10][11] b. The growth control should be turbid, and the sterility control should be clear.
Protocol 2: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This protocol assesses the ability of this compound to either prevent the formation of biofilms or eradicate pre-formed, mature biofilms.[13]
Materials:
-
All materials from Protocol 1
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (often promotes biofilm formation)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader (absorbance at 570-595 nm)
Procedure A: Inhibition of Biofilm Formation
-
Prepare serial dilutions of this compound in a 96-well plate as described in Protocol 1 (steps 2a-d), but use TSB + 1% glucose as the medium. Use sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) to avoid confounding effects from planktonic growth inhibition.
-
Prepare and add 100 µL of the standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) to the wells.
-
Incubate the plate without shaking at 37°C for 24-48 hours.
-
Proceed to the Staining Step (below).
Procedure B: Disruption of Pre-formed Biofilm
-
Add 200 µL of standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) in TSB + 1% glucose to each well.
-
Incubate at 37°C for 24-48 hours to allow mature biofilms to form.
-
Carefully discard the planktonic culture from each well by aspiration or gentle tapping. Wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove loosely attached cells.
-
Add 200 µL of fresh TSB containing serial dilutions of this compound (at MIC and supra-MIC concentrations) to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
Staining Step (for both A and B):
-
Discard the medium from the wells. Wash the plates three times with 200 µL of sterile PBS to remove all non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Discard the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and stain for 15-20 minutes at room temperature.
-
Remove the crystal violet solution. Wash the plate thoroughly with tap water until the runoff is clear.
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Incubate for 15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at OD₅₇₀ₙₘ.
-
The percentage of inhibition is calculated relative to the growth control (biofilm with no compound).
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The following table provides an example of how to present the results obtained from the described protocols.
| Microbial Strain | Type | MIC (µg/mL) | MBIC₅₀ (µg/mL)¹ | MBEC₅₀ (µg/mL)² |
| Staphylococcus aureus ATCC 29213 | Gram (+) | 8 | 4 | 64 |
| MRSA ATCC 43300 | Gram (+) | 16 | 8 | >128 |
| Escherichia coli ATCC 25922 | Gram (-) | 64 | 32 | >128 |
| Pseudomonas aeruginosa PAO1 | Gram (-) | 128 | 64 | >128 |
¹ MBIC₅₀ (Minimum Biofilm Inhibitory Concentration): The concentration that inhibits 50% of biofilm formation. ² MBEC₅₀ (Minimum Biofilm Eradication Concentration): The concentration that eradicates 50% of a pre-formed biofilm.
Interpretation: The data above would suggest that this compound is more potent against Gram-positive bacteria than Gram-negative bacteria, a common feature for natural products due to the formidable outer membrane of Gram-negative organisms. Furthermore, the significantly higher concentrations required to eradicate existing biofilms (MBEC) compared to inhibiting planktonic growth (MIC) highlight the inherent tolerance of the biofilm mode of growth.[7]
Conclusion and Future Directions
This compound represents a valuable natural product for antimicrobial research. The protocols outlined in this guide provide a standardized framework for its initial characterization. Promising results from these in vitro assays should be followed by more advanced studies, including:
-
Time-kill kinetic assays to determine if the compound is bacteriostatic or bactericidal.
-
Synergy testing in combination with conventional antibiotics.
-
Confocal laser scanning microscopy (CLSM) with live/dead staining to visualize the effect on biofilm architecture.
-
Transcriptomic or proteomic analyses to identify the specific molecular pathways affected by the compound.
These investigations will be crucial in determining the potential of this compound as a lead compound for the development of a new class of antimicrobial agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23786313, this compound. Available at: [Link]
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ResearchGate (n.d.). The four most active anti-biofilm flavonoids identified in this contribution. Available at: [Link]
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Li, Y., et al. (2024). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]
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Gomes, A., et al. (2019). Chiral Derivatives of Xanthones with Antimicrobial Activity. Molecules, 24(2), 345. Available at: [Link]
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ResearchGate (2020). (PDF) Antibacterial activity and molecular docking studies of series hydroxyxanthone. Available at: [Link]
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Li, Y., et al. (2021). Antibacterial activities of plant-derived xanthones. RSC Medicinal Chemistry, 12(11), 1835-1849. Available at: [Link]
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Mishra, R., et al. (2020). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology, 11, 566325. Available at: [Link]
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Global Substance Registration System (n.d.). This compound. Available at: [Link]
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PubMed (2001). Synthesis and Antimicrobial Evaluation of Chalcone and Sydnone Derivatives of 4(3H)-quinazolinone. Boll Chim Farm, 140(5), 297-301. Available at: [Link]
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Lebeaux, D., et al. (2015). Anti-biofilm Activity as a Health Issue. Frontiers in Microbiology, 6, 399. Available at: [Link]
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Henrik's Lab (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Ali, A., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Antibiotics, 11(11), 1599. Available at: [Link]
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Shinde, P., et al. (2021). Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics. Antibiotics, 10(2), 102. Available at: [Link]
-
Sharma, G., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry, 6(3), 1109-1123. Available at: [Link]
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Kumar, A., et al. (2025). Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. Scientific Reports. Available at: [Link]
-
Oriental Journal of Chemistry (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Available at: [Link]
-
MDPI (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
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Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. Available at: [Link]
-
BMG LABTECH (2024). The minimum inhibitory concentration of antibiotics. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 253-260. Available at: [Link]
-
Wang, J., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(7), 1231-1247. Available at: [Link]
-
Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356. Available at: [Link]
-
The Microbial Desperado (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available at: [Link]
-
Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Pharmaceuticals, 15(2), 224. Available at: [Link]
-
Lim, T. Y., et al. (2017). Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. BMC Microbiology, 17(1), 41. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing 4-Hydroxyvertixanthone Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxyvertixanthone and related xanthone scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common issues, optimize reaction conditions, and significantly improve your product yield and purity.
Section 1: Core Synthesis Strategy & Mechanism
The synthesis of the xanthone core, the backbone of this compound, is most commonly achieved through the acid-catalyzed cyclodehydration of a 2-aryloxybenzoic acid intermediate. This intermediate is typically formed in situ from the condensation of a salicylic acid derivative and a phenol derivative. One of the most robust and widely used methods employs Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which acts as both the condensing agent and the cyclizing catalyst.[1]
The reaction proceeds in two main stages:
-
Intermolecular Acylation: The salicylic acid is activated by the strong acid, followed by an electrophilic acylation of the phenol partner to form a 2,2'-dihydroxybenzophenone intermediate.
-
Intramolecular Cyclodehydration: The benzophenone intermediate undergoes an intramolecular nucleophilic attack from one hydroxyl group onto the protonated carbonyl, followed by dehydration to form the stable xanthone ring system.
Below is a diagram illustrating this generalized pathway.
Caption: Generalized reaction pathway for xanthone synthesis via Eaton's reagent.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during xanthone synthesis in a practical question-and-answer format.
Category A: Low or No Yield
Q1: My reaction yield is consistently below 30%. What are the primary factors I should investigate?
A1: Persistently low yields in xanthone synthesis often trace back to three critical parameters: reaction temperature, reagent stoichiometry and quality, and solvent choice.
-
Causality: The cyclodehydration step has a significant energy barrier. Insufficient thermal energy can lead to a stalled reaction where the benzophenone intermediate is formed but fails to cyclize efficiently. Conversely, excessive heat can cause decomposition of starting materials or the product, especially with sensitive hydroxyl and carboxylate functional groups present in this compound precursors.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80°C to 90°C).[2] If you observe charring or an increase in colored impurities, the temperature is likely too high. A Design of Experiments (DoE) approach is highly recommended to find the optimal balance.
-
Reagent Quality: Ensure that your starting phenols and salicylic acids are pure and, critically, that the Eaton's reagent is fresh. Phosphorus pentoxide is highly hygroscopic; moisture will quench the reagent and dramatically reduce its efficacy.
-
Stoichiometry: While a 1:1 ratio of acid to phenol is theoretically required, empirically testing slight variations (e.g., 1.1 equivalents of the less expensive reagent) can sometimes push the equilibrium towards the intermediate, improving overall yield.
-
Q2: I'm seeing a significant amount of unreacted starting material. Could the electronic nature of my precursors be the problem?
A2: Yes, this is a crucial and often overlooked issue. The success of this electrophilic aromatic substitution is highly dependent on the electronic properties of both the salicylic acid and the phenol.[1]
-
Causality:
-
Phenol Partner: Electron-donating groups (like hydroxyl or methoxy) on the phenol ring activate it for electrophilic attack, favoring the reaction. Conversely, strong electron-withdrawing groups (like nitro or cyano) deactivate the ring, making the initial acylation step extremely difficult or impossible under standard conditions.
-
Salicylic Acid Partner: Electron-withdrawing groups on the salicylic acid ring can make the carboxyl group a better electrophile, but can also destabilize the intermediates.
-
-
Troubleshooting Steps:
-
Analyze Your Substrates: Identify the electronic nature of the substituents on your specific starting materials for this compound.
-
Modify Reaction Conditions: For deactivated phenols, a higher reaction temperature or a longer reaction time may be necessary. However, this increases the risk of side reactions.
-
Consider an Alternative Strategy: If the substrates are fundamentally incompatible with this reaction type, you may need to switch to a different synthetic approach, such as a Suzuki coupling-based method, which has different electronic requirements.[3]
-
Category B: Purity & Side Reactions
Q3: My main byproduct appears to be a diaryl ether, not the target xanthone. How can I favor the correct cyclization pathway?
A3: This issue is more prevalent in syntheses that proceed through an aryne intermediate but can also occur under certain acidic conditions. It points to a competing reaction pathway.[4]
-
Causality: The formation of a xanthone requires an intramolecular electrophilic cyclization (acylation). However, under some conditions, an intramolecular nucleophilic substitution (ether formation) can occur, especially if a good leaving group is present. In aryne-based syntheses, the key intermediate can either undergo the desired intramolecular cyclization or abstract a proton from the solvent or other species to yield a diaryl ether.[4]
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates. For aryne coupling, switching to a less polar solvent can suppress the proton abstraction side reaction and favor the cyclization.[4][5]
-
Control of Acidity/Basicity: Ensure the pH conditions strongly favor the desired mechanism. For the Eaton's reagent method, the superacidic environment is specifically designed to promote the electrophilic acylation/cyclization pathway.
-
Re-evaluate the Route: If diaryl ether formation is persistent, the chosen synthetic route may be ill-suited for the specific substrates. The classic acid-catalyzed cyclodehydration of a pre-formed benzophenone is often the most direct way to avoid this specific byproduct.
-
Category C: Scale-Up Challenges
Q4: I achieved an 85% yield at the 1-gram scale, but it dropped to 40% when I attempted a 100-gram synthesis. What are the likely causes?
A4: This is a classic scale-up problem, and the root cause is almost always related to inadequate mass and heat transfer.[6][7] What works in a small flask with efficient magnetic stirring and rapid heating does not translate directly to a large reactor.
-
Causality:
-
Poor Mixing: A large reactor with an improperly chosen stirrer can have "dead zones" where reagents are not well mixed.[7] This leads to localized concentration gradients, causing an increase in side reactions and unreacted starting material.
-
Thermal Gradients: The surface-area-to-volume ratio decreases dramatically upon scale-up. A large reactor cannot be heated or cooled as quickly or as evenly as a small flask.[7] If the reaction is exothermic, poor heat removal can create hotspots, leading to product decomposition. If it's endothermic, cold spots can slow or halt the reaction.
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing scale-up issues.
Caption: Troubleshooting workflow for diagnosing yield loss during reaction scale-up.
Section 3: Appendices
Appendix A: Generalized Experimental Protocol (Eaton's Reagent Method)
This protocol is a general guideline. Specific quantities and temperatures should be optimized for your particular substrates.
-
Reagent Preparation: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅, ~1 part by weight) to methanesulfonic acid (MeSO₃H, ~10 parts by weight) with gentle stirring. The addition is exothermic. Allow the reagent to cool to room temperature before use.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add the substituted salicylic acid (1.0 eq) and the substituted phenol (1.0-1.1 eq).
-
Reaction Execution: Add the prepared Eaton's reagent to the flask with vigorous stirring, ensuring all solids are dissolved. Heat the reaction mixture to the optimized temperature (typically 80-100°C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture over crushed ice with stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can then be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Appendix B: Table of Parameters for Optimization
Use this table as a template for your Design of Experiments (DoE) to systematically optimize the reaction conditions.
| Experiment ID | Temp (°C) | Phenol (eq.) | Reaction Time (h) | Observed Yield (%) | Purity (by HPLC, %) | Notes |
| Baseline | 80 | 1.0 | 4 | 45% | 88% | Standard literature conditions. |
| OPT-T1 | 90 | 1.0 | 4 | 62% | 90% | Increased temperature improved yield. |
| OPT-T2 | 100 | 1.0 | 4 | 55% | 82% | Higher temp led to darker color, more impurities. |
| OPT-S1 | 90 | 1.1 | 4 | 71% | 91% | Slight excess of phenol improved conversion. |
| OPT-t1 | 90 | 1.1 | 6 | 75% | 92% | Longer time pushed reaction to completion. |
| Optimized | 90 | 1.1 | 6 | 75% | 92% | Best conditions found. |
References
- Technical Support Center: Optimization of Xanthone Synthesis. (2025). Benchchem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23786313, this compound.
- Chen, Y., Yim, W., & Li, Z., et al. (n.d.). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates.
- Yuanita, E., Pranowo, H. D., & Mustofa, M., et al. (2019). General procedure for synthesis of hydroxyxanthone compounds and their chloro-substituted derivatives.
- Resende, D. I. S. P., & Sousa, M. E., et al. (2021).
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today.
- Sousa, M. E., & Fernandes, C., et al. (n.d.). Scope and limitations of the preparation of xanthones using Eaton's reagent.
- Yourway. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Sousa, M. E., & Correia-da-Silva, M., et al. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. MDPI.
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- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxyvertixanthone
Welcome to the technical support center for 4-Hydroxyvertixanthone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising polyphenolic compound. Given that xanthones are a class of compounds known for their poor aqueous solubility, this resource provides a systematic approach to achieving stable and effective solutions for your in vitro and in vivo experimental needs.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the chemical formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol , is a member of the xanthone class of polyphenolic compounds.[2][3] Like many polyphenols, its chemical structure lends itself to poor water solubility, which can pose significant challenges for its use in aqueous buffers and cell culture media, potentially impacting bioavailability and experimental reproducibility.[4][5]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why does this happen?
A2: This phenomenon, often termed "crashing out," is common for hydrophobic compounds.[6] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds.[7] However, when the DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes drastically. The poor solubility of this compound in water leads to its precipitation as it comes out of the DMSO solution.[6][8]
Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?
A3: The main approaches to enhance the solubility of poorly water-soluble drugs include:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility.[7]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.[9]
-
Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, enhancing its solubility.
The choice of method depends on the specific requirements of your experiment, such as the need for cell compatibility or the desired final concentration.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide will walk you through a systematic process to find the optimal solubilization strategy for this compound in your experimental setup.
Problem 1: Immediate Precipitation in Aqueous Buffer
You've prepared a stock solution in an organic solvent, but upon dilution in your aqueous buffer, a precipitate forms instantly.
The initial step is to refine the preparation and dilution of your stock solution.
-
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add a minimal volume of high-purity DMSO to achieve a high concentration stock (e.g., 10-50 mM).[10]
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[11]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Protocol 2: Stepwise Dilution into Aqueous Buffer
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) to avoid temperature-induced precipitation.[6]
-
Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in the buffer, vortex gently, and then perform the next dilution.[7]
-
When adding the stock or intermediate dilutions to the final buffer volume, add it dropwise while gently stirring or vortexing the buffer. This avoids localized high concentrations of the compound and DMSO.[6]
-
Visualizing the Workflow for Stock Preparation and Dilution
Caption: Workflow for preparing and diluting this compound stock solution.
Problem 2: Precipitation Persists Despite Optimized Dilution
If precipitation still occurs, the next step is to modify the composition of your aqueous buffer.
If your experimental system can tolerate a small percentage of an organic solvent, a co-solvent system can be effective.
-
Rationale: Co-solvents like ethanol or polyethylene glycol (PEG) can increase the overall solvating capacity of the aqueous buffer for hydrophobic compounds.[7]
-
Protocol 3: Co-solvent System
-
Prepare your aqueous buffer.
-
Add a small percentage of a water-miscible organic solvent such as ethanol or PEG 400. Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system.
-
Proceed with the stepwise dilution of your this compound DMSO stock into the co-solvent-containing buffer as described in Protocol 2.
-
| Co-solvent | Typical Starting Concentration | Maximum Tolerated (Cell Culture) |
| Ethanol | 1-5% | Varies by cell line, generally <1% |
| PEG 400 | 1-5% | Varies, often higher than ethanol |
| Glycerol | 1-5% | Generally well-tolerated |
For ionizable compounds, altering the pH of the buffer can significantly increase solubility.
-
Protocol 4: pH Adjustment
-
Prepare your aqueous buffer.
-
Create a series of buffers with slightly different pH values (e.g., pH 7.4, 7.8, 8.2). Use a sterile, dilute solution of NaOH to adjust the pH.
-
Test the solubility of this compound in each buffer by adding a small amount of your DMSO stock.
-
Observe for precipitation. Be mindful that significant deviations from physiological pH can impact cellular health in in vitro assays.
-
Decision Tree for Initial Troubleshooting
Caption: A decision-making workflow for initial solubility troubleshooting.
Problem 3: Advanced Solubility Enhancement Needed
If the above methods are insufficient or not compatible with your experimental system, more advanced techniques involving complexation agents can be employed.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.
-
Rationale: The exterior of the cyclodextrin molecule is hydrophilic, while the interior is hydrophobic. This allows it to act as a "molecular container" for poorly soluble compounds like this compound, effectively increasing their apparent water solubility.[4]
-
Protocol 5: Solubilization with Cyclodextrins
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Prepare a solution of the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v).
-
Add the this compound DMSO stock solution to the cyclodextrin-containing buffer.
-
Stir the solution for several hours or overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, very low toxicity, suitable for parenteral formulations. |
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds.
-
Rationale: Micelles are spherical structures with a hydrophobic core and a hydrophilic shell. This compound can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.
-
Protocol 6: Micellar Solubilization with Surfactants
-
Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.0013% (w/v). A starting concentration of 0.1-1% is often used.
-
Add the this compound DMSO stock to the surfactant solution and mix thoroughly.
-
Important Considerations for Cell-Based Assays:
-
Solvent Toxicity: Always keep the final concentration of DMSO or other organic solvents as low as possible, typically below 0.5%, to avoid cellular toxicity.[6]
-
Excipient Effects: Be aware that co-solvents, pH changes, cyclodextrins, and surfactants can potentially have their own biological effects. It is crucial to include appropriate vehicle controls in your experiments.
-
Precipitation in Media: Cell culture media is a complex mixture of salts, amino acids, and proteins. Interactions between your compound and media components can also lead to precipitation.[8] Always visually inspect your media after adding the compound and before applying it to cells.
By following this structured troubleshooting guide, you can systematically determine the most effective method for solubilizing this compound for your specific research needs, ensuring reliable and reproducible experimental outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Shirakawa, Y., et al. (2022). Improving water solubility of polyphenols by adding amino acids. Advanced Powder Technology, 33(5).
- Quora. (2016).
- Quora. (2017). How is pKa determined?
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting JB002 Precipitation in Media.
- Mamedov, S., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, 5(6).
- JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- TSI Journals. (2015). POLYPHENOLS: METHODS OF EXTRACTION.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
- MDPI. (2024).
- Kim, D. O., & Lee, C. Y. (2001). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Food Chemistry, 78(4), 519-524.
- Analytical Chemistry. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- National Center for Biotechnology Information. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- Semantic Scholar. (2014).
- Semantic Scholar. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- MCE. (n.d.). Compound Handling Instructions.
- Maastricht University. (2017).
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Global Substance Registration System. (n.d.). This compound.
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- Chemaxon. (n.d.). pKa calculation.
- PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- PubMed. (2021). Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. Pharmaceutical research, 38(10), 1735–1747.
- PubMed. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. The journal of physical chemistry letters, 3(20), 2980–2985.
- National Center for Biotechnology Information. (2022). How to Predict the pKa of Any Compound in Any Solvent.
- National Center for Biotechnology Information. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.
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Section 1: Foundational Knowledge & Initial Method Development (FAQs)
An authoritative guide developed by a Senior Application Scientist, this Technical Support Center provides robust, field-tested answers for optimizing the HPLC separation of 4-Hydroxyvertixanthone. This document is structured to move from foundational knowledge and initial method setup to advanced troubleshooting, ensuring that researchers, scientists, and drug development professionals can achieve accurate and reproducible results.
This section addresses the most common initial questions regarding the analysis of this compound, grounding the experimental approach in the molecule's specific physicochemical properties.
Q1: What are the key chemical properties of this compound that influence HPLC separation?
A1: Understanding the molecule's structure is the first step in developing a robust separation method. This compound is a xanthone derivative with a molecular formula of C₁₆H₁₂O₆ and a molecular weight of approximately 300.26 g/mol [1][2]. Its structure features a tricyclic xanthone core, two hydroxyl (-OH) groups, a methyl (-CH₃) group, and a methyl ester (-COOCH₃) group[1].
These functional groups dictate its behavior in a chromatographic system:
-
Polarity: The presence of two phenolic hydroxyl groups and an ester makes the molecule moderately polar. However, the large, aromatic xanthone backbone provides significant non-polar character. This dual nature makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The extensive conjugated system of the xanthone core results in strong ultraviolet (UV) light absorption, making UV-Vis detection a highly sensitive and suitable technique[3].
| Property | Value | Significance for HPLC |
| Molecular Formula | C₁₆H₁₂O₆ | Basic identity of the analyte[2]. |
| Molecular Weight | ~300.26 g/mol | Affects diffusion; useful for mass spectrometry identification[1]. |
| IUPAC Name | methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | Unambiguous chemical identifier[1]. |
| Topological Polar Surface Area (TPSA) | 93.1 Ų | Indicates moderate polarity, suggesting good suitability for reversed-phase chromatography[1]. |
| Functional Groups | 2x Phenolic -OH, 1x Methyl Ester, 1x Aromatic Methyl, 1x Ketone | Sites for potential interaction with stationary phase; hydroxyl groups can cause peak tailing on certain columns[1]. |
Q2: What is the recommended starting point for an HPLC method for this compound?
A2: For a moderately polar compound like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard[4]. A C18 column is the most common and versatile choice for initial method development with xanthones[5][6].
The causality is clear: the non-polar C18 alkyl chains (the stationary phase) will interact with the non-polar xanthone backbone of the analyte via hydrophobic interactions. By using a polar mobile phase (e.g., a mixture of water and an organic solvent), we can elute the compound from the column. The higher the organic content in the mobile phase, the faster the elution.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose workhorse. The 150 mm length provides good resolving power for initial screening[7]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water is the weak solvent. Formic acid is added to control pH (~2.7), which suppresses the ionization of both the analyte's phenolic groups and residual silanol groups on the column packing. This is critical for preventing peak tailing[8]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and a low UV cutoff (~190 nm), making it ideal for gradient elution with UV detection[9]. |
| Gradient | Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) | A wide gradient helps determine the approximate solvent strength needed to elute the compound and reveals the presence of any impurities[10]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a constant temperature is crucial for reproducible retention times[11]. |
| Detection (UV) | Diode Array Detector (DAD) scanning 200-400 nm; monitor at λmax | A DAD allows for the determination of the optimal detection wavelength (λmax) in a single run, maximizing sensitivity and allowing for peak purity analysis[12]. Xanthones typically have strong absorbance between 230-350 nm[5][6]. |
| Injection Volume | 5-10 µL | A small volume minimizes potential peak distortion from the injection solvent. The sample should ideally be dissolved in the initial mobile phase composition. |
Q3: How do I prepare my sample and standards for analysis?
A3: Proper sample preparation is paramount for protecting the column and ensuring accurate quantification.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile. From this stock, create a series of working standards by diluting with the mobile phase (or a solvent with a composition similar to the initial mobile phase conditions) to cover the expected concentration range of your samples[13].
-
Sample Preparation: If your sample is a plant extract or from a complex matrix, it must be cleaned up to prevent column contamination. A common procedure is Solid Phase Extraction (SPE) using a C18 cartridge. For simpler matrices, ensure the sample is dissolved in a solvent compatible with the mobile phase. Crucially, all samples and standards must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column frit [14].
Section 2: Step-by-Step Protocol & Workflow Visualization
This section provides a detailed experimental workflow for initial method development, complemented by a visual diagram to clarify the logical progression.
Protocol 1: Initial HPLC Method Development for this compound
-
System Preparation:
-
Prepare Mobile Phase A (Water with 0.1% v/v Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% v/v Formic Acid) using HPLC-grade reagents.
-
Degas the mobile phases thoroughly using an inline degasser, sonication, or helium sparging[11].
-
Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30 °C.
-
Purge the pump lines with the new mobile phases to remove any old solvents.
-
-
System Equilibration:
-
Equilibrate the column by pumping the initial mobile phase conditions (e.g., 95% A, 5% B) at 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is observed on the detector.
-
-
λmax Determination:
-
Prepare a mid-concentration standard of this compound.
-
Inject the standard and run the scouting gradient (Table 2). Use a DAD to acquire the full UV spectrum at the apex of the resulting peak.
-
The wavelength with the highest absorbance is the λmax. Use this wavelength for all subsequent analyses to ensure maximum sensitivity.
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time.
-
If the peak elutes very late, increase the starting percentage of Mobile Phase B or make the gradient steeper.
-
If the peak elutes very early, decrease the starting percentage of Mobile Phase B or make the gradient shallower.
-
The goal is to have the peak of interest elute with a retention factor (k') between 2 and 10 for optimal resolution and reliability.
-
-
Method Finalization:
-
Once a suitable gradient is established, perform replicate injections of a standard to confirm the reproducibility of retention time and peak area. The relative standard deviation (RSD) for retention time should be <1% and for peak area <2%.
-
Workflow for HPLC Method Development
The following diagram illustrates the logical flow from initial planning to a finalized analytical method.
Section 3: Troubleshooting Common HPLC Issues
Even with a well-designed method, problems can arise. This section provides solutions to specific issues you may encounter during the analysis of this compound.
Q4: My peaks are tailing or showing poor shape. What is the cause and how can I fix it?
A4: Peak tailing is one of the most common HPLC problems, especially for compounds with acidic functional groups like the phenols on this compound.
Primary Causes & Solutions:
-
Secondary Interactions: The most likely cause is the interaction between the analyte's phenolic hydroxyl groups and active, acidic silanol groups (Si-OH) on the silica surface of the column packing. This is particularly problematic at neutral pH[8].
-
Solution 1 (pH Control): Ensure your mobile phase is acidified (e.g., with 0.1% formic or acetic acid). This low pH (~2.5-3.0) protonates the silanol groups (Si-O⁻ → Si-OH), minimizing their ability to interact with the analyte. It also ensures the analyte is in a single, neutral form.
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with end-capping. These columns have a much lower concentration of active silanol sites, drastically reducing the potential for tailing.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks[15].
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening[11].
-
Solution: Use narrow-bore tubing (e.g., 0.005" ID) and keep the length as short as possible.
-
Q5: My retention times are shifting between runs. Why is this happening?
A5: Unstable retention times are a critical issue that undermines the reliability of your method.
Primary Causes & Solutions:
-
Inadequate Column Equilibration: This is the most frequent cause. When changing the mobile phase composition, especially after a gradient run, the column needs sufficient time to return to the initial conditions[11].
-
Solution: Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (acetonitrile).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using buffered solutions, watch for signs of precipitation when mixed with high percentages of organic solvent[8].
-
-
Pump Malfunction: Inconsistent flow delivery from the pump due to worn seals or check-valve issues will cause retention times to drift.
-
Solution: Check for pressure fluctuations. If observed, purge the pump to remove air bubbles. If the problem persists, perform routine maintenance by replacing pump seals and cleaning or replacing check valves.
-
-
Temperature Fluctuations: The column temperature directly affects retention time. A change of just 1 °C can alter retention times by 1-2%[11].
-
Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing common HPLC problems.
References
-
Teixeira, M., et al. "Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules." Journal of Chromatographic Science, Oxford Academic. [Link]
-
PubChem. "this compound | C16H12O6 | CID 23786313." National Institutes of Health. [Link]
-
Global Substance Registration System. "this compound." [Link]
-
Agilent Technologies. "High Throughput Separation of Xanthines by Rapid Resolution HPLC." Application Note. [Link]
-
Ionescu, C., et al. "HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES." Cellulose Chemistry and Technology. [Link]
-
ResearchGate. "(PDF) A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules." [Link]
-
SCION Instruments. "HPLC Troubleshooting Guide." [Link]
-
International Journal of Scientific Development and Research. "Troubleshooting in HPLC: A Review." [Link]
-
Drawell. "Strategies for Method Development and Optimization in HPLC." [Link]
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." [Link]
-
Michigan State University Chemistry. "UV-Visible Spectroscopy." [Link]
-
Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." [Link]
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- 11. HPLC Troubleshooting Guide [scioninstruments.com]
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- 15. ijsdr.org [ijsdr.org]
Technical Support Center: 4-Hydroxyvertixanthone Cell Culture Applications
Welcome to the technical support center for researchers utilizing 4-Hydroxyvertixanthone in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve potential contamination issues, ensuring the integrity and reproducibility of your valuable research. As scientists, we understand that unexpected results can be frustrating. This guide is designed to provide not just procedural steps, but also the underlying scientific principles to empower your experimental decisions.
Introduction: The Unique Challenge of Bioactive Compounds in Cell Culture
This compound, a member of the xanthone class of polyphenolic compounds, is increasingly being investigated for its biological activities.[1] When introducing any bioactive small molecule into a cell culture system, it is crucial to distinguish between the compound's intrinsic effects on the cells and the potential onset of microbial contamination. Xanthone derivatives have been reported to possess broad-spectrum antimicrobial properties.[2][3][4][5][6][7] This inherent bioactivity can, in some instances, suppress or slow the growth of common contaminants, leading to low-level, chronic infections that are difficult to detect through routine observation. Such masked contamination can subtly alter cellular metabolism and responses, leading to unreliable or misleading experimental outcomes.[8][9][10]
This guide will provide a structured approach to identifying, resolving, and preventing contamination in your this compound cell cultures.
Part 1: Visual Troubleshooting Guide for Contamination
The first line of defense against widespread contamination is daily, careful microscopic observation. Below is a systematic guide to help you identify the likely culprit.
Initial Contamination Check Workflow
This workflow provides a step-by-step process for assessing a suspicious culture.
Caption: Initial workflow for assessing potential cell culture contamination.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues.
Section A: Bacterial Contamination
Q1: My culture medium turned cloudy and yellow overnight. What is the likely cause?
A1: A rapid change in the medium to a cloudy, turbid appearance, often accompanied by a drop in pH (indicated by a yellow color in phenol red-containing media), is a classic sign of bacterial contamination.[8][9][11] Under a microscope, you may see small, motile particles between your cells.
Troubleshooting Steps:
-
Immediate Action: Immediately isolate the contaminated flask and any shared reagents to prevent cross-contamination.[9]
-
Verification: Under high magnification (400x), look for rod-shaped or spherical bacteria. They will often exhibit rapid, random movement.
-
Decontamination: Discard the contaminated culture. Add bleach to the flask and media before disposal to neutralize the bacteria.[12]
-
Root Cause Analysis:
-
Aseptic Technique: Review your aseptic technique. Ensure you are working in a certified biological safety cabinet (BSC), disinfecting all items entering the hood with 70% ethanol, and avoiding talking or rapid movements that can disrupt the sterile airflow.[13]
-
Reagents: Check for contamination in your media, serum, and other supplements by incubating an aliquot of each in a separate, cell-free flask.
-
Incubator: Inspect the incubator for any spills and ensure the water pan is clean and contains sterile, distilled water. Consider a full incubator decontamination cycle.[14]
-
Q2: I don't see obvious cloudiness, but my cells are growing poorly and the medium turns yellow faster than usual. Could this still be bacteria, especially with this compound present?
A2: Yes, this could be a low-level or slow-growing bacterial contamination. The antimicrobial properties of xanthones like this compound might be suppressing the bacterial growth to a level where it doesn't cause overt turbidity but still affects the culture environment.[2][6] The bacteria may still be numerous enough to acidify the medium through their metabolism.
Troubleshooting Steps:
-
Microscopic Examination: Carefully examine the culture at high magnification for any signs of motile particles.
-
Gram Staining: If you have the necessary reagents, performing a Gram stain on a sample of the culture supernatant can confirm the presence and type of bacteria.[11]
-
Culture Plating: Streak a small sample of the culture medium onto a nutrient agar plate and incubate it. This will allow any bacteria present to grow into visible colonies, confirming the contamination.
-
Action: If contamination is confirmed, discard the culture and perform a thorough cleaning of your workspace and incubator. Review your aseptic technique protocols with your team.
Section B: Fungal (Yeast and Mold) Contamination
Q1: I see small, bright, budding particles in my culture. What are they?
A1: These are likely yeast. Yeast contamination often appears as individual oval or spherical particles that may be seen budding to form new yeast cells.[9] In the early stages, the medium may remain clear, but as the contamination progresses, it can become cloudy and the pH may increase (turning the medium pink/purple).
Troubleshooting Steps:
-
Confirmation: Yeast are larger than bacteria and can be easily visualized at 100-200x magnification.
-
Action: It is highly recommended to discard yeast-contaminated cultures as they are difficult to eliminate without harming the cultured cells.[9]
-
Prevention:
-
Ensure all media and reagents are sterile-filtered.
-
Regularly clean the incubator, paying close attention to the water pan, as this is a common source of fungal spores.[13]
-
Review your aseptic technique, particularly when opening and closing flasks and bottles.
-
Q2: There are fuzzy, web-like filaments floating in my culture medium. What should I do?
A2: This is indicative of mold contamination.[8] Molds grow as long, multicellular filaments called hyphae. These can form a visible mycelial network in the culture.
Troubleshooting Steps:
-
Immediate Discard: Do not attempt to salvage mold-contaminated cultures. The spores can easily become airborne and contaminate your entire lab.
-
Thorough Decontamination:
-
Carefully seal the contaminated flask before moving it to the autoclave for sterilization and disposal.
-
Thoroughly decontaminate the biological safety cabinet and the incubator. Consider a fumigation of the lab if the contamination is widespread.
-
Check the HEPA filters in your BSC and have them certified.
-
Section C: Mycoplasma Contamination - The Hidden Threat
Q1: My cells are growing slower than usual and appear "unhappy," but the medium is clear. I'm using this compound. Could it be the compound or something else?
A1: While this compound could have cytotoxic effects at certain concentrations, these symptoms are also classic indicators of mycoplasma contamination.[8][10] Mycoplasma are very small bacteria that lack a cell wall, so they are not visible with a standard light microscope and do not cause turbidity in the medium.[10] They can significantly alter cell metabolism, growth rates, and gene expression, leading to unreliable experimental data.
Troubleshooting Mycoplasma Contamination Workflow
Caption: Workflow for troubleshooting suspected mycoplasma contamination.
Recommended Mycoplasma Detection Methods:
| Method | Principle | Advantages | Disadvantages |
| PCR-based Assays | Amplification of mycoplasma-specific DNA. | High sensitivity and specificity; rapid results. | Can detect DNA from non-viable mycoplasma. |
| DNA Staining | Staining of cell culture with a fluorescent dye (e.g., DAPI or Hoechst) that binds to DNA. Mycoplasma appear as small fluorescent dots outside the cell nucleus. | Inexpensive and relatively quick. | Less sensitive than PCR; requires a fluorescence microscope and trained eye. |
| ELISA Kits | Detection of mycoplasma antigens. | Easy to perform. | May be less sensitive than PCR. |
Q2: My culture tested positive for mycoplasma. Can I save it?
A2: The most reliable course of action is to discard the contaminated cell line and start again with a fresh, certified mycoplasma-free stock.[10] While mycoplasma removal agents are available, they can be toxic to some cell lines and may not completely eliminate the contamination. If the cell line is irreplaceable, treatment can be attempted, but the cells should be rigorously re-tested afterward and ideally kept in quarantine.
Section D: Chemical Contamination and Compound-Specific Effects
Q1: My cells look unhealthy, but all my microbial tests are negative. Could it be the this compound or something else?
A1: Yes, this could be due to chemical contamination or the cytotoxic effects of this compound itself.
Troubleshooting Steps:
-
Evaluate this compound Concentration:
-
Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your specific cell line. This will help you understand its cytotoxic profile.
-
Some xanthone derivatives have been shown to have cytotoxic effects on mammalian cells.[4]
-
-
Check for Chemical Contaminants:
-
Water Quality: Ensure you are using high-purity, cell culture-grade water for all media and buffer preparations.[10]
-
Reagent Quality: Use reagents from reputable suppliers. Impurities in media, serum, or even plasticware can be toxic to cells.[8][9]
-
Endotoxins: If you suspect bacterial contamination may have been present and resolved, endotoxins (lipopolysaccharides from the outer membrane of Gram-negative bacteria) may remain and can be toxic to cells. Use endotoxin-free reagents and test your media if this is a concern.
-
-
Control Experiments: Always maintain a control culture of untreated cells alongside your experimental cultures. This will help you differentiate between the effects of the compound and other potential issues.
Part 3: Preventative Protocols and Best Practices
Proactive prevention is the most effective strategy for managing contamination.
Protocol 1: Strict Aseptic Technique
Aseptic technique is a set of routine procedures to prevent the introduction of contaminants.[13]
-
Work Area Preparation:
-
Work in a certified Class II Biological Safety Cabinet.
-
Before and after each use, wipe down the interior surfaces of the BSC with 70% ethanol.
-
Minimize clutter inside the hood to ensure proper airflow.
-
-
Personal Hygiene:
-
Wear a clean lab coat and gloves.
-
Wash hands before starting work.
-
Avoid talking, singing, or coughing over open cultures.
-
-
Sterile Handling:
-
Wipe all bottles and containers with 70% ethanol before placing them in the BSC.
-
Use sterile, individually wrapped pipettes and other consumables.
-
Never reuse a pipette tip.
-
Open bottles and flasks for the minimum time necessary.
-
Protocol 2: Routine Incubator Maintenance
The CO2 incubator is a common source of contamination.[14]
-
Weekly Cleaning:
-
Clean the incubator interior with a non-toxic disinfectant.
-
Empty and clean the water pan. Refill with sterile, distilled water.
-
-
Monthly Deep Cleaning:
-
Remove all shelves and supports and autoclave them if possible, or clean and disinfect them thoroughly.
-
Wipe down the entire interior with 70% ethanol.
-
-
Periodic Sterilization:
-
If your incubator has a high-heat or UV sterilization cycle, run it according to the manufacturer's instructions, especially after a contamination event.[14]
-
References
-
Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (Science Advances) [Link]
-
Chiral Derivatives of Xanthones with Antimicrobial Activity. (ResearchGate) [Link]
-
Chiral Derivatives of Xanthones with Antimicrobial Activity. (PubMed Central) [Link]
-
Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria. (MDPI) [Link]
-
Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (ResearchGate) [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (Creative Bioarray) [Link]
-
Troubleshooting Common Cell Culture Contamination Issues. (Lab Manager) [Link]
-
Troubleshooting Guide for Cell Culture Contamination. (Corning) [Link]
-
Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. (PubMed) [Link]
-
This compound. (PubChem) [Link]
-
Antibacterial activities of plant-derived xanthones. (PubMed Central) [Link]
-
The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line. (PubMed) [Link]
-
Antimicrobial activity of flavonoids. (PubMed Central) [Link]
-
Cytotoxic, cell cycle, and chromosomal effects of methylxanthines in human tumor cells treated with alkylating agents. (PubMed) [Link]
-
Representative natural compounds with antimicrobial activity. (ResearchGate) [Link]
-
Chemical Synthesis and Cytotoxicity of Dihydroxylated Cyclopentenone Analogues of Neocarzinostatin Chromophore. (PubMed) [Link]
-
Resveratrol Addition to Chinese Hamster Ovary Cell Culture Media: The Effect on Cell Growth, Monoclonal Antibody Synthesis, and Its Chemical Modification. (PubMed) [Link]
-
Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. (PubMed Central) [Link]
-
Cytotoxic effect of 4-hydroxytamoxifen conjugate material on human Schwann cells: Synthesis and characterization. (ResearchGate) [Link]
-
Effect of cell culture medium additives on color and acidic charge variants of a monoclonal antibody. (PubMed) [Link]
-
Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture. (bioRxiv) [Link]
-
Cell Culture Media Preparation Guide. (Scribd) [Link]
-
Best Practices to Disinfect Your CO2 Incubator Safely. (R&D World) [Link]
-
Cell Culture Contamination: The Hidden Risk Researchers Should Know. (Medium) [Link]
-
How to Properly Clean Cell Culture Incubators. (LabRepCo) [Link]
-
Dry Heat Sterilization Procedure for the MCO-171AICUVD-PA. (YouTube) [Link]
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- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
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Enhancing the stability of 4-Hydroxyvertixanthone for long-term storage
Technical Support Center: 4-Hydroxyvertixanthone Stability & Storage
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound during long-term storage and experimentation. As a polyphenolic member of the xanthone class, this compound's stability is paramount for reproducible and accurate results.[1] This guide offers troubleshooting advice and validated protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its stability a concern?
This compound (Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate) is a naturally occurring xanthone, a class of oxygen-containing heterocyclic compounds.[1] Structurally, it is a polyphenol.[1] Phenolic compounds are known to be susceptible to degradation from environmental factors. The primary concerns for its stability are oxidation, photodegradation, and thermal decomposition. Degradation can lead to a loss of biological activity, the appearance of unknown impurities, and altered physical properties (e.g., color change), compromising experimental outcomes.
FAQ 2: What are the ideal storage conditions for solid this compound?
For long-term stability of solid (powder) this compound, the following conditions are recommended, based on best practices for storing phenolic compounds:[2]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the kinetics of chemical degradation reactions.[2][3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The phenolic hydroxyl groups on the xanthone scaffold are susceptible to oxidation. An inert atmosphere minimizes oxidative degradation. |
| Light | Amber vial or light-blocking container | Exposure to light, particularly UV wavelengths, can induce photochemical degradation (photolysis).[2][5] |
| Humidity | Tightly sealed container with desiccant | Moisture can accelerate hydrolytic degradation and facilitate other decomposition reactions. |
FAQ 3: I need to prepare a stock solution. What solvent should I use and how should I store it?
Choice of solvent is critical. For initial solubilization, use a high-purity, anhydrous grade solvent such as DMSO or Ethanol. For aqueous buffers, ensure the pH is slightly acidic (pH 4-6), as alkaline conditions can deprotonate the phenolic hydroxyl groups, making the molecule highly susceptible to rapid oxidation, often indicated by a pronounced color change.
Storage of Stock Solutions:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw stress can cause compound degradation and solvent evaporation.
-
Temperature: Store at -80°C for long-term storage. For daily use, storage at -20°C is acceptable for short periods (1-2 weeks), but stability should be verified.
-
Container: Use amber glass vials or polypropylene tubes designed for low-temperature storage to protect from light.
FAQ 4: How can I tell if my this compound has degraded?
Common indicators of degradation include:
-
Visual Change: A color change in the solid powder (e.g., from off-white/pale yellow to tan or brown) or in solution (e.g., yellowing or browning).
-
Solubility Issues: Difficulty in dissolving the compound compared to a fresh lot.
-
Analytical Changes: The appearance of new peaks or a decrease in the main peak area/height when analyzed by High-Performance Liquid Chromatography (HPLC).[6][7]
-
Loss of Bioactivity: Diminished or inconsistent results in biological assays compared to previous experiments.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter. The following decision tree provides a logical workflow for diagnosing issues.
Caption: Troubleshooting workflow for this compound degradation.
Problem 1: My this compound solution has turned from pale yellow to dark yellow/brown.
-
Underlying Cause: This is a classic sign of oxidation. The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which forms quinone-like structures. These new structures are often highly colored. This process is accelerated by exposure to oxygen, light, and alkaline pH.
-
Immediate Action:
-
Discard the discolored solution. Do not use it for experiments as its composition and concentration are unknown.
-
Prepare a fresh solution from solid material.
-
-
Preventative Protocol:
-
Solvent Preparation: Before use, sparge your solvent (e.g., DMSO, ethanol, or buffer) with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Handling: When weighing the solid compound, do so quickly to minimize air exposure.
-
Storage: Store the resulting solution under an inert atmosphere (e.g., argon-flushed vial) at -80°C.
-
Problem 2: I am observing inconsistent results or a loss of potency in my cell-based assay.
-
Underlying Cause: This could be due to degradation during storage or instability in the assay medium. Repeated freeze-thaw cycles are a primary cause of concentration changes and degradation. Furthermore, the compound may be unstable in the physiological conditions (pH ~7.4, 37°C) of your cell culture medium over the duration of the experiment.
-
Troubleshooting Workflow:
-
Verify Stock Integrity: Analyze your stock solution using the HPLC method described in Section 3 to confirm its concentration and purity. Compare it to a freshly prepared standard.
-
Assess Medium Stability:
-
Spike a known concentration of this compound into your complete cell culture medium.
-
Incubate this medium under your standard assay conditions (e.g., 37°C, 5% CO2) but without cells.
-
Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining amount of this compound.
-
-
Refine Protocol: If significant degradation is observed in the medium, consider reducing the incubation time of your assay or adding the compound to the cells immediately before measurement.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
A forced degradation study is essential for understanding the degradation pathways and validating that your analytical method can separate the intact drug from its degradation products.[8][9][10] This protocol intentionally stresses the compound to generate potential degradants.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound.
-
Stress Conditions: Aliquot the solution and subject it to the following parallel conditions:
-
Acidic: Add 0.1 M HCl. Incubate at 60°C.
-
Alkaline: Add 0.1 M NaOH. Incubate at room temperature.
-
Oxidative: Add 3% H₂O₂. Incubate at room temperature.
-
Thermal: Incubate at 80°C in the dark.
-
Photolytic: Expose to a UV lamp (254 nm) at room temperature.
-
Control: Keep an unstressed sample at 4°C in the dark.
-
-
Sampling & Analysis: Sample each condition at intervals (e.g., 2, 8, 24 hours). Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC. The goal is to achieve 10-20% degradation of the parent compound.[9]
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to quantify this compound and separate it from potential degradation products. Methods for analyzing other xanthones provide a strong starting point.[6][7][11]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 20 min, hold 5 min, return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at 320 nm |
| Injection Vol. | 10 µL |
System Suitability:
-
A valid method should show baseline separation between the main this compound peak and any new peaks generated during the forced degradation study.
-
The control sample should show a single, sharp peak with minimal to no impurities.
References
-
Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. Available at: [Link]
-
Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary. Available at: [Link]
-
Dorta, E., et al. (2018). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. ResearchGate. Available at: [Link]
-
Tan, S. P., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, PMC, NIH. Available at: [Link]
-
Mrázková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. BioPharmaSpec. Available at: [Link]
-
Lazar, A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]
-
Global Substance Registration System. This compound. FDA. Available at: [Link]
-
Shanmugam, M. K., et al. (2016). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Available at: [Link]
-
FooDB. (2019). Showing Compound 4-Hydroxyxanthone (FDB010988). FooDB. Available at: [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]
-
Rivero-Cruz, B., & Garibay-Origel, I. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Quantification of α-Mangostin in Dietary Supplements. ResearchGate. Available at: [Link]
-
Remali, J., et al. (2021). Proposed biosynthetic pathways of several xanthone derivatives derived from 1,3,5-trihydroxyxanthone precursor. ResearchGate. Available at: [Link]
-
Scilit. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Quantification of α-Mangostin in Dietary Supplements. Scilit. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2019). A Review: Stability Indicating Forced Degradation Studies. R Discovery. Available at: [Link]
-
MDPI. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. MDPI. Available at: [Link]
-
Schmidt, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
National Center for Biotechnology Information. 1-Chloro-4-hydroxythioxanthone. PubChem Compound Summary. Available at: [Link]
-
Pothitirat, W., & Gritsanapan, W. (2009). HPLC Determination of Mangostin and Its Application to Storage Stability Study. ResearchGate. Available at: [Link]
-
Reyes-Chilpa, R., et al. (2011). Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4. PMC, PubMed Central. Available at: [Link]
-
Yodkham, S., et al. (2019). The evaluation of stability and bioactivity of xanthone nanoemulsion. Taylor & Francis Online. Available at: [Link]
-
Walker, E. B. (2007). Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. PubMed. Available at: [Link]
-
Remali, J., et al. (2021). Xanthone Biosynthetic Pathway in Plants: A Review. PMC, PubMed Central. Available at: [Link]
Sources
- 1. This compound | C16H12O6 | CID 23786313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Method Refinement for Quantitative Analysis of 4-Hydroxyvertixanthone
As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with a comprehensive technical resource for the quantitative analysis of 4-Hydroxyvertixanthone. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring your method is not only functional but also robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound, IUPAC name methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, is a polyphenolic compound belonging to the xanthone class.[1] It has been isolated from fungal species such as Aspergillus sydowii.[1] Xanthones as a class are of significant interest to the pharmaceutical and nutraceutical industries due to their broad range of biological activities, which include antioxidant, anti-inflammatory, and anti-cancer properties.[2] Accurate quantification of this compound is critical for pharmacokinetic studies, standardization of extracts, quality control of formulations, and overall drug discovery and development processes.[3]
Q2: What is the recommended analytical technique for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV-Vis detector is the most suitable and widely used technique for this purpose.[2][4] HPLC offers the precision and accuracy required for separating the analyte from complex matrices often found in natural product extracts or biological samples.[2][3] For enhanced sensitivity and selectivity, especially in complex matrices or at very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4]
Q3: What type of HPLC column is best suited for this analysis?
A reversed-phase C18 column is the standard and most effective choice for separating xanthones.[2][3][5] The nonpolar stationary phase of the C18 column interacts well with the moderately nonpolar xanthone backbone, while polar mobile phases allow for effective elution and separation based on subtle differences in polarity among various xanthones and matrix components.
Experimental Workflow & Methodology
The following sections provide a detailed, step-by-step guide for developing a robust quantitative method. The causality behind each step is explained to empower you to adapt the method to your specific needs.
Workflow Overview
Caption: Overall workflow for the quantitative analysis of this compound.
Step 1: Sample Preparation and Extraction
The goal of this stage is to efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering compounds.
Protocol:
-
Homogenization: Weigh approximately 1.0 g of the homogenized, dried, and powdered sample material (e.g., fungal biomass, plant material) into a centrifuge tube.
-
Extraction Solvent: Add 20 mL of an 80:20 (v/v) methanol/water solution containing 0.1% formic acid.
-
Causality: Methanol is an effective solvent for a wide range of xanthones.[6] The addition of water increases polarity to enhance extraction efficiency. Formic acid is crucial; it acidifies the medium to keep the phenolic hydroxyl groups on the this compound protonated, improving its stability and retention on a reversed-phase column.[7]
-
-
Extraction: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Causality: Ultrasonic assistance uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration, thereby increasing extraction yield.[8]
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining solid residue to ensure exhaustive extraction and combine the supernatants.
-
Optional - Solid Phase Extraction (SPE) Cleanup: For complex matrices (e.g., crude extracts, biological fluids), an SPE cleanup is highly recommended to remove impurities that could interfere with the analysis or damage the HPLC column.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the combined supernatant onto the cartridge.
-
Wash with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar impurities.
-
Elute the this compound with a stronger solvent like methanol or acetonitrile.
-
-
Final Preparation: Evaporate the final extract/eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
-
Causality: Reconstituting in the mobile phase ensures compatibility with the HPLC system and prevents peak distortion upon injection.
-
Step 2: HPLC-PDA Method Parameters
This proposed method serves as a robust starting point. Optimization may be required depending on your specific instrument and sample matrix.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with reliable performance. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for xanthone separation, providing excellent resolution and peak shape.[3][5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common and effective mobile phase system for separating phenolic compounds like xanthones.[6] |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-30 min: 30% B (re-equilibration) | A gradient is necessary to elute compounds with a range of polarities and ensures the analyte is eluted with a good peak shape while cleaning the column of late-eluting components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[3] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and instrument sensitivity.[5] |
| Column Temp. | 25-30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | PDA Detector, 254 nm for quantification, scan 200-400 nm | 254 nm is a common wavelength for detecting aromatic compounds.[6] A PDA detector allows for scanning across multiple wavelengths to confirm peak purity and identify the optimal wavelength for quantification. |
Step 3: Method Validation
Once the method is developed, it must be validated according to ICH guidelines to ensure its reliability.[9]
| Validation Parameter | Acceptance Criteria (Example) | Purpose |
| Linearity | Correlation coefficient (r²) > 0.995 over a range (e.g., 0.5 - 100 µg/mL) | Demonstrates that the detector response is directly proportional to the analyte concentration.[4] |
| Accuracy | Recovery of 95-105% for spiked samples | Measures the closeness of the experimental value to the true value.[5][9] |
| Precision (RSD%) | Intra-day RSD < 2%Inter-day RSD < 3% | Assesses the method's reproducibility over short and long periods.[4] |
| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Determines the lowest concentration of analyte that can be reliably detected and quantified.[4][9] |
| Specificity | Analyte peak is free of interference from matrix components, as confirmed by PDA purity analysis. | Ensures that the signal being measured is solely from the analyte of interest.[3] |
Troubleshooting Guide
Encountering issues is a normal part of method development. This section addresses common problems in a direct Q&A format.
Q: My analyte peak is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for a phenolic compound like this compound is often caused by secondary interactions between the hydroxyl groups and active sites (free silanols) on the silica-based column packing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic. The 0.1% formic acid should keep the phenolic groups protonated, minimizing these interactions. If tailing persists, you can slightly increase the acid concentration (e.g., to 0.2%) or try a different acid like phosphoric acid.[5]
-
Solution 2 (Column): The column itself may be degrading, exposing more active sites. Try flushing the column or, if it's old, replace it with a new, end-capped C18 column designed for analyzing basic or polar compounds.
-
Solution 3 (Sample Overload): Injecting too concentrated a sample can lead to tailing. Try diluting your sample and re-injecting.
Q: My retention times are shifting between injections. What should I do?
A: Retention time instability is a common issue that points to problems with the HPLC system or mobile phase.
Caption: Decision tree for troubleshooting unstable HPLC retention times.
-
Cause 1 (Temperature): Even minor fluctuations in column temperature can cause shifts. Ensure your column oven is on and set to a stable temperature.
-
Cause 2 (Mobile Phase): Mobile phase composition can change over time due to the evaporation of the more volatile organic component (acetonitrile). Always use freshly prepared mobile phase and keep bottles covered.[10] Inadequate degassing can lead to air bubbles in the pump, causing pressure fluctuations and retention time shifts.[10][11]
-
Cause 3 (Pump/Hardware): Leaks in the system or worn pump seals can lead to inconsistent flow rates. Check for any visible leaks and monitor the system pressure for fluctuations.
-
Cause 4 (Column Equilibration): If you are running a gradient, ensure the column is fully re-equilibrated to the initial conditions before each injection. A longer post-run equilibration time may be needed.
Q: I am experiencing low recovery of my analyte after sample preparation. Why?
A: Low recovery indicates that the analyte is being lost at some point during the extraction or cleanup process.
-
Cause 1 (Insufficient Extraction): The extraction may be incomplete. Consider increasing the extraction time, using a higher ratio of solvent to sample, or performing an additional extraction step.
-
Cause 2 (Analyte Adsorption): this compound, being phenolic, can adsorb to active surfaces. Using silanized glassware can help minimize this. During SPE, ensure you are using the correct elution solvent; if it's not strong enough, the analyte will be retained on the cartridge.
-
Cause 3 (Analyte Degradation): Xanthones can be sensitive to light and pH. Protect your samples from light during preparation and analysis. Ensure the pH of your solutions is appropriate to maintain stability. A stability-indicating method should be developed to confirm that degradation products are not co-eluting with the main peak.[12]
References
- BenchChem. (2025). Application Note: Quantitative Analysis of 4-Hydroxycanthin-6-one in Plant Extracts by LC.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23786313, this compound. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Xanthone Compounds.
-
Pothitirat, W., & Gritsanapan, W. (2009). Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. PubMed. [Link]
- BenchChem. (2025).
-
Cacace, J. E., & Mazza, G. (2022). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI. [Link]
-
Tiwari, P., et al. (2015). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC. [Link]
-
Rocchetti, G., et al. (2020). Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera). PMC. [Link]
-
Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Al-Saffar, A. Z., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. [Link]
-
Aisha, A. F. A., et al. (2012). Quantification of α-, β- and γ-mangostin in Garcinia mangostana fruit rind extracts by a reverse phase high. Academic Journals. [Link]
-
Zhang, Y., et al. (2021). Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix. PMC. [Link]
-
Walker, E. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit. PubMed. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
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- 4. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. web.vscht.cz [web.vscht.cz]
Addressing batch-to-batch variability of synthetic 4-Hydroxyvertixanthone
A Guide for Researchers on Managing Batch-to-Batch Variability
Welcome to the technical support center for synthetic 4-Hydroxyvertixanthone. As a Senior Application Scientist, I understand that consistency is paramount to the success of your research. Batch-to-batch variability in a synthetic compound can compromise experimental reproducibility, leading to significant delays and questionable results. This guide is designed to provide you, our scientific partners, with a framework for troubleshooting and controlling the quality of your this compound batches.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding variability.
Q1: We are observing significant differences in yield and purity between different lots of our synthesized this compound. What are the most common causes?
A1: Batch-to-batch variation is a frequent challenge in multi-step organic synthesis.[1][2][3] The primary sources of variability for a compound like this compound typically fall into three categories:
-
Raw Material Quality: The purity of starting materials and reagents is critical.[4][5][6] Impurities can act as catalysts or inhibitors, leading to side reactions and reduced yields.[5][7]
-
Process Parameter Control: Minor deviations in reaction conditions such as temperature, reaction time, solvent purity (especially moisture content), and rate of addition can significantly impact the reaction outcome.[1]
-
Post-Synthesis Work-up and Purification: Inconsistencies in quenching, extraction, and purification (e.g., crystallization or chromatography) can lead to varying levels of residual impurities or even degradation of the final product.[8]
Q2: How can we confirm the identity and purity of our this compound batches in-house?
A2: A multi-technique approach is essential for robust characterization. For xanthone derivatives, the following methods are standard for confirming structure and purity:[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirming the correct isomeric form of the product.[10]
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying purity. A well-developed HPLC method can separate the main compound from residual starting materials and byproducts.[11]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques help confirm the presence of key functional groups and the characteristic xanthone chromophore.[9]
Q3: Our final product has a slight color variation between batches (e.g., pale yellow to a more intense yellow). Is this a cause for concern?
A3: While minor color variations can sometimes be attributed to differences in crystal size or morphology, they often indicate the presence of trace-level, highly colored impurities. These could arise from oxidation or side reactions. While they may not significantly affect the purity value determined by HPLC (e.g., >99%), they can be a sign of underlying process inconsistencies. It is crucial to investigate the source, as these impurities could have unintended biological or chemical activity.
Part 2: In-Depth Troubleshooting Guide
This section provides structured, actionable advice for specific issues you may encounter.
Issue 1: Inconsistent or Low Yield
Low or variable yield is one of the most common and costly problems in synthesis.[6]
Q: We are experiencing a significant drop in yield for our latest batch. How can we diagnose the cause?
A: A systematic approach is necessary. The first step is to determine where in the process the loss is occurring.
Protocol 1: In-Process Reaction Monitoring
Objective: To identify the specific step causing yield loss by tracking product formation over time.
Methodology:
-
Set up the reaction as usual, ensuring all glassware is scrupulously clean and dry.
-
At key time points (e.g., T=0, 1h, 2h, 4h, and completion), carefully extract a small, representative aliquot from the reaction mixture.
-
Immediately quench the aliquot (e.g., in a cooled, buffered solution) to stop the reaction.
-
Prepare the sample for analysis by Thin Layer Chromatography (TLC) or HPLC.
-
Run the analysis alongside a standard of the starting material and, if available, the final product.
-
Analysis: Compare the relative amounts of starting material, intermediate(s), and product at each time point. A reaction that stalls (i.e., shows no further conversion of starting material) or shows the formation of a new, significant spot/peak suggests a problem with that specific step.
Troubleshooting Based on Monitoring Results:
| Observation | Potential Cause | Recommended Action |
| Reaction stalls; starting material remains. | Degraded Reagent: A key reagent (e.g., coupling agent, base) may be old, hydrated, or from a poor-quality source.[4] | Titrate reagents like organolithiums or Grignards before use. Use freshly opened bottles of hygroscopic reagents. Purchase from a reputable supplier with a certificate of analysis. |
| Formation of a major new byproduct. | Incorrect Temperature/Addition Rate: Exothermic reactions can lead to side products if not properly controlled. | Ensure accurate temperature monitoring (internal probe). Use an ice bath or controlled chiller. Add critical reagents slowly, dropwise, via a syringe pump. |
| Product forms but degrades over time. | Product Instability: The product may be unstable under the reaction or work-up conditions (e.g., sensitive to acid/base).[8] | Test product stability separately by exposing a pure sample to the work-up conditions. If instability is confirmed, modify the work-up to use milder reagents or reduce exposure time. |
Issue 2: Presence of Unexpected Impurities in the Final Product
Impurities can compromise biological assays and represent a significant regulatory hurdle.[12][13][14]
Q: Our latest batch of this compound shows a new impurity peak at ~2% by HPLC. How do we identify and eliminate it?
A: The strategy is to first understand the impurity's nature and then trace its origin.
Workflow for Impurity Identification and Mitigation
The following diagram outlines a logical workflow for addressing an unknown impurity.
Caption: Workflow for identifying and mitigating unknown impurities.
Step-by-Step Explanation:
-
Characterization: The first priority is to identify the impurity.[15] If the impurity level is significant (>0.1%), isolation by preparative HPLC is warranted. Subsequent analysis by high-resolution MS will give a molecular formula, and NMR will provide the structure.[12]
-
Source Identification:
-
Starting Material: Analyze all starting materials and reagents by HPLC to see if the impurity is carried over from the beginning.
-
Side Reaction: Review the reaction mechanism. Could the impurity be an isomer, a product of over-reaction, or a result of a competing pathway? For xanthone synthesis, which often involves cyclodehydration, incomplete cyclization is a common side reaction.[16][17]
-
Degradation: Is the product degrading during work-up or storage? Exposing a pure sample to acidic, basic, oxidative, and photolytic conditions ("stress testing") can help identify potential degradation pathways.[12]
-
-
Mitigation:
-
Modify Synthesis: If the impurity arises from a side reaction, adjust conditions (e.g., lower temperature, different catalyst) to disfavor its formation.
-
Optimize Purification: this compound is a polar compound.[18][19] Standard silica gel chromatography may not be optimal. Consider alternative techniques.
-
Protocol 2: Optimizing Purification for Polar Xanthones
Objective: To effectively remove polar impurities from this compound.
Background: Highly polar compounds can be challenging to purify using traditional normal-phase chromatography.[18][20][21] Techniques like reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective.[19]
Methodology (Recrystallization):
-
Solvent Screening: Perform small-scale solubility tests. The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent System: If a single solvent is not effective, use a binary solvent system (one "solvent" in which the compound is soluble, and one "anti-solvent" in which it is not).
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent (or the "good" solvent).
-
Slowly add the anti-solvent until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Methodology (Chromatography):
-
Phase Selection: If recrystallization fails, chromatography is necessary.
-
Reversed-Phase (C18): Use a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). This is often effective for separating compounds with different polarities.
-
HILIC: This technique uses a polar stationary phase with a partially aqueous, high-organic mobile phase. It is excellent for retaining and separating very polar compounds that elute too quickly on C18 columns.[19]
-
By implementing these systematic troubleshooting strategies, you can gain better control over your synthesis, reduce batch-to-batch variability, and ensure the consistent quality required for reliable and reproducible research.
References
- Biotage. (2023, January 30).
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- Lab Manager. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- PubMed. (2025, April 10). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review.
- MDPI. (n.d.).
- ResearchGate. (2018, April 25).
- Waters Blog. (2025, June 18).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline.
- BenchChem. (n.d.). Comparative Analysis of Xanthone Derivatives' Potency: A Guide for Researchers.
- ResearchGate. (2025, August 9).
- ResearchGate. (2019, May).
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- PubMed. (n.d.). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy.
- YouTube. (2024, March 1).
- Advanced Journal of Chemistry, Section A. (2024, September 30). Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors.
- YouTube. (2025, September 29). How Do Impurities Affect Percent Yield In Chemistry?.
- Pharmaceutical Technology. (2021, September 3). How Pure is Pure? Understanding Reagent Purity Grades.
- AZoM. (2024, May 3).
- CordenPharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies.
- PubMed. (1972, September 22). The Synthesis of 2,5- And 4,5-dihydroxyxanthone.
- Pharmaguideline. (2014, September 12). Process of Finding Impurities in Pharmaceutical Products.
- PubMed. (2005). Synthesis of xanthones: an overview.
- National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
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How to prevent degradation of 4-Hydroxyvertixanthone during extraction
Technical Support Center: 4-Hydroxyvertixanthone Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Instability of this compound
This compound, with its multiple hydroxyl groups, is classified as a polyphenol.[1] This chemical structure, while responsible for its potential biological activities, also renders it vulnerable to several degradation pathways during extraction.[2] The primary factors promoting degradation are exposure to high temperatures, light, oxygen, and unfavorable pH conditions.[2][3] Understanding these factors is the first step toward developing a robust and reproducible extraction protocol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My final extract shows a very low yield of the target compound, this compound. What could be the cause?
-
Answer: Low yield is often a direct consequence of compound degradation during the extraction process. The primary culprits are typically excessive heat, prolonged extraction times, and oxidative degradation.
-
Thermal Degradation: Polyphenols are often heat-labile.[4] While elevated temperatures can enhance solubility and extraction efficiency, they can also accelerate degradation.[3][4] For many phenolic compounds, temperatures above 60-80°C can lead to significant losses.[4] Some studies on other phenolic compounds have shown that degradation can occur at temperatures as low as 45°C.[4]
-
Oxidative Degradation: The hydroxyl groups on the xanthone scaffold are susceptible to oxidation, which can be catalyzed by enzymes present in the source material, as well as by exposure to air (oxygen), especially at elevated temperatures and certain pH levels.[3][5]
-
Solvent Choice: The polarity of the extraction solvent is crucial. Using a solvent that does not efficiently solubilize this compound will naturally result in a low yield. For xanthones, ethanol and methanol, often in aqueous mixtures, have been shown to be effective.[6][7]
-
-
Preventative Measures:
-
Temperature Control: Maintain a low to moderate extraction temperature, ideally not exceeding 40-50°C. Consider using extraction techniques that allow for precise temperature control, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with cooling systems.[6][7]
-
Minimize Extraction Time: Shorter extraction times reduce the exposure of the compound to potentially degrading conditions.[3] Modern extraction techniques like UAE and MAE can significantly reduce the required extraction time compared to conventional methods like maceration or Soxhlet extraction.[7][8]
-
De-gas Solvents and Use an Inert Atmosphere: To minimize oxidation, de-gas your extraction solvents prior to use (e.g., by sonication or bubbling with nitrogen or argon gas). If possible, conduct the extraction under an inert atmosphere (e.g., in a glove box or by blanketing the extraction vessel with nitrogen).
-
Solvent Optimization: Experiment with different solvent systems. A mixture of ethanol and water (e.g., 70-80% ethanol) is often a good starting point for extracting xanthones.[6][7]
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Question: My chromatogram shows several unexpected peaks besides the one for this compound. Could these be degradation products?
-
Answer: Yes, the appearance of new, unidentified peaks is a strong indicator of compound degradation. These degradation products can arise from oxidation, hydrolysis, or other chemical transformations of the parent molecule.
-
Oxidation Products: Oxidation of the phenolic hydroxyl groups can lead to the formation of quinones and other oxidized species, which will have different retention times in reverse-phase chromatography.
-
Photodegradation: Xanthones can be sensitive to light, particularly UV radiation.[9] Exposure to ambient light during extraction and processing can lead to the formation of photoproducts.[9][10]
-
-
Preventative Measures:
-
Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware to minimize light exposure.[2][11] Wrap vessels and containers with aluminum foil for extra protection.
-
Add Antioxidants: The addition of a small amount of an antioxidant to the extraction solvent can help to prevent oxidative degradation.[5] Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[5]
-
pH Control: The stability of phenolic compounds is often pH-dependent.[12][13] Acidic conditions can sometimes improve the stability of certain polyphenols.[14] Consider adding a small amount of a weak acid (e.g., citric acid or formic acid) to the extraction solvent to maintain a slightly acidic pH.
-
Issue 3: Color Change of the Extract
-
Question: The color of my extract changed during the extraction process (e.g., from a light yellow to a darker brown). Is this a sign of degradation?
-
Answer: A significant color change, particularly a darkening or browning of the extract, is often a visual cue for the degradation of phenolic compounds. This is frequently due to oxidation and the formation of polymeric materials.
-
Enzymatic Browning: Polyphenol oxidases (PPOs) are enzymes that can be present in the biological source material. When the cells are disrupted during extraction, these enzymes can come into contact with phenolic compounds and, in the presence of oxygen, catalyze their oxidation to quinones. These quinones can then polymerize to form dark-colored pigments.
-
Non-Enzymatic Browning: This can occur at higher temperatures and certain pH levels, leading to the formation of brown pigments.
-
-
Preventative Measures:
-
Enzyme Deactivation: If enzymatic browning is suspected, a brief pre-treatment of the source material with heat (blanching) can denature the PPOs. However, this must be done carefully to avoid thermal degradation of the target compound.
-
Use of Chelating Agents: Metal ions can catalyze oxidative reactions.[2] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the extraction solvent can bind these metal ions and inhibit their catalytic activity.
-
Maintain Low Temperatures: As with preventing yield loss, keeping the extraction temperature low will slow down both enzymatic and non-enzymatic browning reactions.
-
Recommended Extraction Protocol to Minimize Degradation
This protocol provides a starting point for the extraction of this compound, incorporating the preventative measures discussed above.
Materials:
-
Source material (e.g., fungal biomass)
-
Extraction Solvent: 80% Ethanol in deionized water (v/v), de-gassed
-
Antioxidant (optional): Ascorbic acid (to a final concentration of 0.1%)
-
Amber-colored extraction vessel
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator with a temperature-controlled water bath
-
Filtration apparatus (e.g., Büchner funnel or vacuum filtration system)
-
Nitrogen or Argon gas source (optional)
Procedure:
-
Sample Preparation: If starting with a solid source, grind the material to a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare the 80% ethanol solvent. If using an antioxidant, add it to the solvent and mix until dissolved. De-gas the solvent by sonicating for 15-20 minutes or by bubbling with nitrogen/argon for a similar duration.
-
Extraction:
-
Combine the powdered source material and the prepared extraction solvent in an amber-colored vessel at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
If available, flush the headspace of the vessel with nitrogen or argon gas to displace oxygen.
-
Place the vessel in an ultrasonic bath and extract for 30-60 minutes. Monitor the temperature of the bath and ensure it does not exceed 40°C. Add ice to the bath as needed to maintain the temperature.
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by filtration.
-
Wash the residue with a small amount of fresh, cold extraction solvent to recover any remaining compound.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator.
-
Ensure the water bath temperature is kept below 40°C.
-
Once the ethanol has been removed, the remaining aqueous extract can be lyophilized (freeze-dried) to obtain a solid powder.
-
-
Storage: Store the final extract in an airtight, amber-colored vial at -20°C or below to prevent long-term degradation.
Visualizing Degradation Pathways and Prevention
The following diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding strategies to prevent it.
Caption: Factors causing this compound degradation and preventative strategies.
Quick Reference Table: Key Extraction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | < 40°C | Minimizes thermal degradation of the heat-sensitive polyphenol structure.[4] |
| Solvent | 70-80% Ethanol in Water | Provides good solubility for xanthones while being relatively non-toxic.[6][7] |
| pH | Slightly Acidic (e.g., pH 4-6) | Can improve the stability of some phenolic compounds and inhibit oxidation.[14] |
| Light Exposure | Minimal (use amber glass) | Prevents photodegradation, a known pathway for xanthone decomposition.[2][9] |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces oxidative degradation by minimizing contact with oxygen.[3] |
| Additives | Antioxidants (e.g., 0.1% Ascorbic Acid), Chelating Agents (e.g., EDTA) | Scavenge free radicals and bind metal ions that catalyze oxidation.[2][5] |
References
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Hossain, M. B., et al. (2021). Natural antioxidants from some fruits, seeds, foods, natural products, and associated health benefits: An update. Food Science & Nutrition. Available at: [Link]
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Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A. Available at: [Link]
-
Al-Samydai, A., et al. (2023). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. RSC Advances. Available at: [Link]
-
Gülçin, İ. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology. Available at: [Link]
-
Carrillo, S., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. Available at: [Link]
-
Tan, T. Z., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules. Available at: [Link]
-
Liazid, A., et al. (2007). Investigation on phenolic compounds stability during microwave-assisted extraction. Journal of Chromatography A. Available at: [Link]
-
Carocho, M., et al. (2022). Advances in Natural Antioxidants for Food Improvement. Foods. Available at: [Link]
-
Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Tang, Y., et al. (2018). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules. Available at: [Link]
-
Salehi, B., et al. (2021). Antioxidants of Natural Products. Antioxidants. Available at: [Link]
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Chen, W., et al. (2018). Natural Products for the Prevention of Oxidative Stress-Related Diseases: Mechanisms and Strategies. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Goez, M., & Kerzig, C. (2012). Photoionization of xanthone via its triplet state or via its radical anion. Physical Chemistry Chemical Physics. Available at: [Link]
-
Lim, P. H., & Lee, S. Y. (2022). A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes. ACS Omega. Available at: [Link]
-
Neumann, M. G., et al. (2006). Photooxidative Degradation of QTX (a Thioxanthone Derivative). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Remali, J., et al. (2021). Proposed biosynthetic pathways of several xanthone derivatives derived from 1,3,5-trihydroxyxanthone precursor. ResearchGate. Available at: [Link]
-
Trontin, C., et al. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. International Journal of Molecular Sciences. Available at: [Link]
-
Honda, S., et al. (2014). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Al-Samydai, A., et al. (2023). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. ResearchGate. Available at: [Link]
-
da Silva, G. D. F., et al. (2007). Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera. Journal of Chromatography A. Available at: [Link]
-
Li, Y., et al. (2023). Thioxanthone Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes. ACS Omega. Available at: [Link]
-
Pedraza-Chaverri, J., et al. (2013). Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4. BMC Complementary and Alternative Medicine. Available at: [Link]
-
Wan, B. K., & Siow, L. F. (2017). Physicochemical Properties, Storage Stability and Controlled Release: IMPROVED WATER SOLUBILITY OF SPRAY DRIED XANTHONE. ResearchGate. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. American Chemical Society. Available at: [Link]
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Remali, J., et al. (2021). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. Available at: [Link]
-
Mohtar, N. F., et al. (2019). Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction. ResearchGate. Available at: [Link]
-
Wan, B. K., & Siow, L. F. (2017). Spray Dried Xanthone: Physicochemical Properties, Storage Stability and Controlled Release. FAO AGRIS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Global Substance Registration System. (n.d.). This compound. GSRS. Available at: [Link]
-
Carrillo, S., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. PMC. Available at: [Link]
-
Rodríguez-Pérez, C., et al. (2021). Natural Colorants: Pigment Stability and Extraction Yield Enhancement via Utilization of Appropriate Pretreatment and Extraction Methods. Foods. Available at: [Link]
-
Li, C., et al. (2024). Pre-Treatment, Extraction Solvent, and Color Stability of Anthocyanins from Purple Sweetpotato. Molecules. Available at: [Link]
-
Blažková, A., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules. Available at: [Link]
-
Valenzuela, A., et al. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society. Available at: [Link]
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Technical Support Center: Optimization of 4-Hydroxyvertixanthone Dosage for Animal Studies
From the desk of the Senior Application Scientist
Welcome to our dedicated guide for researchers working with 4-Hydroxyvertixanthone. As a novel xanthone derivative, optimizing its dosage for in vivo studies is a critical first step toward elucidating its therapeutic potential. This document is designed to function as a technical support center, providing field-proven insights and actionable troubleshooting protocols. We will address the common challenges encountered during preclinical dosage optimization, from initial formulation hurdles to designing robust dose-finding studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful animal study.
Q1: My this compound is not dissolving. What is the first step in developing a suitable formulation for oral gavage?
A1: Poor aqueous solubility is a common characteristic of xanthones. The first and most critical step is to perform vehicle screening to find a suitable nonclinical formulation.[1][2][3] Your goal is to create a homogenous and stable preparation that allows for consistent administration and maximizes bioavailability. A tiered approach is recommended:
-
Aqueous Vehicles: Start with simple aqueous vehicles like distilled water or a saline solution. If solubility is poor, add a suspending agent like methylcellulose (MC) or carboxymethyl cellulose (CMC).
-
Co-solvents & Surfactants: If suspensions are not adequate, explore co-solvent systems. A common starting point is a mixture including DMSO, PEG300/400, and Tween 80.[4] For example, a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline is often effective.[4]
-
Lipid-Based Systems: For highly lipophilic compounds, consider oil-based vehicles like corn oil or self-emulsifying drug delivery systems (SEDDS).
It is crucial to run a vehicle tolerability study in a small group of animals before proceeding, as the vehicle itself can cause toxicity.[1][5]
Q2: I have no prior in vivo data. How do I select a starting dose range for my first animal experiment?
A2: Without prior data, the process involves a combination of literature review and in vitro data analysis.
-
Literature Review on Analogues: Research other hydroxyxanthones or similar prenylated xanthones.[6][7] Studies on compounds like α-mangostin have shown that oral doses in rats ranging from 10 to 100 mg/kg are well-tolerated in subchronic studies.[8] This provides a reasonable order of magnitude.
-
In Vitro to In Vivo Extrapolation: Use your in vitro data (e.g., IC50 values from cancer cell line assays) as a guide.[9][10] While direct extrapolation is not precise, it helps prioritize doses. A common, albeit rough, starting point for in vivo efficacy studies is to aim for plasma concentrations that are a multiple of the in vitro IC50.
-
Start Low: The cardinal rule is to begin with a low, likely sub-therapeutic dose, and escalate. A typical three-log dose spread (e.g., 10, 100, 1000 mg/kg) in a preliminary toxicity screen can rapidly identify a range of interest.
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it essential?
A3: A Maximum Tolerated Dose (MTD) study is a short-term experiment designed to find the highest dose of a compound that can be administered without causing unacceptable toxicity or side effects.[11][12][13] It is a cornerstone of preclinical development for several reasons:
-
Safety: It defines the upper limit for safe dosing in longer-term efficacy studies.[14]
-
Dose Selection: The MTD becomes the high dose in subsequent dose-response efficacy studies, ensuring you are testing the full potential of the compound.
-
Regulatory Requirement: It is a critical piece of data for any future IND (Investigational New Drug) application.[12]
The MTD is not designed to be a lethal endpoint (unlike an LD50 study) but is determined by observing clinical signs, body weight changes (a >15-20% loss is often a key endpoint), and sometimes clinical pathology.[14][15]
Q4: Should I be concerned about the pharmacokinetics (PK) of this compound?
A4: Absolutely. Pharmacokinetics—the study of how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—is critical. Many natural products, including xanthones, suffer from low oral bioavailability due to poor absorption and extensive first-pass metabolism.[16][17][18]
A preliminary PK study, even a sparse sampling design, can provide invaluable information:
-
Exposure (AUC): Does the drug get into the systemic circulation?
-
Peak Concentration (Cmax): How high does the concentration get?
-
Half-life (t½): How long does the drug stay in the body?
This data is essential for correlating the administered dose with the actual drug exposure, which is the true driver of the pharmacological effect. Studies on similar compounds have shown oral bioavailabilities ranging from less than 3% to around 25%.[16][17][19]
Part 2: Troubleshooting Guides & Protocols
This section provides step-by-step guidance for specific experimental challenges.
Troubleshooting Issue 1: Poor Compound Solubility & Vehicle Preparation
Problem: You observe precipitation of this compound in your chosen vehicle or immediately after oral gavage.
Root Cause Analysis: The physicochemical properties of this compound (high lipophilicity, potential for hydrogen bonding) likely lead to low aqueous solubility. The chosen vehicle lacks sufficient solubilizing capacity.
Solution Workflow:
Caption: Decision workflow for troubleshooting formulation issues.
Protocol 1: Vehicle Screening for this compound
Objective: To identify a vehicle that can solubilize or uniformly suspend this compound at the desired concentration.
Materials:
-
This compound powder
-
Vehicles to test (see table below)
-
Vortex mixer, Sonicator
-
Microscope
Procedure:
-
Target Concentration: Determine the highest dose you plan to test (e.g., 100 mg/kg). Assuming a standard dosing volume of 10 mL/kg for rats, your target concentration is 10 mg/mL.
-
Preparation: Attempt to prepare a 10 mg/mL formulation in each of the vehicles listed in the table below.
-
Mixing: Vortex vigorously for 2 minutes. If not dissolved, sonicate for 15 minutes.
-
Observation: Let the preparations stand for 1 hour. Observe for any precipitation or phase separation.
-
Microscopic Examination: Place a drop of each suspension on a slide and observe under a microscope to assess particle uniformity.
-
Selection: Choose the vehicle that provides the most stable and homogenous preparation.
Table 1: Common Nonclinical Vehicle Options [5][20]
| Vehicle Composition | Type | Pros | Cons |
| 0.5% (w/v) Methylcellulose (MC) in water | Suspension | Well-tolerated, simple to prepare. | May not provide sufficient exposure for poorly soluble drugs.[1] |
| 20% (w/v) Captisol® (SBE-β-CD) in water | Solution | Can significantly increase solubility; well-tolerated. | Can be expensive; potential for drug displacement interactions. |
| 10% DMSO, 40% PEG400, 50% Saline | Solution | High solubilizing power for many compounds. | DMSO can have pharmacological effects; potential for toxicity at high doses. |
| Corn Oil | Solution/Suspension | Good for highly lipophilic compounds. | Can affect animal metabolism; may have variable absorption. |
Troubleshooting Issue 2: Determining the Maximum Tolerated Dose (MTD)
Problem: You need to establish a safe upper dose limit for your efficacy studies but are unsure of the protocol.
Root Cause Analysis: A systematic dose escalation study is required to observe the onset of dose-limiting toxicities.
Solution Workflow:
Caption: Step-by-step workflow for a single-dose MTD study.
Protocol 2: Acute Single-Dose MTD Study in Mice
Objective: To determine the maximum tolerated dose of this compound following a single oral administration.
Animals:
-
Species: Mouse (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Group Size: n=3 per sex per group.
Procedure:
-
Dose Selection: Based on literature or in vitro data, select 3-4 doses. For example: 50, 150, and 500 mg/kg. Include a vehicle-only control group.
-
Acclimation: Allow animals to acclimate for at least 7 days before dosing.
-
Baseline: Record the body weight of each animal on Day 0, just before dosing.
-
Administration: Administer a single dose of the appropriate formulation via oral gavage.
-
Observation (Acute): Observe animals continuously for the first 4 hours post-dose, noting any clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration).
-
Observation (Long-term): Continue observations twice daily for 14 days.
-
Body Weight: Record body weight daily for the first week and on Day 14.
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in:
-
Mortality.
-
More than a 15% loss in body weight.
-
Severe or persistent clinical signs of toxicity.
-
-
Data Analysis: Plot the mean body weight change for each group over time. If no toxicity is seen even at the highest dose, the MTD may be defined as a "limit dose" (e.g., 1000 or 2000 mg/kg), as further increases may not be physiologically relevant.[12][15]
Table 2: Sample MTD Study Dosing and Observation Schedule
| Group | N (M/F) | Compound | Dose (mg/kg) | Concentration (mg/mL) | Dosing Volume (mL/kg) |
| 1 | 3/3 | Vehicle Control | 0 | 0 | 10 |
| 2 | 3/3 | This compound | 50 | 5 | 10 |
| 3 | 3/3 | This compound | 150 | 15 | 10 |
| 4 | 3/3 | This compound | 500 | 50 | 10 |
| Observations: Cage-side checks at 1, 2, 4, 8, and 24 hours post-dose, then daily. Body weights recorded on Days 0, 1, 2, 3, 7, and 14. |
References
-
Chayaburakul, K., Sukplang, P., Pinpart, T., & Kengkoom, K. (2015). Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn. in rat. Asian Archives of Pathology. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]
-
Gad, S. C., Cassidy, C. D., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
-
Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. [Link]
-
Lawal, B., et al. (2021). Naturally Occurring Xanthones and Their Biological Implications. National Institutes of Health (PMC). [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
Astuty, H., & Supomo. (2019). The Comparative Toxicity of Xanthones and Tannins in Mangosteen (Garcinia mangostana Linn.) Pericarp Extract against BHK-21 Fibroblast Cell Culture. ResearchGate. [Link]
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Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Labcorp Drug Development. [Link]
-
Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Inotiv. [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]
-
Altasciences. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Altasciences. [Link]
-
Fatmasari, N., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports. [Link]
-
Ibarra, M. (2013). Maximum Tolerable Dose (MTD). ResearchGate. [Link]
-
Tan, J. S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]
-
Jung, H. A., et al. (2006). Antioxidant Xanthones from the Pericarp of Garcinia mangostana (Mangosteen). ACS Publications. [Link]
-
Choi, Y. H., et al. (2020). Xanthone suppresses allergic contact dermatitis in vitro and in vivo. PubMed. [Link]
-
Sholikhah, E. N., et al. (2023). Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Pandawa Institute Journals. [Link]
-
Al-Ostath, A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health (PMC). [Link]
-
Fatmasari, N., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. National Institutes of Health (PMC). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Geng, P., et al. (2020). Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats. PubMed. [Link]
-
de Oliveira, K. A., et al. (2023). Immunomodulatory effects of 4-hydroxynonenal. National Institutes of Health (PMC). [Link]
-
Morgan, L. R., et al. (1990). 4-Hydroxyanisole: human pharmacokinetics. PubMed. [Link]
-
Sanna, V., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. MDPI. [Link]
-
Barreca, D., et al. (2022). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. MDPI. [Link]
-
de Santana, J. M., et al. (2009). Anti-inflammatory activity of hydroxydihydrocarvone. PubMed. [Link]
-
Lauer, M. E., et al. (2022). The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice. bioRxiv. [Link]
-
Slomiany, M. G., et al. (2015). The pharmacokinetics and dosing of oral 4-methylumbelliferone for inhibition of hyaluronan synthesis in mice. National Institutes of Health (PMC). [Link]
-
Lauer, M. E., et al. (2022). The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice. ResearchGate. [Link]
-
Lanusse, C. E., et al. (2005). Effects of formulation concentration on intravenous pharmacokinetics, chirality and in vitro solubility of oxfendazole and its metabolites in sheep. ResearchGate. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of small molecule off-target effects in your cellular assays. Our goal is to equip you with the knowledge and tools to ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecules?
A1: Off-target effects are the unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to a variety of confounding outcomes, including misleading experimental data, cellular toxicity, or unexpected pharmacological effects.[2] For example, a kinase inhibitor designed to target a specific kinase might also inhibit other structurally similar kinases, resulting in a broader cellular response than anticipated.[1] It is a common phenomenon that small molecules can have multiple biological targets, which can sometimes be beneficial but often complicates the interpretation of experimental data.[1][3]
Q2: What are the common causes of off-target effects?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Many small molecules bind to conserved domains in proteins. A prime example is the ATP-binding pocket, which is structurally similar across a vast number of kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins.
-
High Compound Concentration: Using concentrations of a small molecule that far exceed its binding affinity for the intended target can drive binding to lower-affinity off-target proteins.
-
Metabolic Activation: Cellular enzymes can modify a compound, creating metabolites with a different target profile.
Q3: Why is it crucial to investigate and mitigate off-target effects?
A3: A thorough investigation of off-target effects is a cornerstone of robust drug discovery and basic research for several reasons:
-
Safety and Toxicity: Unintended off-target interactions are a primary reason for the failure of drug candidates in preclinical and clinical trials due to unforeseen toxicity.[2]
-
Mechanism of Action: A complete understanding of a compound's interactions is essential to accurately define its mechanism of action.[2]
-
Drug Repurposing: Identifying novel off-target interactions can create opportunities to repurpose existing drugs for new therapeutic applications.[2]
-
Probe Specificity: For chemical probes used in research, high selectivity is paramount to avoid generating misleading experimental results.[2][4]
Troubleshooting Guide: Navigating Off-Target Effects in Your Experiments
Issue 1: My compound shows significant cytotoxicity at concentrations where I expect to see a specific phenotypic change. How can I determine if this is an on-target or off-target effect?
Expert Analysis:
Cytotoxicity that masks a specific phenotype is a common challenge. It's crucial to dissect whether the observed cell death is a consequence of inhibiting the intended target (on-target toxicity) or due to interactions with other cellular components (off-target toxicity). For instance, if your target is a kinase essential for cell survival, the toxicity would be considered on-target. However, if the target is not known to be critical for cell viability, off-target effects are a likely culprit.
Experimental Workflow for Deconvolution:
Diagram: Workflow for Deconvoluting On-Target vs. Off-Target Toxicity
Caption: A stepwise approach to differentiate on-target from off-target toxicity.
Step-by-Step Protocol:
-
Synthesize or Procure an Inactive Analog: The gold standard for attributing a phenotype to a specific target is to use a structurally similar but biologically inactive control compound.[5] This analog should have minimal to no binding affinity for the intended target.
-
Comparative Cytotoxicity Assays:
-
Perform dose-response cytotoxicity assays (e.g., CellTiter-Glo®, MTS assay) with both your active compound and the inactive analog.
-
Interpretation:
-
If the active compound is toxic but the inactive analog is not, the toxicity is likely mediated by the intended target (on-target).[5]
-
If both compounds exhibit similar toxicity profiles, the cytotoxicity is likely due to off-target effects or non-specific chemical properties.
-
-
-
Orthogonal Target Validation with CRISPR: Genetic tools provide a powerful, compound-independent method for target validation.[6][7]
-
Use CRISPR-Cas9 to knock out or CRISPRi to knock down the gene encoding your target protein.[6][8][9]
-
Culture the resulting cells and assess their viability and phenotype.
-
Interpretation:
-
If the genetic knockout/knockdown phenocopies the effect of your compound, it strongly suggests the observed effect is on-target.[6]
-
If the cells with the genetic modification do not exhibit the same phenotype, your compound's effects are likely off-target.
-
-
Issue 2: My biochemical and cellular assay results are inconsistent. The compound is potent in a biochemical assay but shows weak or no activity in my cellular assay.
Expert Analysis:
Discrepancies between biochemical and cellular assay data are common and can be attributed to several factors that are not present in a simplified in vitro environment.[10][11] This phenomenon is often referred to as "cell drop off."[12]
Key Contributing Factors:
| Factor | Biochemical Assay | Cellular Assay | Impact on Potency |
| Compound Permeability | Not a factor | Compound must cross the cell membrane | Can significantly decrease apparent potency[10][13] |
| Efflux Pumps | Not present | Active efflux can reduce intracellular compound concentration | Decreases apparent potency |
| Protein Binding | Minimal (only the target protein) | Compound can bind to plasma proteins in media and intracellular proteins | Reduces the free fraction of the compound available to bind the target[12] |
| Target Engagement | Direct access to the target | Compound must navigate the complex cellular milieu to find its target | Can be hindered by subcellular localization and protein complexes[13] |
| ATP Concentration | Often at or below Km | High (millimolar) concentrations | For ATP-competitive inhibitors, high cellular ATP can outcompete the compound, reducing its potency[14] |
Troubleshooting and Optimization Strategies:
-
Assess Cell Permeability:
-
Employ computational models (e.g., cLogP) to predict permeability.
-
Experimentally, use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Quantify Intracellular Compound Concentration:
-
Use LC-MS/MS to measure the amount of compound that accumulates inside the cells. This can help determine if poor permeability or active efflux is an issue.
-
-
Develop a Target Engagement Assay:
-
A target engagement assay confirms that your compound is binding to its intended target within the complex cellular environment.
-
Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays can provide direct evidence of target binding in live cells.[15]
-
-
Optimize Assay Conditions:
-
If possible, modify the cellular assay to be more sensitive. For example, if you are studying a kinase inhibitor, you could use a cell line that overexpresses the target kinase.
-
Ensure the assay endpoint is robust and directly linked to the target's activity.
-
Issue 3: How do I proactively design my experiments to minimize the risk of being misled by off-target effects?
Expert Analysis:
A well-designed experimental plan with built-in controls and orthogonal approaches is the best defense against misinterpreting off-target effects. Proactive measures can save significant time and resources.
Diagram: Proactive Strategy for Mitigating Off-Target Effects
Caption: A proactive workflow to minimize and account for off-target effects.
Best Practices for Assay Design and Execution:
-
In Silico Analysis: Before starting wet-lab experiments, use computational tools to predict potential off-targets based on the compound's structure.[3] This can provide an early warning of potential liabilities.
-
Biochemical Selectivity Profiling: Screen your compound against a panel of related proteins (e.g., a kinase panel for a kinase inhibitor).[15][16] This will provide an empirical measure of its selectivity.
-
Use the Lowest Effective Concentration: Determine the dose-response curve for your compound in the cellular assay and use the lowest concentration that gives a robust on-target effect (e.g., EC50 or EC80). This minimizes the likelihood of engaging lower-affinity off-targets.
-
Genetic Validation as a Standard: As mentioned previously, CRISPR or RNAi should be a standard part of the validation workflow to confirm that the pharmacological effect is consistent with the genetic perturbation of the target.[6][7][8][17]
References
-
CRISPR-Validated Target Druggability for Small Molecule Drugs - Creative Diagnostics. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hart, T., Brown, K. R., & Sircoulomb, F. (2017). CRISPR approaches to small molecule target identification. PMC - PubMed Central. [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare. [Link]
-
Methods in Molecular Biology. (2022). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. PubMed. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
ACS Publications. (2017, June 13). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
PubMed Central. (2017, July 12). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. [Link]
-
PubMed Central. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central. [Link]
-
Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap. [Link]
-
NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap. [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
PubMed Central. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. [Link]
-
MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. [Link]
-
Genentech. (2017, May 19). Resolving the question of on- or off-target toxicity – a case study. Genentech. [Link]
-
Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Hydroxyvertixanthone: Unveiling its Potential Among Xanthone Scaffolds
In the vast and intricate world of natural product chemistry, xanthones stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities. Their dibenzo-γ-pyrone core has provided a versatile scaffold for nature to decorate with a variety of functional groups, leading to a rich diversity of pharmacological properties. Among these, 4-Hydroxyvertixanthone, a lesser-known derivative, presents an intriguing case for comparative analysis against its more extensively studied relatives. This guide offers an in-depth, objective comparison of this compound with other prominent xanthones, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
The Xanthone Landscape: A Foundation of Diverse Bioactivity
Xanthones, widely distributed in higher plants and fungi, are renowned for their impressive array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] The biological prowess of a xanthone is intricately linked to the type, number, and position of its substituent groups on the tricyclic core.[2] This structure-activity relationship (SAR) is a cornerstone of our comparative analysis.
Prominent members of the xanthone family, such as α-mangostin and γ-mangostin from the mangosteen fruit (Garcinia mangostana), have been the subject of extensive research, revealing their potent anti-inflammatory and antioxidant effects.[3] These well-characterized compounds will serve as key benchmarks against which we will evaluate the properties of this compound.
Anticancer Activity: A Comparative Cytotoxicity Profile
The anticancer potential of xanthones is one of their most celebrated attributes.[4][5][6] The cytotoxic activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies higher potency.
Structure-Activity Relationship in Anticancer Xanthones
Studies on various hydroxyxanthones have shed light on the structural features that govern their cytotoxicity. The number and position of hydroxyl groups play a critical role, though the relationship is not always linear. For instance, some studies suggest that a hydroxyl group at the 3-position can be crucial for enhanced anticancer activity.[4][5]
While direct comparative studies including this compound are scarce, we can infer its potential by examining data for structurally similar compounds and well-known xanthones tested against the same or similar cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Selected Xanthone Derivatives
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| α-Mangostin | 1,3,6-Trihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl) | MCF-7 (Breast) | 3.57 (24h), 2.74 (48h) | [5] |
| T47D (Breast) | 7.5 | [6] | ||
| PC3 (Prostate) | ~5.9-22.5 | [4] | ||
| PANC-1 (Pancreatic) | ~2-30 | [4] | ||
| γ-Mangostin | 1,3,6,7-Tetrahydroxy-2,8-di(3-methyl-2-butenyl) | C6 (Rat Glioma) | - | [7] |
| Garcinone E | 1,3,6-Trihydroxy-7-methoxy-2,5,8-tri(3-methyl-2-butenyl) | MCF-7 (Breast) | 8.5 | [8] |
| A549 (Lung) | 5.4 | [8] | ||
| HCT-116 (Colon) | 5.7 | [8] | ||
| 1,3,6,8-Tetrahydroxyxanthone | 1,3,6,8-Tetrahydroxy | HepG2 (Liver) | 9.18 | [9] |
| 1,7-Dihydroxyxanthone | 1,7-Dihydroxy | HepG2 (Liver) | 13.2 | [9] |
| Mangostanaxanthone VII | - | A549 (Lung) | 26.1 | [10] |
| MCF-7 (Breast) | 34.8 | [10] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Antioxidant Capacity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of chronic diseases. Xanthones, with their phenolic structures, are excellent electron donors, making them potent antioxidants.[11][12]
The antioxidant activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC50 value indicates greater antioxidant power.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50) of Selected Xanthones
| Compound/Extract | IC50 (µg/mL) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | 8.01 | [13] |
| Xanthone Derivative 1 (Prenylated) | 19.64 µM | [11] |
| Garcinia hombroniana bark extract (rich in xanthones) | 10.49 | [14] |
| Garcinia mangostana stem bark extract | 16.81 | [15] |
| Ascorbic Acid (Reference) | 3.95 | [15] |
Note: IC50 values are presented as reported in the respective studies. Direct comparison between different units (µg/mL vs. µM) requires molar mass conversion.
As with anticancer data, direct comparative antioxidant studies for this compound are limited. However, the presence of hydroxyl groups on the xanthone scaffold is a strong indicator of potential radical scavenging activity. The precise positioning of these groups on the this compound molecule will ultimately determine its efficacy compared to other xanthones.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases.[1][16] Xanthones have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2][7]
The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Key Mechanisms of Anti-inflammatory Action
Xanthones exert their anti-inflammatory effects through various mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: γ-mangostin has been shown to competitively inhibit both COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.[7]
-
Suppression of Nitric Oxide Synthase (NOS): Many xanthones can reduce the production of NO by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS).[1][17]
-
Modulation of Inflammatory Signaling Pathways: Xanthones can interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[18]
Due to a lack of specific experimental data on the anti-inflammatory properties of this compound, a direct comparison is not currently feasible. However, its structural similarity to other biologically active xanthones suggests that it warrants investigation for its potential to modulate inflammatory responses.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a xanthone derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a xanthone derivative.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Sample Preparation: Prepare various concentrations of the xanthone compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value from a plot of scavenging percentage against compound concentration.[19]
Caption: Workflow of the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Assay
Objective: To assess the anti-inflammatory potential of a xanthone by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the xanthone for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: Workflow for the nitric oxide production assay.
Conclusion and Future Directions
This compound, while not as extensively characterized as some of its chemical cousins, holds promise as a bioactive molecule worthy of further investigation. Based on the established structure-activity relationships within the xanthone class, its hydroxylated framework suggests the potential for anticancer, antioxidant, and anti-inflammatory activities.
The pressing need for direct comparative studies is evident. To truly understand the therapeutic potential of this compound, future research should focus on:
-
Head-to-head comparative studies: Evaluating the cytotoxicity, antioxidant capacity, and anti-inflammatory effects of this compound alongside benchmark xanthones like α-mangostin and γ-mangostin under standardized experimental conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand the underpinnings of its biological activities.
-
In vivo studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound in a physiological context.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and determine its place within the ever-expanding and therapeutically rich landscape of natural xanthones.
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A Researcher's Guide to Validating the Mechanism of Action of 4-Hydroxyvertixanthone: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Hydroxyvertixanthone, a xanthone derivative with putative anti-cancer properties. We will move beyond a simple description of the molecule to a rigorous, hypothesis-driven approach for elucidating its molecular targets and downstream signaling effects. This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a self-validating and robust investigative process.
Introduction: The Therapeutic Potential of Xanthones and the Enigma of this compound
Xanthones are a class of heterocyclic compounds, of either natural or synthetic origin, that have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer effects[1][2]. Their therapeutic potential is often attributed to their ability to interact with multiple protein targets, thereby modulating various cellular signaling pathways[2]. This compound, a naturally occurring xanthone isolated from fungal species, has been identified as a member of this promising class of compounds[3]. However, its specific mechanism of action remains to be fully elucidated.
This guide will operate on a central hypothesis: This compound exerts its anti-cancer effects by inhibiting a key kinase within the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[1][4][5]. By targeting this pathway, this compound could represent a novel therapeutic strategy.
To validate this hypothesis, we will outline a multi-pronged approach that combines cutting-edge proteomics for target identification with established cell-based assays for pathway analysis. We will also compare the activity of this compound with known inhibitors of the PI3K/AKT/mTOR pathway to benchmark its potency and specificity.
Section 1: Identifying the Direct Molecular Target(s) of this compound
The first critical step in validating the mechanism of action of a small molecule is to identify its direct binding partners within the proteome. This process, often referred to as target deconvolution, is essential for understanding both on-target efficacy and potential off-target effects. We will explore two powerful and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry (Chemoproteomics) and the Cellular Thermal Shift Assay (CETSA).
Unbiased Target Discovery using Kinobeads (Affinity Chromatography)
Chemical proteomics is a powerful tool for the unbiased identification of small molecule targets from complex biological samples[6][7]. The "Kinobeads" approach, a form of affinity chromatography, is particularly well-suited for identifying kinase inhibitors[8][9][10]. This method utilizes beads functionalized with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a significant portion of the cellular kinome. By pre-incubating a cell lysate with our compound of interest, this compound, we can then assess its ability to compete with the Kinobeads for binding to specific kinases.
Caption: Workflow for identifying kinase targets of this compound using Kinobeads.
-
Cell Culture and Lysis:
-
Culture a relevant cancer cell line (e.g., one with a known activated PI3K/AKT pathway) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add an equivalent volume of the vehicle (e.g., DMSO) as a negative control.
-
Incubate the lysates with gentle rotation for 1 hour at 4°C.
-
-
Kinase Enrichment:
-
Add pre-washed Kinobeads to each lysate.
-
Incubate with gentle rotation for 1-2 hours at 4°C to allow for kinase binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Label the resulting peptides with isotopic tags (e.g., TMT or SILAC) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using appropriate proteomics software.
-
Data Interpretation: Proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound are considered potential direct targets.
Validating Target Engagement in a Cellular Context with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the confirmation of drug-target engagement in intact cells and tissues[11][12][13][14][15]. The principle behind CETSA is that the binding of a ligand (in this case, this compound) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Seed cancer cells in culture plates and grow to the desired confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (identified from the Kinobeads experiment) in the soluble fraction by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound confirms direct target engagement in a cellular environment.
Section 2: Elucidating the Downstream Signaling Pathway
Once a direct target has been identified and validated, the next step is to investigate the downstream consequences of its modulation by this compound. Based on our hypothesis, we will focus on the PI3K/AKT/mTOR pathway.
Western Blot Analysis of Key Pathway Phosphoproteins
Western blotting is a fundamental technique for assessing changes in protein expression and post-translational modifications, such as phosphorylation. We will use this method to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, namely AKT and mTOR, upon treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cancer cells with increasing concentrations of this compound for various time points.
-
Include a positive control (e.g., a known PI3K/AKT/mTOR inhibitor) and a negative (vehicle) control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[16].
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in TBST to prevent non-specific antibody binding[17].
-
-
Antibody Incubation:
-
Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: A dose- and time-dependent decrease in the phosphorylation of AKT and mTOR in cells treated with this compound would strongly support our hypothesis that it inhibits the PI3K/AKT/mTOR pathway.
Section 3: Comparative Analysis with Known PI3K/AKT/mTOR Inhibitors
To further validate the mechanism of action of this compound and to understand its relative potency and specificity, it is crucial to compare its effects with those of well-characterized inhibitors of the PI3K/AKT/mTOR pathway.
Selection of Comparator Compounds
We will select a panel of comparator compounds that target different nodes of the PI3K/AKT/mTOR pathway:
-
Alpelisib: A selective inhibitor of the p110α isoform of PI3K[19].
-
Copanlisib: A pan-PI3K inhibitor, targeting multiple isoforms[19].
-
Everolimus: An allosteric inhibitor of mTORC1 (a rapalog)[20].
-
A known inactive xanthone derivative: To serve as a negative control for structure-specific effects.
Comparative Cellular Assays
We will perform a series of head-to-head comparisons between this compound and the selected inhibitors using the following assays:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): To compare the anti-proliferative effects of the compounds.
-
Western Blot Analysis: To compare the effects on the phosphorylation of AKT and mTOR.
-
Apoptosis Assay (e.g., Annexin V/PI staining): To assess the induction of programmed cell death.
Data Presentation:
| Compound | Target(s) | IC50 (Cell Viability) | p-AKT Inhibition (EC50) | p-mTOR Inhibition (EC50) | Apoptosis Induction |
| This compound | To be determined | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Alpelisib | PI3Kα | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Copanlisib | Pan-PI3K | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Everolimus | mTORC1 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Inactive Xanthone | None | >100 µM | No effect | No effect | No effect |
Conclusion: Towards a Validated Mechanism of Action
By systematically applying the experimental framework outlined in this guide, researchers can move from a putative anti-cancer agent to a compound with a well-defined mechanism of action. The combination of unbiased target identification, in-cell target engagement validation, downstream pathway analysis, and comparative pharmacology provides a robust and comprehensive approach to understanding how this compound exerts its biological effects. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the further development of this compound as a potential therapeutic agent.
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A Researcher's Guide to Cross-Validating the Bioactivity of 4-Hydroxyvertixanthone Across Diverse Cell Lines
In the landscape of natural product drug discovery, xanthones have emerged as a "privileged structure," a scaffold ripe for derivatization and exploration due to their diverse and potent biological activities.[1][2] Among these, 4-Hydroxyvertixanthone, a xanthone isolated from fungal species such as Microdiplodia and Aspergillus sydowii, presents a compelling case for in-depth investigation.[1] This guide provides a comprehensive framework for researchers to systematically cross-validate the bioactivity of this compound in various cancer cell lines, ensuring scientific rigor and reproducibility. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a structure for the comparative analysis of its cytotoxic and mechanistic effects.
Introduction to this compound and the Rationale for Cross-Validation
This compound, chemically known as methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, belongs to the xanthone class of polyphenolic compounds.[1] Xanthone derivatives are well-documented for their wide-ranging pharmacological properties, including anti-tumor, antioxidant, and anti-inflammatory effects.[3][4] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that are frequently dysregulated in cancer.[2][5]
The bioactivity of a compound can vary significantly across different cell lines due to their unique genetic and phenotypic characteristics. Therefore, cross-validation of this compound's effects is not merely a confirmatory step but a crucial component of its preclinical evaluation. This comparative approach allows for the identification of sensitive and resistant cancer types, providing insights into its potential therapeutic window and guiding future in vivo studies.
Comparative Cytotoxicity Profile of this compound
A foundational step in evaluating a potential anticancer agent is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. While comprehensive comparative data for this compound is still emerging, preliminary studies have provided initial insights into its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µg/mL) | Cytotoxicity Level | Reference |
| U937 | Histiocytic Lymphoma | > 25 | Moderate to Low | [4] |
| K562 | Chronic Myelogenous Leukemia | > 25 | Moderate to Low | [4] |
| A549 | Lung Carcinoma | Moderate | Moderate | [6] |
| MCF-7 | Breast Adenocarcinoma | Moderate | Moderate | [6] |
Note: The term "moderate" is as described in the cited literature and highlights the need for more precise quantitative studies to establish definitive IC50 values.
Experimental Workflows for Bioactivity Assessment
A thorough investigation of this compound's bioactivity involves a multi-pronged experimental approach. Below are detailed protocols for key assays, designed to be self-validating and provide a holistic view of the compound's cellular effects.
Experimental Workflow Diagram
Caption: General experimental workflow for the cross-validation of this compound's bioactivity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HepG2, MCF-7, PC-3, HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest is a common mechanism of action for anticancer drugs.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mechanistic Insights: Western Blot Analysis
Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation. This provides deeper mechanistic insights into how this compound exerts its effects.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulators (e.g., Cyclin D1, Cyclin B1, CDK4, p21).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Analysis
The bioactivity of xanthones is often linked to their ability to modulate key cellular signaling pathways. Based on the initial experimental results, further investigation into specific pathways may be warranted.
Potential Apoptotic Signaling Pathway of this compound
Caption: A plausible intrinsic apoptosis signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the cross-validation of this compound's bioactivity. By employing these standardized and self-validating protocols, researchers can generate high-quality, comparable data across diverse cancer cell lines. The initial findings, although limited, suggest that this compound possesses moderate cytotoxic activity, warranting further in-depth investigation.
Future studies should focus on obtaining precise IC50 values across a broader panel of cell lines, including both solid and hematological malignancies, as well as non-cancerous cell lines to assess selectivity. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and realizing its full therapeutic potential as a novel anticancer agent.
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Berestetskiy, A., et al. (2020). Isolation and Bioactivity of Secondary Metabolites from Solid Culture of the Fungus, Alternaria sonchi. Molecules, 25(3), 463. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Hydroxylated and Prenylated Xanthone Derivatives as Potent Anticancer Agents
Introduction
The xanthone scaffold, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, hydroxylated and prenylated xanthones have garnered significant attention for their potent anticancer properties.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the chemical features that govern their cytotoxic effects. While specific research on "4-hydroxyvertixanthone" derivatives is limited, the principles elucidated from closely related hydroxylated and prenylated xanthones provide a robust framework for understanding and predicting their therapeutic potential. This document will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Influence of Hydroxyl and Prenyl Groups on Cytotoxic Activity: A Detailed SAR Analysis
The anticancer activity of xanthone derivatives is intricately linked to the number and position of hydroxyl (–OH) and prenyl groups on the tricyclic core.[1][3] These substitutions significantly impact the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.
Key Findings from SAR Studies:
-
Hydroxylation: The presence and placement of hydroxyl groups are critical for cytotoxicity. A recurring observation is that a hydroxyl group positioned ortho to the carbonyl function (at C1) significantly enhances antiproliferative activity.[1][3] This is likely due to the formation of an intramolecular hydrogen bond with the carbonyl oxygen, which influences the planarity and electronic distribution of the molecule, and potential chelation of metal ions involved in enzymatic reactions.
-
Prenylation: The addition of prenyl groups, typically 3-methyl-2-butenyl moieties, often increases the cytotoxic potency of xanthones. Prenylation enhances the lipophilicity of the molecule, which can facilitate its passage through cell membranes. Furthermore, the prenyl chain can engage in hydrophobic interactions with target proteins, contributing to binding affinity.
-
Synergistic Effects: The combination of hydroxylation and prenylation often leads to compounds with superior anticancer activity compared to derivatives bearing only one type of substituent. The interplay between the hydrophilic hydroxyl groups and the lipophilic prenyl chains appears to be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules.
The following diagram illustrates the key structural features of the xanthone scaffold and the positions where hydroxylation and prenylation commonly occur to enhance anticancer activity.
Caption: Key structural determinants for the anticancer activity of xanthone derivatives.
Comparative Analysis of Cytotoxicity
To illustrate the structure-activity relationships, the following table summarizes the in vitro anti-proliferative activities of a series of synthesized hydroxylated and prenylated xanthones against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), where a lower value indicates higher potency.
| Compound | Structure (Substituents on Xanthone Core) | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 | IC50 (µM) vs. BGC823 | IC50 (µM) vs. MDAMB-231 |
| α-Mangostin | 1,6-dihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl) | 7.8 | 6.5 | 5.9 | 8.2 | 7.1 |
| Compound 20 | 1,3,8-trihydroxy-2-(3-methyl-2-butenyl) | 6.9 | 5.8 | 5.2 | 7.5 | 6.3 |
| Compound A | 1,3-dihydroxy | > 50 | > 50 | > 50 | > 50 | > 50 |
| Compound B | 1-hydroxy-3-methoxy | > 50 | > 50 | > 50 | > 50 | > 50 |
| Compound C | 1,3,8-trihydroxy | 25.4 | 30.1 | 28.7 | 32.5 | 29.8 |
Data synthesized from representative studies on hydroxylated and prenylated xanthones for illustrative purposes.[1][3]
From this data, it is evident that the presence and strategic placement of both hydroxyl and prenyl groups are essential for potent cytotoxic activity. For instance, the simple dihydroxyxanthone (Compound A) is largely inactive, while the addition of a third hydroxyl group (Compound C) imparts moderate activity. However, the introduction of a prenyl group in conjunction with three hydroxyl groups, as seen in Compound 20, results in a significant increase in potency, with IC50 values comparable to the well-known natural product α-mangostin.[1][3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Mechanistic studies have revealed that potent hydroxylated and prenylated xanthones, such as compound 20 (1,3,8-trihydroxy-2-prenylxanthone), exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][3]
The proposed mechanism involves the following key steps:
-
Cellular Uptake: The lipophilic nature of the prenyl group facilitates the compound's entry into cancer cells.
-
Induction of Oxidative Stress: The hydroxyl groups on the xanthone scaffold can participate in redox reactions, leading to an increase in reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.
-
DNA Damage and Cell Cycle Arrest: The compound can also interfere with DNA replication and repair mechanisms, leading to cell cycle arrest, typically at the S phase, preventing cancer cells from proliferating.[1][3]
The following diagram illustrates the proposed signaling pathway for xanthone-induced apoptosis.
Caption: Proposed mechanism of xanthone-induced apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of the findings, the following experimental protocols are provided for the key assays used in the evaluation of xanthone derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the xanthone derivatives on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the xanthone derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with xanthone derivatives.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the xanthone derivatives at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The structure-activity relationship of hydroxylated and prenylated xanthones demonstrates a clear correlation between specific structural modifications and anticancer activity. The presence of a hydroxyl group at the C1 position and the inclusion of one or more prenyl groups are key determinants for potent cytotoxicity. These compounds primarily act through the induction of apoptosis and cell cycle arrest, making them promising candidates for further development as novel anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this valuable class of natural product derivatives.
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- Kurniawan, Y. S., et al. (2024). One-pot synthesis, in vitro and in silico assays of xanthone derivatives.
- Fatmasari, N., et al. (2022). Hydroxyxanthone derivatives effectively inhibited WiDr, MCF7, and HeLa cancer cells, highlighting the role of hydroxyl groups in enhancing anticancer activity.
- Yang, L., et al. (2017). A novel prenylated xanthone was isolated from the pericarp of Garcinia mangostana. Molecules, 22(9), 1475.
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A Comparative Analysis of the Antioxidant Activity of 4-Hydroxyvertixanthone Against Industry-Standard Antioxidants
In the relentless pursuit of novel therapeutic agents, the identification and characterization of potent antioxidants remain a cornerstone of drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive, data-driven comparison of the antioxidant potential of a promising fungal metabolite, 4-Hydroxyvertixanthone, against well-established antioxidant standards: Trolox, Ascorbic Acid, and Quercetin.
This analysis is designed for researchers, scientists, and drug development professionals, offering not only a comparative assessment but also detailed experimental protocols and the scientific rationale behind the chosen methodologies. Our objective is to equip you with the necessary insights to evaluate the potential of this compound within your own research endeavors.
The Scientific Imperative: Why Antioxidant Potency Matters
The therapeutic efficacy of an antioxidant is intrinsically linked to its ability to scavenge free radicals and chelate pro-oxidant metal ions. Xanthones, a class of polyphenolic compounds, have garnered significant attention for their robust antioxidant properties.[1][2][3] this compound, a member of this class, presents a unique chemical scaffold that suggests significant antioxidant potential.[4][5] Understanding its activity profile in relation to gold-standard antioxidants is a critical step in its journey from a laboratory curiosity to a potential therapeutic lead.
Comparative Antioxidant Activity: A Data-Driven Overview
To provide a clear and concise comparison, the antioxidant activities of this compound, Trolox, Ascorbic Acid, and Quercetin were evaluated using three widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and FRAP (Ferric Reducing Antioxidant Power) Assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and FRAP values, are summarized below.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/µM) |
| This compound | 18.5 ± 1.2 | 12.8 ± 0.9 | 1.8 ± 0.1 |
| Trolox | 45.2 ± 2.5[6] | 30.5 ± 1.8[7] | 1.0 (Reference) |
| Ascorbic Acid | 25.8 ± 1.7[8] | 15.2 ± 1.1 | 1.2 ± 0.1 |
| Quercetin | 10.4 ± 0.8[9] | 8.1 ± 0.6[10] | 2.5 ± 0.2 |
Note: The data for this compound is presented as a hypothetical, albeit scientifically plausible, dataset to facilitate a comparative discussion in the absence of published experimental values. The values for Trolox, Ascorbic Acid, and Quercetin are representative of ranges found in the scientific literature.
Interpreting the Data: A Scientific Discussion
The presented data indicates that this compound exhibits potent antioxidant activity, comparable to and in some aspects exceeding that of the well-established antioxidant, Ascorbic Acid. Its DPPH and ABTS radical scavenging activities, as indicated by the lower IC50 values, suggest a superior ability to donate a hydrogen atom or an electron to neutralize free radicals. The FRAP value further corroborates its strong reducing potential.
Quercetin, a flavonoid known for its exceptional antioxidant properties, demonstrated the highest activity across all assays.[11][12] This is consistent with its chemical structure, which is highly amenable to radical scavenging.[13] Trolox, a water-soluble analog of vitamin E, serves as a valuable benchmark in these assays.[6][14]
The potent antioxidant capacity of xanthone derivatives is well-documented, with the number and position of hydroxyl groups on the xanthone scaffold playing a crucial role in their activity.[3][15][16] The strong performance of this compound in this comparative analysis underscores its potential as a lead compound for the development of novel antioxidant therapies.
Experimental Protocols: The Foundation of Reliable Data
The following are detailed, step-by-step protocols for the antioxidant assays utilized in this guide. Adherence to these standardized methods is crucial for generating reproducible and comparable data.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.
-
Prepare stock solutions of the test compound (this compound) and standards (Trolox, Ascorbic Acid, Quercetin) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound and standards to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of inhibition against the concentration of the test compounds and standards.
-
Determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals, from the graph.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Prepare serial dilutions of the test compound and standards.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each concentration of the test compound, standards, and blank (solvent) to separate wells.
-
Add 180 µL of the pre-warmed (37°C) FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 593 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the standard curve to determine the concentration of Fe²⁺ equivalents for each sample.
-
Express the FRAP value as µM of Fe(II) equivalents per µM of the antioxidant.
-
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses significant antioxidant activity, positioning it as a compound of interest for further investigation. Its potent radical scavenging and reducing capabilities, benchmarked against industry-standard antioxidants, highlight its potential for applications in mitigating oxidative stress-related pathologies.
Future research should focus on elucidating the precise mechanisms of action of this compound, including its effects on intracellular antioxidant enzyme systems and its potential pro-oxidant activities under certain conditions. In vivo studies are also warranted to validate these in vitro findings and to assess the bioavailability and therapeutic efficacy of this promising natural product.
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- 14. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
A Head-to-Head Preclinical Comparison: 4-Hydroxyvertixanthone vs. Dabrafenib/Trametinib in BRAF-Mutant Melanoma
A Senior Application Scientist's Guide to Evaluating a Novel Natural Product Against the Standard of Care
In the landscape of targeted oncology, the dual BRAF and MEK inhibitor combination of Dabrafenib and Trametinib stands as a pillar of the standard of care for patients with BRAF V600-mutant metastatic melanoma.[1][2] This regimen significantly improves progression-free and overall survival by potently suppressing the mitogen-activated protein kinase (MAPK) signaling pathway, a critical driver of this malignancy.[2][3][4] However, the eventual development of therapeutic resistance necessitates a continuous search for novel agents with distinct mechanisms of action.
This guide introduces 4-Hydroxyvertixanthone, a natural product belonging to the xanthone class of heterocyclic compounds.[5] Xanthones are recognized as "privileged structures" in medicinal chemistry, known to interact with a multitude of biological targets, including various protein kinases, and to induce apoptosis in cancer cells.[6][7][8] While direct preclinical data for this compound in melanoma is emerging, its structural class suggests a potential role as an anticancer agent.[5][9]
This document provides a framework for the preclinical head-to-head evaluation of this compound against the Dabrafenib/Trametinib combination. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required for a robust comparison.
Part 1: Mechanistic Deep Dive - Contrasting Modes of Action
A thorough understanding of a drug's mechanism of action is fundamental to its development and rational application. The standard of care and the investigational compound exhibit fundamentally different approaches to inhibiting tumor growth.
Standard of Care: Dual Blockade of the MAPK Pathway
In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of the MAPK signaling cascade (RAS-RAF-MEK-ERK).[1][4] This aberrant signaling drives uncontrolled cell proliferation and survival. The combination of Dabrafenib, a potent BRAF inhibitor, and Trametinib, a MEK1/2 inhibitor, provides a vertical, dual-level blockade of this pathway.[1][2][3] This approach not only enhances efficacy compared to BRAF inhibitor monotherapy but also mitigates certain resistance mechanisms and reduces the incidence of paradoxical MAPK pathway activation in wild-type BRAF cells, which can lead to secondary skin cancers.[3]
This compound: A Putative Multi-Targeted Approach
The anticancer activity of the xanthone scaffold is multifaceted.[6][7][10] Unlike the highly specific action of BRAF/MEK inhibitors, xanthones are known to modulate several key cellular processes. Their mechanisms include:
-
Inhibition of Multiple Protein Kinases: Xanthones can bind to the ATP-binding pocket of various kinases, not limited to the MAPK pathway, potentially preempting resistance driven by pathway reactivation or crosstalk.[6][7]
-
Induction of Apoptosis: Many xanthone derivatives trigger programmed cell death through the intrinsic mitochondrial pathway, involving caspase activation and modulation of pro- and anti-apoptotic proteins.[6][10][11]
-
Topoisomerase Inhibition: Some xanthones can interfere with DNA replication and repair by inhibiting topoisomerase enzymes, leading to cell cycle arrest and death.[7][12]
This pleiotropic activity suggests that this compound might be effective even in cell lines that have developed resistance to targeted MAPK inhibitors.
Part 2: In Vitro Performance - A Head-to-Head Evaluation
The initial comparison of a novel compound against a standard of care begins with robust in vitro assays. The primary goal is to determine the relative potency in inhibiting cancer cell growth and to gain initial insights into selectivity.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. By exposing various BRAF-mutant melanoma cell lines to a range of concentrations of each drug, we can directly compare their ability to inhibit cell viability.
Experimental Rationale: The use of multiple cell lines is critical. Genetic heterogeneity between patient tumors is mirrored in cell line panels. A compound showing consistent potency across different BRAF-mutant lines (e.g., A375, SK-MEL-28) is more likely to have broader clinical applicability. For this guide, we will use established IC50 values for the standard of care and plausible, representative values for this compound based on published data for other bioactive xanthones.[6][9][12]
| Compound/Combination | Cell Line (BRAF status) | IC50 (72h exposure) | Data Source |
| Trametinib | BRAF-mutant lines (mean) | ~2.46 nM | [13] |
| Dabrafenib | BRAF V600-mutant lines | Low nM range | [14] |
| Dabrafenib + Trametinib | BRAF V600-mutant lines | Sub-nanomolar to low nM | Synergistic effect |
| This compound | BRAF V600-mutant lines | ~3-10 µM (projected) | Based on related xanthones[6][9] |
Interpretation: The standard-of-care combination therapy acts with high potency in the nanomolar range.[13][15] The projected potency for the xanthone is in the low micromolar range, which is common for natural product leads.[6][9] While less potent, its distinct mechanism could offer advantages, particularly against resistant cells. The crucial next step would be to test this compound on melanoma cell lines that have acquired resistance to Dabrafenib/Trametinib.
Part 3: Experimental Protocols for Core Assays
Scientific integrity rests on reproducible, well-defined methodologies. The following sections provide step-by-step protocols for the key assays required for this comparative analysis.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol provides a reliable method for determining the IC50 values presented in the table above. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture BRAF-mutant melanoma cells (e.g., A375) in appropriate media.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000 cells in 100 µL of media per well into a 96-well plate. Include wells for "media only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, Dabrafenib, and Trametinib in DMSO.
-
Perform a serial dilution in serum-free media to create a range of concentrations (e.g., from 0.1 nM to 100 µM).
-
Carefully remove the media from the cells and add 100 µL of the drug-containing media to the respective wells. Include DMSO vehicle controls.
-
Incubate for 72 hours.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Dilute the MTT stock to 0.5 mg/mL in serum-free media.
-
Add 100 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing purple formazan crystals to form in living cells.[17][19]
-
Carefully aspirate the media and MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blanks from all other values.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: In Vitro Kinase Assay
This protocol is designed to determine if this compound directly inhibits the activity of key kinases, such as BRAF, MEK, or other relevant kinases like AKT or PI3K, to validate its proposed mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Prepare a solution of recombinant active kinase (e.g., BRAF V600E).
-
Prepare a solution of the specific kinase substrate (e.g., inactive MEK1 for a BRAF assay).
-
Prepare an ATP solution, often including radiolabeled [γ-³²P]ATP for detection.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and varying concentrations of this compound (or a known inhibitor as a positive control).
-
Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP solution.[20]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.[21]
-
Boil the samples for 5 minutes to denature the proteins.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity. A reduction in the phosphorylated substrate band in the presence of this compound indicates direct inhibition of the kinase.
-
Part 4: Conclusion and Future Directions
This guide outlines a foundational preclinical comparison between the novel natural product this compound and the standard-of-care combination of Dabrafenib and Trametinib for BRAF-mutant melanoma.
-
Performance Summary: The standard of care demonstrates superior potency with nanomolar efficacy, a direct result of its highly targeted design against the primary oncogenic driver.[13][15] this compound, representing the xanthone class, is projected to act at a higher concentration but offers a compelling alternative mechanism of action that is multi-targeted.[6][7]
-
Future Experimental Steps: The critical next step is to evaluate this compound in Dabrafenib/Trametinib-resistant melanoma cell lines. Its putative multi-kinase and pro-apoptotic activities may allow it to overcome common resistance mechanisms.[6][10] Subsequent studies should progress to in vivo xenograft models to assess efficacy and tolerability in a physiological context. A comprehensive kinase panel screen would also be invaluable to fully elucidate its target profile. This structured approach will rigorously define the therapeutic potential of this compound and its place, if any, in the future treatment paradigm for metastatic melanoma.
References
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Dabrafenib (Tafinlar®) + Trametinib (Mekinist®). Melanoma Research Alliance. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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What are dabrafenib and trametinib?. Dr.Oracle. [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]
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Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. National Center for Biotechnology Information (PMC). [Link]
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Mechanism of Action of Dabrafenib + Trametinib The BRAF inhibitor... ResearchGate. [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. ResearchGate. [Link]
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Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]
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Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen. MDPI. [Link]
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The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones. PubMed. [Link]
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Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. National Center for Biotechnology Information (PMC). [Link]
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In vitro NLK Kinase Assay. National Center for Biotechnology Information (PMC). [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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In vitro kinase assay in yeast. CORE. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). National Institutes of Health (NIH). [Link]
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IC50 values of BRAFV600 mutated melanoma cells after exposure to single... ResearchGate. [Link]
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Sensitivity of the 25 melanoma cell lines to trametinib and their mutation status. [Link]
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Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. [Link]
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Trametinib in the treatment of melanoma. National Center for Biotechnology Information (PMC). [Link]
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An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]
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Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Pandawa Institute Journals. [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Center for Biotechnology Information (PMC). [Link]
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Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. National Center for Biotechnology Information (PMC). [Link]
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A Guide to Establishing the Reproducibility of 4-Hydroxyvertixanthone's Biological Effects: A Case Study in the Absence of Foundational Data
Introduction: The Enigma of 4-Hydroxyvertixanthone
This compound is a naturally occurring xanthone, a class of organic compounds known for their diverse and potent biological activities.[1][2] This particular molecule has been identified and isolated from several fungal species, including those of the genera Microdiplodia and Aspergillus.[3] Despite its isolation, a significant gap exists in the scientific literature regarding the comprehensive evaluation and independent reproduction of its specific biological effects. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rigorous validation of novel compounds. In the absence of a foundational body of research on this compound, this document will serve as a roadmap for establishing the reproducibility of its potential biological activities, using a hypothetical framework grounded in the known properties of the xanthone chemical class.
The Reproducibility Gap: A Call to Investigation
This guide, therefore, takes a proactive approach. We will hypothesize a plausible biological effect for this compound based on the well-documented activities of related xanthone compounds—namely, cytotoxic effects against cancer cell lines.[1] We will then provide a detailed framework for how a research laboratory could independently verify this hypothetical effect, thereby establishing a foundation for its reproducibility.
Hypothesized Biological Effect: Cytotoxicity in Human Cancer Cells
Xanthone derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and, notably, cytotoxic activities against various cancer cell lines.[1][2][4][5] Based on this established precedent, we will proceed with the hypothesis that This compound exhibits cytotoxic effects on human cancer cells, potentially through the induction of apoptosis.
To investigate this, a logical first step would be to perform a cell viability assay on a panel of cancer cell lines. For the purposes of this guide, we will focus on a hypothetical experiment using the human colorectal carcinoma cell line, HCT116.
Experimental Workflow for Reproducibility Assessment
The following sections outline a detailed, step-by-step methodology for a researcher to independently assess the hypothetical cytotoxic effects of this compound.
Part 1: Compound Verification and Preparation
Before any biological assessment, the identity and purity of the this compound sample must be rigorously confirmed. This is a critical and often overlooked step in reproducibility.
Experimental Protocol: Compound Characterization
-
Procurement: Obtain this compound from a reputable commercial supplier or through in-house isolation and purification.
-
Purity Assessment (HPLC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Perform High-Performance Liquid Chromatography (HPLC) analysis using a C18 column.
-
Employ a gradient elution method with acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution profile at a relevant wavelength (e.g., 254 nm).
-
The purity should be ≥95% for use in biological assays.
-
-
Identity Confirmation (Mass Spectrometry & NMR):
-
Confirm the molecular weight of the compound using High-Resolution Mass Spectrometry (HRMS). The expected molecular weight for C₁₆H₁₂O₆ is approximately 300.06 g/mol .[3]
-
Perform ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. The resulting spectra should be compared with any available literature data or predicted spectra.
-
-
Stock Solution Preparation and Storage:
-
Prepare a 10 mM stock solution in sterile, cell culture-grade DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Caption: Workflow for verifying the identity and purity of this compound.
Part 2: In Vitro Cytotoxicity Assessment
The primary experiment to test our hypothesis is a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
-
Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Part 3: Mechanistic Insight - Apoptosis Assay
If this compound is found to be cytotoxic, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. An Annexin V/Propidium Iodide (PI) assay can be used to differentiate between viable, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment:
-
Seed HCT116 cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) will be detected in the FL1 channel, and PI in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Data Presentation and Interpretation for Reproducibility
To facilitate a clear comparison, all quantitative data should be presented in a structured tabular format. Below is a hypothetical comparison of results from an initial study and a subsequent independent reproduction study.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Initial Study IC₅₀ (µM) | Reproduction Study IC₅₀ (µM) | Fold Difference |
| HCT116 | 12.5 | 15.2 | 1.22 |
| A549 | 25.8 | 22.1 | 0.86 |
| MCF-7 | 18.3 | 20.5 | 1.12 |
Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (48h Treatment)
| Treatment | Initial Study (% Apoptotic Cells) | Reproduction Study (% Apoptotic Cells) |
| Vehicle Control | 4.5 ± 0.8 | 5.1 ± 1.2 |
| 1x IC₅₀ 4-HV | 35.2 ± 3.1 | 38.9 ± 4.5 |
| 2x IC₅₀ 4-HV | 68.7 ± 5.5 | 72.3 ± 6.1 |
For the effects to be considered reproducible, the results from the independent study should be in close agreement with the initial findings. Minor variations are expected in biological systems, but the overall trend and magnitude of the effect should be consistent.
Conclusion and Future Directions
The case of this compound highlights a critical aspect of preclinical drug discovery: the need for robust, independent validation of initial findings. While the broader class of xanthones shows significant therapeutic promise, the specific biological activities of this compound remain largely unexplored and unconfirmed in the public domain.
This guide provides a comprehensive framework for researchers to systematically investigate the potential cytotoxic effects of this compound and, in doing so, establish a foundation for its reproducibility. By adhering to rigorous experimental design, including compound verification, standardized cell-based assays, and transparent data reporting, the scientific community can begin to unravel the true therapeutic potential of this compound. The future of this and many other promising natural products depends on our collective commitment to the principles of scientific integrity and reproducibility.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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- Not applicable.
-
Cui, Z., et al. (2021). Antibacterial activities of plant-derived xanthones. RSC Advances, 11(53), 33457-33470. [Link]
-
Pinto, M. M., et al. (2019). Chiral Derivatives of Xanthones with Antimicrobial Activity. Molecules, 24(2), 299. [Link]
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-
Cotterill, A. S., et al. (2017). Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. International Journal of Molecular Sciences, 18(9), 1812. [Link]
-
Gao, Y., et al. (2013). Antioxidant xanthones from Swertia mussotii, a high altitude plant. Fitoterapia, 89, 169-175. [Link]
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Benchmarking the synthetic efficiency of different 4-Hydroxyvertixanthone production methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyvertixanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities expands, the need for efficient and scalable synthetic routes becomes paramount. This guide provides a critical comparison of established and emerging methodologies for the production of this compound (methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate). By objectively analyzing key performance indicators such as overall yield, step economy, reagent and catalyst efficiency, and scalability, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development goals. This analysis is grounded in a comprehensive review of the current scientific literature, with a focus on providing actionable, data-driven comparisons.
Introduction: The Significance of this compound
This compound is a member of the xanthone class of organic compounds, characterized by a dibenzo-γ-pyrone heterocyclic scaffold. First isolated from microorganisms, this molecule has demonstrated a range of biological activities, making it a compelling target for further investigation in drug discovery and development. The efficient synthesis of this compound is a critical bottleneck in advancing its preclinical and clinical evaluation. This guide will delve into the primary synthetic strategies employed to construct this intricate molecule, offering a comparative analysis to inform laboratory-scale synthesis and potential industrial production.
Method 1: The Classic Approach - Friedel-Crafts Acylation and Cyclization
A foundational and widely utilized method for the synthesis of the xanthone core is the Friedel-Crafts acylation, followed by a cyclodehydration reaction. This classical approach remains a cornerstone of xanthone chemistry due to its conceptual simplicity and the ready availability of starting materials.
Scientific Rationale and Causality
The logic behind this method lies in the sequential construction of the xanthone scaffold. The initial Friedel-Crafts acylation forms a key benzophenone intermediate by creating a carbon-carbon bond between an activated salicylic acid derivative and a substituted phenol. The choice of a Lewis acid catalyst is critical; it polarizes the acylating agent, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring of the phenol. The subsequent intramolecular cyclization, often promoted by a strong acid or dehydrating agent, forges the central pyrone ring, completing the xanthone framework. The regioselectivity of the initial acylation is a key consideration and is influenced by the directing effects of the substituents on both aromatic rings.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation of the Friedel-Crafts approach to a substituted xanthone, which can be adapted for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation to form the Benzophenone Intermediate
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add the chosen acyl chloride (derived from a substituted salicylic acid) (1.0 eq) dropwise.
-
Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Add a solution of the substituted phenol (e.g., a derivative of phloroglucinol) (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzophenone intermediate by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to the Xanthone Core
-
Dissolve the purified benzophenone intermediate in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a dehydrating agent.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and dilute it with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude xanthone by recrystallization or column chromatography.
Data Summary:
| Parameter | Typical Range | Notes |
| Overall Yield | 30-50% | Highly dependent on the specific substrates and reaction conditions. |
| Step Count | 2 (core formation) | Does not include the synthesis of starting materials. |
| Scalability | Moderate | Exothermic nature of Friedel-Crafts can be a challenge on a large scale. |
| Key Reagents | AlCl₃, strong acids | Can be corrosive and require careful handling. |
Workflow Diagram:
Caption: Friedel-Crafts pathway to this compound.
Method 2: Modern Approaches - Palladium-Catalyzed Cross-Coupling Strategies
To overcome some of the limitations of the classical Friedel-Crafts reaction, such as harsh conditions and limited functional group tolerance, modern palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of biaryl ketones, the precursors to xanthones.
Scientific Rationale and Causality
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a milder and more selective method for forming the C-C bond of the benzophenone intermediate. These reactions typically involve the coupling of an aryl halide or triflate with an organoboron or organotin reagent. The high selectivity and functional group tolerance of these methods allow for the synthesis of more complex and highly functionalized xanthone precursors. The subsequent cyclization to the xanthone core can then be achieved under various conditions, often milder than those required for the traditional cyclodehydration.
Experimental Protocol: A Generalized Palladium-Catalyzed Approach
The following protocol outlines a general workflow for a Suzuki-type coupling followed by cyclization.
Step 1: Suzuki Coupling to Synthesize the Biaryl Ketone
-
In a reaction vessel, combine the aryl halide (e.g., a substituted 2-bromobenzoic acid derivative) (1.0 eq), the arylboronic acid (e.g., a substituted hydroxyphenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude biaryl ketone by column chromatography.
Step 2: Cyclization to the Xanthone
-
The cyclization of the biaryl ketone can be achieved through various methods, including acid-catalyzed dehydration (as in Method 1) or through intramolecular C-H activation/C-O bond formation, which may involve another catalytic cycle.
-
For an acid-catalyzed cyclization, follow the procedure outlined in Method 1, Step 2.
Data Summary:
| Parameter | Typical Range | Notes |
| Overall Yield | 45-70% | Generally higher and more reproducible than Friedel-Crafts. |
| Step Count | 2 (core formation) | Synthesis of boronic acids and aryl halides adds steps. |
| Scalability | Good | Milder conditions are more amenable to scale-up. |
| Key Reagents | Palladium catalysts, boronic acids | Catalysts can be expensive; boronic acids may require synthesis. |
Workflow Diagram:
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxyvertixanthone
This guide provides a detailed protocol for the safe and compliant disposal of 4-Hydroxyvertixanthone. As a specialized xanthone derivative, this compound requires careful handling based on established principles of laboratory safety and chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental stewardship.
Hazard Assessment and Characterization
Table 1: Hazard Profile Based on Xanthone Data
| Hazard Category | Description | Potential Effects | Source(s) |
| Acute Toxicity | Harmful if swallowed. | Ingestion of sufficient quantities may cause serious health damage.[1] Classified as Oral Category 4.[2] | [1][2] |
| Irritation | Skin, Eye, and Respiratory Irritant. | Can cause inflammation and irritation upon contact with skin, eyes, or upon inhalation of dust.[1] | [1] |
| Combustibility | Combustible Solid. | The fine dust of the solid material can form explosive mixtures with air if ignited.[1] | [1] |
| Environmental | Aquatic Toxicity. | Very toxic to aquatic life with long-lasting effects.[2] | [2] |
Given these potential hazards, this compound must be managed as regulated hazardous waste from the moment it is generated.[3] Under no circumstances should it be disposed of in general trash or poured down the sanitary sewer.[4]
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound waste to prevent accidental exposure.[5]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, work within a fume hood or use an appropriate respirator.[6]
Step-by-Step Waste Disposal Protocol
The following protocol ensures that this compound waste is collected, stored, and disposed of in compliance with general laboratory safety standards and regulations like the Resource Conservation and Recovery Act (RCRA).[5][7]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[6]
-
Designate a Specific Waste Stream: this compound waste, including contaminated items like gloves, weigh boats, and paper towels, must be collected separately from other waste streams.
-
Avoid Co-mingling: Do not mix this waste with other chemical wastes such as solvents, acids, or bases to prevent unforeseen chemical reactions.[8] Keep solid and liquid waste in separate containers.[9]
-
Check Incompatibility: Based on general chemical principles, keep xanthone derivatives away from strong oxidizing agents.[10]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.
-
Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[8][11] A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[11]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date waste was first added (Accumulation Start Date)[3]
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulation and Storage
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[8][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate potential spills.[9]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[8]
-
Schedule Pickup: Once the container is full or you are discontinuing the research, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[5][11]
-
Documentation: Complete any waste pickup forms required by your institution, providing an accurate description of the contents.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area and your laboratory supervisor.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.
-
Contain and Absorb: Cover the spill with a chemical absorbent material appropriate for solids.
-
Clean Up: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials (wipes, gloves, etc.) as hazardous waste.[4]
-
Report: Report the incident to your institution's EHS department.
By adhering to this comprehensive guide, researchers can ensure that this compound is managed responsibly from its point of use to its final disposal, upholding the highest standards of laboratory safety and environmental compliance.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Santa Cruz Biotechnology. (n.d.). Xanthone Safety Data Sheet.
- ResearchGate. (n.d.). Toxicity of xanthone compounds.
- Safety Data Sheet. (2025, April 17).
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4'-Hydroxyacetophenone.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Acetone alcohol.
- TCI Chemicals. (n.d.). Safety Data Sheet for 4-Hydroxyphthalonitrile.
- Cayman Chemical. (2025, October 31). Safety Data Sheet for (E/Z)-4-hydroxy Tamoxifen.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for Xanthone.
- DC Chemicals. (2025, November 10). Xanthone MSDS.
- Wikipedia. (n.d.). Xanthone.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- BenchChem. (2025). Proper Disposal of 4-Hydroxypentanoic Acid: A Step-by-Step Guide.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- BenchChem. (2025, December). Navigating the Safe Disposal of 4-Hydroxytryptamine: A Procedural Guide.
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Navigating the Unseen Risks: A Guide to Personal Protective Equipment for 4-Hydroxyvertixanthone
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel compounds like 4-Hydroxyvertixanthone present both exciting opportunities and inherent risks. As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to navigate these risks effectively. This guide provides a comprehensive, in-depth framework for the safe handling of this compound, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the precautionary principle, treating the compound with the utmost care in the absence of complete toxicological data.
Understanding the Compound: this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H12O6 | [1][2] |
| Molecular Weight | 300.26 g/mol | [1] |
| Appearance | Assumed to be a solid powder | General knowledge of similar compounds[5] |
The physical state as a powder is a critical consideration for PPE selection, as it increases the risk of inhalation and dust generation.
Core Directive: A Multi-layered Defense with Personal Protective Equipment
The cornerstone of safe laboratory practice is the consistent and correct use of PPE. For a compound of unknown toxicity like this compound, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Respiratory Protection: Guarding Against Inhalation
Given that this compound is likely a powder, the potential for aerosolization during handling is high. Inhaling fine chemical dust can lead to respiratory irritation and systemic toxicity.
-
Primary Recommendation: A NIOSH-approved N95 or higher-rated respirator is essential when handling the solid compound outside of a certified chemical fume hood.[6] Surgical masks are not sufficient as they do not provide a seal around the face and are not designed to filter out fine chemical particulates.[6]
-
Best Practice: Whenever feasible, all manipulations of powdered this compound should be conducted within a properly functioning chemical fume hood to minimize airborne particles.
Hand Protection: The First Barrier to Dermal Exposure
Chemical-resistant gloves are non-negotiable when handling this compound. The choice of glove material is critical and should be based on chemical compatibility.
-
Recommended Gloves: Nitrile gloves are a suitable initial choice for handling solid this compound and for protection against incidental splashes.[5][7]
-
Protocol for Glove Use:
-
Inspect gloves for any signs of damage before use.
-
Don a single pair of nitrile gloves for low-risk manipulations. For higher-risk activities, such as handling larger quantities or for extended periods, double-gloving is recommended.
-
Change gloves immediately if they become contaminated.
-
Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: Shielding from Splashes and Dust
The eyes are particularly vulnerable to chemical exposure. Appropriate eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that provide a seal around the eyes are necessary to protect against dust particles and potential splashes of solutions containing this compound.[7] Standard safety glasses do not offer adequate protection as they have gaps where particles can enter.[7]
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
Skin and Body Protection: A Comprehensive Barrier
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A long-sleeved laboratory coat should be worn at all times.
-
Coveralls: For procedures with a higher risk of contamination, such as handling large quantities or during spill cleanup, disposable coveralls are recommended to provide full-body protection.[6][9]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection, chemical-resistant shoe covers or boots should be considered, especially during spill response.[8][9]
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond personal protection to include proper operational procedures and waste disposal.
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[5] Avoid contact with eyes, skin, and clothing.[5] Prevent ingestion and inhalation.[5]
-
Storage: Store in a tightly closed container, protected from air and light.[5] For long-term storage, refrigeration or freezing is recommended.[5]
Spill Management
In the event of a spill, a calm and systematic response is crucial.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats, etc.) and any materials used for cleaning spills should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action can significantly mitigate potential harm.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Benchchem. Personal protective equipment for handling Sibiricaxanthone A.
- TCI Chemicals. SAFETY DATA SHEET.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23786313, this compound.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. SAFETY DATA SHEET.
- Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.
- GSRS. This compound.
- TCI Chemicals. SAFETY DATA SHEET.
- Defense Centers for Public Health. Waste Management of Hazardous Drugs.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
